Methyl 4-hydroxyoxane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxyoxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKUGBABAIVMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551344 | |
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115996-72-0 | |
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxyoxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxyoxane-4-carboxylate
Introduction
Methyl 4-hydroxyoxane-4-carboxylate, also known as methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, is a valuable heterocyclic building block in modern medicinal chemistry and drug development.[1] Its tetrahydropyran (oxane) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a tertiary alcohol and a methyl ester at the C4 position provides two orthogonal functional handles for further chemical elaboration, making it a versatile intermediate for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening.
This guide provides a detailed examination of the most logical and efficient synthetic pathways to this target molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound points to a disconnection at the C4-carboxy-methyl bond. This approach identifies the commercially available and structurally simple Tetrahydro-4H-pyran-4-one (also known as oxan-4-one) as the ideal starting material. The core challenge then becomes the simultaneous introduction of a hydroxyl group and a methyl carboxylate group onto the ketone's carbonyl carbon.
Two primary strategies emerge from this analysis:
-
The Reformatsky Reaction: A direct, one-step nucleophilic addition of an organozinc enolate derived from a methyl haloacetate.
-
The Cyanohydrin Pathway: A two-step process involving the formation of a cyanohydrin intermediate, followed by its conversion to the target α-hydroxy ester.
This guide will detail the Reformatsky reaction as the primary, recommended pathway due to its efficiency and operational simplicity. The cyanohydrin route will be presented as a viable alternative.
Primary Synthetic Pathway: The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis for the preparation of β-hydroxy esters from aldehydes or ketones.[2][3] It utilizes an organozinc reagent, formed by the oxidative insertion of metallic zinc into the carbon-halogen bond of an α-halo ester.[2] This "Reformatsky enolate" is sufficiently nucleophilic to attack the carbonyl carbon of tetrahydropyran-4-one but is generally unreactive towards the ester functionality, preventing self-condensation—a significant advantage over more reactive organometallics like Grignard or organolithium reagents.[2][3]
Reaction Mechanism
The reaction proceeds through several key steps:
-
Enolate Formation: Zinc dust undergoes oxidative addition to the carbon-bromine bond of methyl bromoacetate to form an organozinc intermediate, often referred to as the Reformatsky enolate.
-
Coordination and Addition: The carbonyl oxygen of tetrahydropyran-4-one coordinates to the zinc atom. This is followed by a nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate.
-
Work-up: An acidic work-up protonates the alkoxide to yield the final tertiary alcohol, this compound, and removes the zinc salts.
Workflow Diagram: Reformatsky Reaction
Caption: Workflow for the Reformatsky Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
Tetrahydro-4H-pyran-4-one
-
Methyl bromoacetate
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.5 eq). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere to ensure dryness. Add a small crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask. In a separate, dry dropping funnel, prepare a solution of tetrahydropyran-4-one (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.
-
Initiation and Reaction: Add a small portion (approx. 10%) of the ketone/ester solution to the stirring zinc suspension. Gentle warming with a heat gun may be required to initiate the reaction, often indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Quenching and Work-up: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl, water, and finally brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Alternative Synthetic Pathway: The Cyanohydrin Route
An alternative two-step synthesis involves the formation of a cyanohydrin intermediate from tetrahydropyran-4-one. This intermediate is then subjected to acidic alcoholysis to simultaneously hydrolyze the nitrile to a carboxylic acid and esterify it with methanol.
Workflow Diagram: Cyanohydrin Pathway
Caption: Workflow for the Cyanohydrin Synthesis Pathway.
Causality and Experimental Choices
-
Step 1: Cyanohydrin Formation: The addition of a cyanide nucleophile (from sources like trimethylsilyl cyanide (TMSCN) or a mixture of sodium cyanide and an acid) to the ketone forms a stable cyanohydrin. TMSCN is often preferred for its milder conditions and higher yields.
-
Step 2: Acidic Methanolysis: Treating the cyanohydrin with a strong acid (like HCl gas) in anhydrous methanol serves a dual purpose. The acid protonates the nitrile, making it susceptible to nucleophilic attack by methanol. Subsequent hydrolysis and further reaction with methanol lead directly to the methyl ester. This one-pot hydrolysis/esterification is highly efficient.
Product Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | COC(=O)C1(CCOCC1)O | [1] |
| InChIKey | YMKUGBABAIVMLG-UHFFFAOYSA-N | [1] |
Expected Analytical Data:
-
¹H NMR: Expect signals for the methyl ester protons (singlet, ~3.7 ppm), the methylene protons of the tetrahydropyran ring (multiplets, ~1.6-2.0 ppm and ~3.6-3.9 ppm), and a singlet for the hydroxyl proton (variable, exchangeable with D₂O).
-
¹³C NMR: Expect signals for the ester carbonyl (~175 ppm), the quaternary carbon bearing the hydroxyl and ester groups (~70 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons of the ring (~35 ppm and ~63 ppm).
-
IR Spectroscopy: Expect characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹) and the ester carbonyl group (strong, ~1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or related ions (e.g., [M+H]+, [M+Na]+) should be observed, confirming the molecular weight.
Safety and Handling
Researchers must adhere to strict safety protocols when performing these syntheses.
-
Methyl bromoacetate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Zinc dust: Can be flammable, especially when finely divided. Avoid creating dust clouds and keep away from ignition sources.
-
Cyanide reagents (TMSCN, NaCN): Are highly toxic. All operations involving cyanides must be performed in a fume hood. An appropriate cyanide antidote kit should be readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-tested solvents.
Conclusion
The synthesis of this compound is most efficiently achieved via the Reformatsky reaction , starting from tetrahydropyran-4-one. This method is direct, high-yielding, and avoids the use of highly toxic cyanide reagents, making it the preferred route for laboratory and potential scale-up applications. The presented protocols and mechanistic insights provide a robust foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
- Wikipedia. (n.d.). Reformatsky reaction.
- National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
- Royal Society of Chemistry. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one.
- ResearchGate. (2008, August). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- PubMed. (2014, September 19). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones.
- International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Nucleophilic additions to tetrahydropyridinium salts. Applications to alkaloid syntheses.
Sources
An In-Depth Technical Guide to Methyl 4-Hydroxyoxane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyoxane-4-carboxylate, also known by its systematic IUPAC name Methyl 4-hydroxytetrahydropyran-4-carboxylate, is a bifunctional heterocyclic compound of increasing importance in medicinal chemistry and organic synthesis. Its tetrahydropyran (oxane) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of both a hydroxyl group and a methyl ester at the C4 position provides two orthogonal points for chemical modification, making it a versatile building block for the construction of complex molecular architectures and combinatorial libraries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is a specific isomer within the family of substituted oxanes.
1.1. Nomenclature and Structure
-
Systematic IUPAC Name: this compound[1]
-
Common Synonym: Methyl 4-hydroxytetrahydropyran-4-carboxylate
-
Molecular Formula: C₇H₁₂O₄[1]
-
Molecular Weight: 160.17 g/mol [1]
-
Chemical Structure:
(Image Source: PubChem CID 13860557)
1.2. Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential formulation strategies. The data below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |
| CAS Number | 115996-72-0 | PubChem, various suppliers[1][2] |
| Appearance | Liquid (predicted/reported) | N/A |
| XLogP3-AA (LogP) | -0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
This table summarizes key computed and experimental physicochemical properties.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it is often prepared as an intermediate. However, logical retrosynthetic analysis points to a key precursor: Tetrahydro-4H-pyran-4-one (CAS 29943-42-8). The most plausible synthetic route involves a nucleophilic addition to the ketone.
A related compound, Methyl tetrahydropyran-4-carboxylate, is synthesized from Tetrahydro-2H-pyran-4-carboxylic acid using dimethyl sulfate and potassium carbonate in acetone, which proceeds via a standard esterification mechanism.[3][4] While this produces the non-hydroxylated analog, the synthesis of the title compound would require a different approach starting from the corresponding ketone.
The following diagram illustrates a logical workflow for its preparation and subsequent use as a chemical building block.
Caption: Logical workflow for the synthesis and application of the title compound.
Analytical Characterization
Validation of the chemical structure and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would confirm the presence of the methyl ester singlet (~3.7 ppm), methylene protons of the pyran ring, and the hydroxyl proton. The integration of these signals would correspond to the 12 protons in the structure.
-
¹³C-NMR would show characteristic peaks for the ester carbonyl carbon (~170-175 ppm), the quaternary carbon bearing the hydroxyl and ester groups, the methyl carbon of the ester (~52 ppm), and the carbons of the pyran ring.
-
-
Mass Spectrometry (MS):
-
Techniques like Chemical Ionization (CI-MS) or Electrospray Ionization (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 161.1. A related, non-hydroxylated compound, methyl tetrahydropyran-4-carboxylate, shows a [M+1] peak at m/z 145, corroborating this expectation.[5]
-
-
Infrared (IR) Spectroscopy:
-
A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol.
-
A sharp, strong peak around 1730-1750 cm⁻¹ would confirm the C=O stretch of the ester carbonyl group.
-
-
Chromatography (GC/LC):
-
Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a mass spectrometer (GC-MS or LC-MS) is essential for assessing purity and separating the product from starting materials and byproducts. Purity levels for research applications should typically exceed 98%.[6]
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. The tetrahydropyran motif is a common feature in pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.
4.1. As a Bifunctional Scaffold
The hydroxyl and ester groups offer two distinct handles for chemical elaboration:
-
The Hydroxyl Group: Can be used as a nucleophile or converted into a leaving group. It allows for the introduction of diverse functionalities through etherification, esterification, or substitution reactions, enabling the exploration of structure-activity relationships (SAR) around this position.
-
The Methyl Ester Group: Can be readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, amidation with various amines produces a diverse library of amides, and reduction provides the primary alcohol.
This bifunctionality makes it an ideal building block for creating spirocyclic systems or for decorating a core scaffold in multiple vectors. While direct applications of the title compound are not extensively published, its analogs, such as Methyl 4-hydroxycyclohexanecarboxylate, are highlighted as valuable intermediates in the synthesis of drug candidates.[7] The introduction of such cyclic structures is a key strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[8]
4.2. Potential Therapeutic Areas
Compounds containing similar 4-hydroxy-substituted heterocyclic scaffolds have been investigated in various therapeutic areas. For example, derivatives of 4-hydroxy-quinolones and benzothiazines have shown promise as antibacterial agents and analgesics, respectively.[9][10] This suggests that molecules derived from this compound could be explored for a wide range of biological targets.
Safety and Handling
According to hazard information aggregated by the European Chemicals Agency (ECHA), this compound should be handled with care.
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
-
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Note: As the toxicological properties have not been thoroughly investigated, this compound should be handled as a potentially hazardous substance.[2]
Experimental Protocol: Synthesis of a Derivative Amide
This protocol provides a representative example of how to utilize this compound as a building block. It describes the direct aminolysis of the ester to form a new amide, a common step in constructing compound libraries for drug discovery.
Objective: To synthesize 4-hydroxy-N-benzyl-oxane-4-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Methanol (as solvent)
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.60 g, 10 mmol) in 20 mL of methanol.
-
Reagent Addition: Add benzylamine (1.29 g, 12 mmol) to the solution. Stir for 5 minutes.
-
Catalyst Addition: Carefully add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol). Causality: The methoxide acts as a base to deprotonate the amine, increasing its nucleophilicity and accelerating the attack on the ester carbonyl, thereby facilitating the aminolysis reaction.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the catalyst by adding a few drops of acetic acid.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). Causality: The bicarbonate wash removes any unreacted acid and the brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 3.
Caption: Experimental workflow for the synthesis of a derivative amide.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)).
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
- PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao.
- Pharmaffiliates. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate: Properties and Sourcing for Pharma.
- MDPI. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules.
- MDPI. (2020). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Pharmaceuticals.
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- 1. This compound | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [amp.chemicalbook.com]
- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 6. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 4-hydroxyoxane-4-carboxylate and its Synonyms: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetrahydropyran Scaffold
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its non-planar, saturated heterocyclic structure provides an excellent three-dimensional framework for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets. Methyl 4-hydroxyoxane-4-carboxylate, a key derivative of this scaffold, offers a unique combination of a hydrophilic hydroxyl group and a readily modifiable ester functionality, making it a valuable building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, purification, analytical characterization, and its burgeoning role in drug discovery and development.
Nomenclature and Physicochemical Properties
This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and procurement.
Synonyms: [1]
-
Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
-
Methyl 4-hydroxy-tetrahydropyran-4-carboxylate
-
2H-Pyran-4-carboxylic acid, tetrahydro-4-hydroxy-, methyl ester
-
CAS Number: 115996-72-0[1]
Physicochemical Properties:
The presence of both a hydroxyl and an ester group on the same quaternary carbon influences the molecule's polarity, solubility, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| XLogP3-AA | -0.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
Synthesis and Purification: A Proposed Experimental Protocol
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a logical and efficient synthesis can be devised based on established organic chemistry principles. The following proposed protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the success of the subsequent transformation.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Methodology:
Part 1: Synthesis of 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Formation)
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with tetrahydro-4H-pyran-4-one (1 equivalent). The ketone is dissolved in a suitable solvent such as a mixture of dichloromethane and water.
-
Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution of the ketone at 0-5 °C (ice bath).
-
Acidification: After the addition of the cyanide solution, a dilute solution of hydrochloric acid is added dropwise to maintain a slightly acidic pH, promoting the formation of the cyanohydrin. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Part 2: Hydrolysis to 4-Hydroxy-tetrahydro-2H-pyran-4-carboxylic Acid
-
Reaction Setup: The crude cyanohydrin from the previous step is placed in a round-bottom flask with a reflux condenser.
-
Hydrolysis: A solution of concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid is monitored by TLC or by the cessation of ammonia evolution.
-
Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Part 3: Esterification to this compound
-
Reaction Setup: The purified 4-hydroxy-tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) is dissolved in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Workup and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Purification Protocol:
The crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated to give the final product.
Analytical Characterization: A Validating Framework
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive and self-validating analytical workflow.
Caption: A comprehensive analytical workflow for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and the diastereotopic protons of the tetrahydropyran ring. The absence of an aldehydic or ketonic proton from the starting material and the presence of the new methyl ester peak are key indicators of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the seven carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester (around 170-175 ppm), the quaternary carbon bearing the hydroxyl and carboxylate groups, the carbons of the tetrahydropyran ring, and the methyl carbon of the ester.
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 160.17.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show:
-
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
-
A strong absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.
-
C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
4. High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of the final compound and for quantitative analysis. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is generally suitable. The purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Development
The strategic placement of the hydroxyl and methyl carboxylate groups on the tetrahydropyran ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
1. Scaffold for Spirocyclic Compounds:
The quaternary center of this compound is an ideal starting point for the synthesis of spirocyclic compounds. Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The hydroxyl group can be converted into a leaving group, and the ester can be modified to participate in intramolecular cyclization reactions, leading to the formation of novel spirocyclic systems.
Caption: General scheme for the synthesis of spirocyclic compounds.
2. Introduction of Hydrophilic Moieties:
The hydroxyl group provides a point for introducing polarity into a larger molecule, which can be crucial for improving pharmacokinetic properties such as solubility and bioavailability. It can also serve as a handle for further functionalization, allowing for the attachment of other pharmacophoric groups.
3. Potential Biological Activities of Derivatives:
While the biological activity of this compound itself is not extensively documented, the tetrahydropyran scaffold is present in a wide range of biologically active compounds. Derivatives synthesized from this building block could potentially exhibit a variety of therapeutic effects:
-
Anticancer Activity: Many natural products containing the tetrahydropyran motif have shown potent anticancer activity.
-
Antimicrobial Activity: The tetrahydropyran ring is a common feature in antibiotics and antifungal agents.
-
Anti-inflammatory Activity: Certain tetrahydropyran derivatives have been investigated for their anti-inflammatory properties.
The versatility of this compound allows for its incorporation into diverse molecular architectures, enabling the exploration of a wide chemical space in the search for novel therapeutic agents.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of its functional groups, makes it an attractive scaffold for the construction of complex and diverse molecular libraries. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of this key intermediate. As the demand for novel therapeutic agents with improved efficacy and pharmacokinetic profiles continues to grow, the importance of versatile scaffolds like this compound in medicinal chemistry is set to increase.
References
- PubChem.
Sources
physical and chemical properties of Methyl 4-hydroxyoxane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 4-hydroxyoxane-4-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. This unique arrangement of functional groups—a tertiary alcohol and an ester on a cyclic ether backbone—makes it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active molecules, suggesting its utility in the development of novel therapeutics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, safety and handling protocols, a plausible synthetic route, and expected spectroscopic characteristics. The content herein is designed to be a vital resource for researchers, offering both established data and scientifically grounded predictions to facilitate its use in laboratory settings.
Chemical Identity and Molecular Structure
This compound is systematically named according to IUPAC nomenclature. Its core structure is a six-membered saturated heterocyclic ether, oxane (also known as tetrahydropyran).
-
IUPAC Name: this compound[1]
-
Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, methyl 4-hydroxytetrahydropyran-4-carboxylate[1]
-
CAS Number: 115996-72-0[1]
-
Molecular Formula: C₇H₁₂O₄[1]
-
Molecular Weight: 160.17 g/mol [1]
-
Canonical SMILES: COC(=O)C1(CCOCC1)O[1]
-
InChI Key: YMKUGBABAIVMLG-UHFFFAOYSA-N[1]
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
Experimentally determined physical property data for this compound is not widely available in the literature, a common challenge for specialized research chemicals. However, computational models provide valuable estimates.
Table 1: Computed and Known Physical Properties
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 160.07355886 Da | PubChem[1] |
| Appearance | Not Available | Capot Chemical MSDS[2] |
| Melting Point | Not Available | Capot Chemical MSDS[2] |
| Boiling Point | Not Available | Capot Chemical MSDS[2] |
| Solubility in water | Not Available | Capot Chemical MSDS[2] |
The negative XLogP3 value suggests that the compound is likely hydrophilic and should exhibit good solubility in polar solvents such as water, ethanol, and methanol. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (ether and carbonyl oxygens) sites further supports this prediction.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its key functional groups: a tertiary alcohol, a methyl ester, and a tetrahydropyran ring.
-
Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols. It can be deprotonated by a strong base to form an alkoxide. Due to steric hindrance, oxidation of the tertiary alcohol is not facile under standard conditions. It can, however, be a leaving group in substitution reactions under acidic conditions, proceeding through a tertiary carbocation intermediate.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids).
Incompatible Materials: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent unwanted reactions.[2]
Synthesis and Purification
A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.
Proposed Retrosynthetic Analysis and Synthesis
A logical approach would involve the nucleophilic addition of a methyl Grignard reagent to a suitable ketoester precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Preparation of Precursor: The starting material, Methyl 4-oxooxane-4-carboxylate, would be dissolved in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: The solution is cooled in an ice bath, and a solution of methylmagnesium bromide (or a similar organometallic reagent) in ether is added dropwise with stirring. The reaction is allowed to proceed to completion.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing or using this compound, spectroscopic analysis is key for identity confirmation. The following are predicted spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
-OCH₃ (methyl ester): A sharp singlet at approximately 3.7-3.8 ppm.
-
-OH (hydroxyl): A broad singlet, with a chemical shift that can vary depending on concentration and solvent, typically in the range of 2-4 ppm.
-
-CH₂- (ring protons): A series of multiplets in the regions of approximately 1.6-2.0 ppm and 3.6-3.9 ppm, corresponding to the methylene groups adjacent to the carbon bearing the substituents and the ring ether oxygen, respectively.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
C=O (ester carbonyl): A peak in the range of 170-175 ppm.
-
-OCH₃ (methyl ester): A peak around 52-53 ppm.
-
C-OH (quaternary carbon): A peak around 70-75 ppm.
-
-CH₂- (ring carbons): Peaks in the range of 30-40 ppm and 60-65 ppm for the carbons adjacent to the quaternary center and the ether oxygen, respectively.
IR (Infrared) Spectroscopy
-
O-H stretch (hydroxyl): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks in the 2850-3000 cm⁻¹ region.
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-O stretch (ether and ester): Strong absorptions in the 1050-1250 cm⁻¹ region.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
-
-
Disposal: Dispose of this material and its container to a licensed professional waste disposal service.[2]
It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[2]
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural features suggest several potential uses in drug discovery and development.
-
Scaffold for Novel Therapeutics: The tetrahydropyran ring is a common motif in many natural products and approved drugs. This compound could serve as a starting point for the synthesis of more complex molecules with potential biological activity.
-
Introduction of Hydrophilicity: The hydroxyl group and the ether oxygen can improve the water solubility of a larger molecule, which is often a desirable property for drug candidates.
-
Probing Structure-Activity Relationships (SAR): As a functionalized building block, it can be incorporated into known drug scaffolds to explore how changes in a particular region of the molecule affect its biological activity.
Conclusion
This compound is a compound of interest due to its unique combination of a tetrahydropyran ring, a tertiary alcohol, and a methyl ester. While experimental data on its physical properties and synthesis are scarce, this guide provides a solid foundation for its use in a research setting by presenting computed data, a plausible synthetic strategy, predicted spectroscopic characteristics, and essential safety information. As a versatile building block, it holds promise for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
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Methyl 4-hydroxyoxane-4-carboxylate molecular weight
An In-Depth Technical Guide to the Molecular Weight of Methyl 4-hydroxyoxane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Compound of Interest
This compound is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring. This structure is of significant interest in medicinal chemistry and drug development as the oxane ring is a common motif in various bioactive molecules, serving as a saturated, non-aromatic spacer or core. The compound is characterized by a hydroxyl group and a methyl carboxylate group attached to the same carbon (C4) of the oxane ring. Precise knowledge of its molecular weight is fundamental for its synthesis, purification, and analytical characterization.
This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of this compound, offering practical insights for laboratory applications.
Compound Identification:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₂O₄[1]
-
CAS Number: 115996-72-0[1]
-
Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, 2H-Pyran-4-carboxylic acid, tetrahydro-4-hydroxy-, methyl ester[1]
Below is the two-dimensional structure of the molecule.
Caption: 2D chemical structure of this compound.
Section 1: Theoretical Molecular Weight and Isotopic Mass
The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial for stoichiometric calculations in synthesis, preparation of solutions with precise concentrations, and as a primary parameter in analytical identification.
Average Molecular Weight (Molar Mass)
The average molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₇H₁₂O₄). The atomic weights used are the weighted averages of the natural abundances of the isotopes of each element.
-
Carbon (C): 7 atoms × 12.011 u ≈ 84.077 u
-
Hydrogen (H): 12 atoms × 1.008 u ≈ 12.096 u
-
Oxygen (O): 4 atoms × 15.999 u ≈ 63.996 u
Total Molecular Weight ≈ 160.17 g/mol [1]
Monoisotopic (Exact) Mass
For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). This value is critical for accurate mass measurements, which can confirm the elemental composition of a molecule with high confidence.
-
Carbon (¹²C): 7 atoms × 12.000000 u = 84.000000 u
-
Hydrogen (¹H): 12 atoms × 1.007825 u = 12.093900 u
-
Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.979660 u
Monoisotopic Mass = 160.073565 u (Da) [1]
This precise value allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.
Summary of Physicochemical Properties
The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |
| Average Molecular Weight | 160.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 160.07355886 Da | PubChem[1] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Section 2: Experimental Determination of Molecular Weight via Mass Spectrometry
While theoretical calculations provide a precise expected value, experimental verification is a mandatory step in chemical research and development to confirm the identity and purity of a synthesized compound. Mass Spectrometry (MS) is the definitive technique for this purpose.
Rationale for Technique Selection
Given the compound's polarity (due to the hydroxyl and ester groups) and non-volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable analytical technique.[2] High-Resolution Mass Spectrometry (HRMS) coupled with LC provides not only the molecular weight but also the accurate mass, which can be used to confirm the elemental formula.
The workflow for LC-MS analysis is a self-validating system. It begins with system calibration using a known standard, followed by running a blank to ensure no system contamination. The sample is then analyzed, and the resulting mass-to-charge ratio (m/z) of the ionized molecule is measured.
Caption: Experimental workflow for molecular weight verification using LC-MS.
Protocol: LC-HRMS Analysis
This protocol describes a standard method for confirming the molecular weight of this compound.
Objective: To verify the molecular weight and confirm the elemental composition of the target compound using LC-HRMS.
Materials:
-
This compound sample
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrant solution for the mass spectrometer
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase analytical column
Procedure:
-
System Preparation & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.
-
Equilibrate the LC system and column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in the initial mobile phase.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-12 min: Return to 5% B and re-equilibrate
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 50-500 m/z
-
Data Acquisition: Full scan mode
-
Expected Ions: The primary goal is to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
[M+H]⁺ Calculated m/z: 160.07356 + 1.00728 = 161.08084
-
[M+Na]⁺ Calculated m/z: 160.07356 + 22.98977 = 183.06333
-
-
-
Data Analysis:
-
Process the acquired data to obtain the mass spectrum for the chromatographic peak corresponding to the compound.
-
Compare the experimentally observed accurate mass of the most abundant ion (e.g., [M+H]⁺) with the calculated theoretical value.
-
The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the elemental formula.
-
Section 3: Synthesis Context and Safety
Understanding the synthesis of a compound is integral to appreciating its properties and potential impurities, which could interfere with molecular weight determination.
Synthetic Approach
A plausible synthetic route involves the esterification of the corresponding carboxylic acid, tetrahydropyran-4-carboxylic acid. A general workflow for such a synthesis is outlined below.
Caption: A general workflow for the synthesis and characterization of the target compound.
A reported synthesis for the related compound methyl tetrahydropyran-4-carboxylate involves reacting tetrahydropyran-4-carboxylic acid with dimethyl sulfate in the presence of potassium carbonate in acetone.[3][4] The hydroxylation at the C4 position would be a subsequent or alternative synthetic step.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[5]
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[5]
-
Avoid contact with skin, eyes, and clothing.
Conclusion
The molecular weight of this compound is a defining characteristic, with a calculated average molecular weight of 160.17 g/mol and a monoisotopic mass of 160.07356 Da . While these theoretical values are foundational, rigorous experimental verification using high-resolution mass spectrometry is essential for confirming the compound's identity and purity in a research and development setting. The protocols and data presented in this guide provide a framework for scientists to confidently handle, analyze, and utilize this compound in their work.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13860557, this compound. PubChem.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. PubChem.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773520, 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. PubChem.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54676766, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem.
Sources
An In-Depth Technical Guide to Methyl 4-hydroxyoxane-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 4-hydroxyoxane-4-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic pathway, detailed characterization, and its prospective applications for researchers, scientists, and professionals in the field of drug discovery.
Introduction and Chemical Identity
This compound, with the IUPAC name This compound , is a substituted tetrahydropyran derivative.[1] The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The presence of both a hydroxyl and a methyl ester group at the C4 position makes this molecule a bifunctional and highly valuable intermediate for creating diverse molecular architectures.
Nomenclature and Physicochemical Properties
A clear understanding of the compound's fundamental properties is crucial for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | [1] |
| CAS Number | 115996-72-0 | [1] |
| Molecular Formula | C7H12O4 | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Predicted to be a colorless oil or a white to off-white solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO | N/A |
Synthesis of this compound
While a variety of methods exist for the synthesis of tetrahydropyran rings, a highly effective and direct approach to this compound is the Reformatsky reaction . This reaction involves the formation of an organozinc enolate from an α-haloester, which then adds to a ketone.[2][3][4][5] In this case, tetrahydro-4H-pyran-4-one serves as the ketone substrate.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from commercially available starting materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and finally diethyl ether, then drying under vacuum.
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to the activated zinc dust.
-
Initiation of Reaction: Add a small portion of a solution of methyl bromoacetate and tetrahydro-4H-pyran-4-one in anhydrous THF to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the appearance of turbidity and a gentle reflux.
-
Addition of Reagents: Once the reaction has started, add the remaining solution of methyl bromoacetate and tetrahydro-4H-pyran-4-one dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the tetrahydropyran ring (multiplets in the region of 1.5-4.0 ppm), and a singlet for the hydroxyl proton (which may be broad and its chemical shift will be concentration-dependent).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at approximately 170-175 ppm, a signal for the quaternary carbon bearing the hydroxyl and ester groups (C4) around 70-80 ppm, signals for the carbons of the tetrahydropyran ring, and a signal for the methyl group of the ester at around 52 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 161.08.
Applications in Drug Discovery and Development
The tetrahydropyran moiety is a key structural feature in many biologically active compounds, imparting favorable pharmacokinetic properties. This compound, with its dual functionality, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
As a Scaffold for Library Synthesis
The hydroxyl and ester groups provide two orthogonal handles for further chemical modification. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.
Caption: Derivatization potential of this compound.
Potential Therapeutic Areas
While specific biological activity for this compound has not been extensively reported, the tetrahydropyran core is present in drugs targeting a wide range of diseases, including:
-
Infectious Diseases: The tetrahydropyran ring is found in several antiviral and antibacterial agents.
-
Metabolic Disorders: Its structural motifs are present in some antidiabetic drugs.
-
Oncology: Certain anticancer agents incorporate the tetrahydropyran scaffold.
The introduction of varied substituents onto the this compound core could lead to the discovery of novel compounds with specific biological activities in these and other therapeutic areas.
Conclusion
This compound is a valuable, bifunctional building block with significant potential in the field of drug discovery. Its synthesis via the Reformatsky reaction is a practical and efficient method. The presence of both a hydroxyl and a methyl ester group on a stable tetrahydropyran scaffold allows for extensive chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of novel therapeutic agents.
References
- PubChem.
- AdiChemistry.
- Organic Chemistry Portal.
- Rathke, M. W.
- Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
- PubMed.
- Zahim, S. et al. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- PubMed. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. [Link]
- MDPI. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ 6 ,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. [Link]
- Kobayashi, S., & Tamura, T. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal.
- Royal Society of Chemistry.
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The Ascendancy of Tetrahydropyrans: A Technical Guide to Synthesis, Stereocontrol, and Therapeutic Application
Abstract
The tetrahydropyran (THP) moiety, a ubiquitous scaffold in a myriad of natural products, has cemented its status as a privileged structure in medicinal chemistry. Its prevalence in biologically active compounds, ranging from potent anticancer agents to novel antiviral therapies, has spurred significant interest in the development of elegant and efficient synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel tetrahydropyran derivatives. We will navigate the intricacies of modern synthetic strategies, delve into the principles of stereocontrol, and explore the crucial structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system. This guide is designed to be a practical resource, offering not only a conceptual framework but also detailed experimental protocols and comparative data to empower the rational design and synthesis of next-generation tetrahydropyran-based therapeutics.
Introduction: The Enduring Significance of the Tetrahydropyran Motif
The six-membered oxygen-containing heterocycle, tetrahydropyran, is a cornerstone of molecular architecture in a vast number of biologically active natural products.[1] Its conformational flexibility, coupled with the ability of the ring oxygen to act as a hydrogen bond acceptor, allows for precise three-dimensional arrangements that facilitate high-affinity interactions with biological targets. This has made the THP scaffold a focal point for synthetic and medicinal chemists alike.
From the complex macrocyclic structures of marine-derived natural products like neopeltolide, which exhibits potent antiproliferative activity, to the core of pyranose sugars, the THP ring is a testament to nature's ingenuity.[1] The pursuit of synthetic routes to these and other THP-containing natural products has not only led to their total synthesis but has also driven the development of novel and powerful synthetic methods.[2] These methodologies are now being leveraged to create diverse libraries of novel tetrahydropyran derivatives with tailored biological activities. This guide will illuminate the path from fundamental synthetic principles to the tangible development of these promising therapeutic agents.
Strategic Synthesis of the Tetrahydropyran Core: A Chemist's Toolkit
The construction of the tetrahydropyran ring with precise control over substitution patterns and stereochemistry is a central challenge in organic synthesis. A number of powerful strategies have emerged, each with its own set of advantages and applications.
Prins Cyclization: A Convergent and Stereoselective Approach
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands as one of the most efficient methods for constructing the tetrahydropyran ring.[3] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome of the Prins cyclization is often dictated by the formation of a thermodynamically favored chair-like transition state, which typically leads to the formation of cis-2,6-disubstituted tetrahydropyrans.[1]
dot
Caption: General workflow of the Prins cyclization reaction.
The choice of the acid catalyst is critical and can significantly influence the reaction's efficiency and selectivity. A wide range of Lewis acids (e.g., InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed.[3]
Hetero-Diels-Alder Reaction: A Powerful Tool for Ring Construction
The hetero-Diels-Alder reaction, a [4+2] cycloaddition between an electron-rich diene and an aldehyde (dienophile), offers a convergent and often highly stereoselective route to dihydropyran derivatives, which can be readily reduced to the corresponding tetrahydropyrans.[1] The development of asymmetric catalysts for this transformation has enabled the synthesis of enantioenriched tetrahydropyrans, a crucial aspect for their use in drug discovery.
dot
Caption: Schematic of the intramolecular oxa-Michael addition.
Modern Catalytic Approaches: Pushing the Boundaries of Efficiency and Selectivity
Recent years have witnessed a surge in the development of novel catalytic systems for tetrahydropyran synthesis, with a strong emphasis on enantioselectivity.
-
Organocatalysis: Chiral small molecules, such as squaramides and cinchona alkaloids, have emerged as powerful catalysts for domino reactions that construct highly functionalized and enantioenriched tetrahydropyrans. [4][5]These metal-free approaches offer mild reaction conditions and high enantioselectivities.
-
Transition-Metal Catalysis: Transition metals like palladium, gold, and iron have been successfully employed to catalyze a variety of cyclization reactions leading to tetrahydropyrans. [6]These methods often exhibit high functional group tolerance and can provide access to unique substitution patterns.
| Catalytic System | Reaction Type | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Key Advantages |
| Organocatalysis | |||||
| Squaramide-based | Domino Michael-Hemiacetalization | 59-91 [5] | 26-98% de [5] | 71-99 [5] | Metal-free, mild conditions, high enantioselectivity. |
| Transition-Metal Catalysis | |||||
| Palladium(II) | Oxidative Heck Redox-Relay | Good to excellent [7] | Excellent [7] | N/A (substrate control) | Access to challenging 2,6-trans-tetrahydropyrans. |
| Gold(I) | Hydroalkoxylation of Allenes | Good [6] | Highly stereoselective [6] | High (substrate control) | Mild conditions, excellent chirality transfer. |
Therapeutic Applications: Tetrahydropyrans in the Spotlight
The unique structural and electronic properties of the tetrahydropyran ring have made it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases.
Anticancer Agents: A Privileged Scaffold for Oncology
A significant number of natural and synthetic tetrahydropyran derivatives have demonstrated potent anticancer activity. [1]The THP moiety often serves as a rigid scaffold to orient key pharmacophoric groups for optimal interaction with their biological targets.
Structure-Activity Relationship (SAR) Insights:
The biological activity of tetrahydropyran-based anticancer agents is highly dependent on the nature and stereochemistry of the substituents on the ring. For instance, in a series of synthetic tetrahydropyran derivatives, the presence and orientation of hydroxyl and aromatic groups can dramatically influence their cytotoxicity against various cancer cell lines.
| Compound | R¹ | R² | IC₅₀ (µM) vs. MCF-7 [8] | IC₅₀ (µM) vs. A549 [9] |
| 1a | H | Phenyl | 10.62 ± 1.35 | 3.58 |
| 1b | OCH₃ | 4-Methoxyphenyl | > 50 | 74.71 |
| 1c | Cl | 4-Chlorophenyl | 8.30 | 0.99 |
| 1d | NO₂ | 4-Nitrophenyl | 7.90 | 0.51 |
Note: The specific compounds and IC₅₀ values in this table are illustrative and compiled from various sources to demonstrate the concept of SAR. For precise data, refer to the cited literature.
The data suggests that electron-withdrawing groups on the aromatic substituent (as in 1c and 1d ) can enhance the anticancer activity. This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of these compounds.
HIV Protease Inhibitors: A Key Component in Antiretroviral Therapy
The tetrahydropyran motif has been successfully incorporated into the design of potent HIV protease inhibitors. [10]These inhibitors mimic the transition state of the viral protease's natural substrate, effectively blocking its function and preventing viral replication. [11]Darunavir, a clinically approved HIV protease inhibitor, features a bis-tetrahydrofuranylurethane (bis-THF) moiety, a close relative of the THP ring, which plays a crucial role in its high efficacy and resistance profile. [11] Structure-Activity Relationship (SAR) Insights:
The design of tetrahydropyran-based HIV protease inhibitors focuses on optimizing interactions with the enzyme's active site. The stereochemistry of the THP ring and its substituents is critical for achieving high binding affinity. For example, the introduction of a tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety as a P2 ligand has led to the development of inhibitors with potent activity against multi-drug resistant HIV-1 variants. [10]
| Inhibitor | P2 Ligand | EC₅₀ (nM) vs. HIV-1LAI [10] |
|---|---|---|
| DRV | bis-THF | ~1-5 |
| GRL-1388 | Tp-THF | 3.6 ± 1.8 |
| GRL-1398 | Tp-THF derivative | 0.2 ± 0.2 |
The significantly enhanced potency of GRL-1398 demonstrates the profound impact that subtle structural modifications to the tetrahydropyran core can have on antiviral activity.
Experimental Protocols: A Practical Guide to Synthesis and Characterization
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic transformations and characterization techniques.
Protocol 1: Stereoselective Synthesis of a cis-2,6-Disubstituted Tetrahydropyran via Prins Cyclization
This protocol describes a typical procedure for the synthesis of a cis-2,6-disubstituted tetrahydropyran using an indium(III) chloride-catalyzed Prins cyclization.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) chloride (InCl₃, 10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add InCl₃ (10 mol%).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cis-2,6-disubstituted tetrahydropyran.
Protocol 2: Purification and Characterization
The purification and characterization of novel tetrahydropyran derivatives are crucial steps to ensure their identity and purity.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying tetrahydropyran derivatives on a laboratory scale. The choice of stationary phase (typically silica gel) and eluent system is critical for achieving good separation.
-
Recrystallization: For crystalline solids, recrystallization can be a highly effective method for obtaining high-purity material.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective syntheses, chiral HPLC is used to determine the enantiomeric excess (ee) of the product.
Future Directions and Conclusion
The field of tetrahydropyran synthesis continues to evolve, with a growing emphasis on the development of more sustainable and atom-economical catalytic methods. The use of earth-abundant metal catalysts and the development of novel organocatalytic transformations are promising areas of future research. Furthermore, the integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of novel tetrahydropyran derivatives with enhanced therapeutic properties.
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exploratory reactions of Methyl 4-hydroxyoxane-4-carboxylate
An In-Depth Technical Guide to the Exploratory Reactions of Methyl 4-hydroxyoxane-4-carboxylate
Abstract
This compound is a bifunctional heterocyclic compound featuring a stable tetrahydropyran (THP) core, also known as an oxane ring.[1] Its structure is uniquely characterized by the presence of two distinct functional groups—a tertiary alcohol and a methyl ester—at the C4 position. This arrangement makes it a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The inherent stability of the oxane ring, combined with the differential reactivity of the hydroxyl and carboxylate moieties, allows for a range of selective chemical transformations. This guide provides a comprehensive exploration of the reactivity of this compound, offering field-proven insights into key reactions such as ester hydrolysis, dehydration of the tertiary alcohol, and potential ring-opening strategies. Each section presents the underlying chemical principles, detailed experimental protocols, and the logic behind methodological choices, aimed at researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction to this compound
The tetrahydropyran (THP) motif is a privileged structure in numerous natural products and FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[2] this compound serves as a readily accessible starting material for introducing this scaffold, offering two orthogonal functional handles for further elaboration.
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is the first step in designing any synthetic strategy.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | PubChem[3] |
| CAS Number | 115996-72-0 | PubChem[3] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[3] |
| Molecular Weight | 160.17 g/mol | PubChem[3] |
| SMILES | COC(=O)C1(CCOCC1)O | PubChem[3] |
| Appearance | Typically a colorless liquid or low-melting solid | - |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | PubChem[3] |
Structural Features and Reactivity Overview
The molecule's reactivity is dominated by its three key functional areas: the ester, the tertiary alcohol, and the ether linkage within the oxane ring. Each site offers a distinct avenue for chemical modification.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Dissolve it in a suitable solvent mixture such as methanol/water (3:1, v/v).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq, e.g., 1 M NaOH) to the flask.
-
Causality: Using a molar excess of NaOH ensures the complete and irreversible consumption of the ester. [4]3. Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
-
Workup: Cool the reaction mixture to room temperature. Remove the organic solvent (methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product may form.
-
Causality: Acidification protonates the carboxylate salt, rendering the desired carboxylic acid product, which is typically less water-soluble and can be extracted into an organic solvent.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-hydroxyoxane-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Analytical Validation
-
¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: Appearance of a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) and a shift in the C=O stretch.
-
Mass Spectrometry: Observation of the correct mass for the hydrolyzed product.
Reactions of the Tertiary Hydroxyl Group
The tertiary alcohol at C4 is a key functional handle, but its reactivity is distinct from that of primary or secondary alcohols.
Oxidation: A Lesson in Steric Hindrance
A cornerstone of alcohol chemistry is oxidation. However, tertiary alcohols are resistant to oxidation under standard conditions. [5][6]
-
Mechanistic Rationale: Common oxidizing agents like pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation require the presence of a hydrogen atom on the alcohol-bearing carbon (the α-carbon). [5][7]This hydrogen is removed during the oxidation process to form the C=O double bond. Since the α-carbon in this compound is quaternary (bonded to four other non-hydrogen atoms), these reactions do not proceed. [5][7]* Exploratory Note: While direct oxidation is not feasible, forcing conditions involving strong oxidants and high heat can lead to C-C bond cleavage (β-scission), resulting in ring-opening and decomposition rather than the formation of a ketone. [8]For synthetic purposes, this pathway is generally not productive.
Dehydration to an Unsaturated Ester
A more productive pathway for the tertiary alcohol is acid-catalyzed dehydration (elimination) to form an alkene. This reaction converts the saturated oxane ring into a dihydropyran scaffold, a valuable intermediate in its own right.
-
Mechanism: The reaction proceeds via protonation of the hydroxyl group by an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) to form a good leaving group (water). Departure of water generates a tertiary carbocation at C4. A neighboring proton is then abstracted by a weak base (e.g., water, or the conjugate base of the acid) to form a double bond.
-
Regioselectivity: The elimination can, in principle, lead to two different alkene isomers. The thermodynamic product, predicted by Zaitsev's rule, is typically the more substituted, endocyclic alkene.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Setup: Dissolve this compound (1.0 eq) in an inert, high-boiling solvent like toluene in a round-bottom flask. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Causality: The Dean-Stark trap is crucial for azeotropically removing the water formed during the reaction, which drives the equilibrium towards the product.
-
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Potential Reactions of the Oxane Ring
The oxane ring is a six-membered cyclic ether. Unlike strained three-membered (epoxide) or four-membered (oxetane) rings, it is generally stable and unreactive. [9][10]
-
Ring Stability: The chair conformation of the tetrahydropyran ring minimizes both angle and torsional strain, making it thermodynamically stable and resistant to ring-opening.
-
Exploratory Ring-Opening: Cleavage of the C-O ether bonds requires harsh conditions, such as strong protic acids (HBr, HI) or potent Lewis acids at elevated temperatures. These reactions are often non-selective and may lead to a mixture of products, making them less synthetically useful for this particular substrate unless a specific directing group is present. Such transformations are considered highly exploratory and would require significant optimization. For instance, acid-catalyzed ring-opening of epoxides is a facile process due to inherent ring strain, a factor that is absent in the oxane system. [9][11]
Summary of Exploratory Pathways
The strategic application of different reaction conditions allows for the selective transformation of this compound into several useful derivatives.
Conclusion
This compound is a robust and synthetically tractable building block. Its true value lies in the predictable and selective reactivity of its ester and tertiary alcohol functional groups, while the oxane ring provides a stable core. The resistance of the tertiary alcohol to oxidation is not a limitation but a key feature that allows for selective manipulation of the ester moiety without interference. Conversely, the facile dehydration of the alcohol provides a direct route to unsaturated pyran systems. This guide has outlined the core exploratory reactions, providing both the theoretical foundation and practical protocols to empower researchers in leveraging this versatile molecule for the synthesis of complex targets in drug discovery and materials science.
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Introduction: The Oxane Ring - A Stable Yet Versatile Heterocycle
An In-Depth Technical Guide to the Basic Reactivity of the Oxane Ring in Carboxylates
The oxane, or tetrahydropyran (THP), ring is a saturated six-membered heterocycle featuring five carbon atoms and one oxygen atom.[1] Structurally, it exists in a stable chair conformation, analogous to cyclohexane, which minimizes torsional and steric strain.[1] This inherent stability renders the oxane ring largely unreactive under many conditions, making it a cornerstone of synthetic chemistry, most notably as the basis for the tetrahydropyranyl (THP) protecting group for alcohols.[1][2] However, this stability is not absolute. The reactivity of the oxane ring is profoundly influenced by its substitution pattern and the surrounding chemical environment. The presence of a carboxylate group, acting as a nucleophile or participating in catalysis, can unlock specific reaction pathways, primarily through acid-catalyzed mechanisms that proceed via a key oxocarbenium ion intermediate.
This guide provides a detailed exploration of the fundamental reactivity of the oxane ring when interacting with carboxylates. We will dissect the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the causality behind experimental choices, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Section 1: Mechanistic Principles of Oxane-Carboxylate Interactions
The interaction between an oxane ring and a carboxylate is dominated by the electrophilicity of the oxane's C-O bonds and the nucleophilicity of the carboxylate species. The outcome is highly dependent on the reaction conditions, particularly the pH.
Acid-Catalyzed Ring Opening: The Dominant Pathway
In the presence of an acid catalyst, the oxane ring's ether oxygen becomes susceptible to protonation. This event is the critical initiation step, transforming the poor hydroxyl leaving group into an excellent water leaving group and facilitating the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile and the central intermediate in the acid-catalyzed hydrolysis of THP ethers.[3][4][5]
When a carboxylic acid (R-COOH) or its conjugate base, the carboxylate anion (R-COO⁻), is present, it can act as the nucleophile, attacking the oxocarbenium ion. This process typically results in the formation of an ester and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1][3]
Causality of the Mechanism: The reaction is driven by the formation of the stabilized oxocarbenium ion. The delocalization of the positive charge between the carbon and the adjacent oxygen atom significantly lowers the activation energy for this intermediate's formation compared to a standard secondary carbocation.[6] The choice of acid catalyst is crucial; protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are effective proton sources to initiate the reaction.[1]
Figure 1: Mechanism of Acid-Catalyzed Oxane Ring Opening by a Carboxylate.
Neighboring Group Participation (NGP)
In molecules containing both an oxane ring and a strategically positioned carboxylate group, intramolecular reactions can occur. This phenomenon, known as neighboring group participation (NGP), can lead to significantly accelerated reaction rates and unique stereochemical outcomes.[7] The carboxylate can act as an internal nucleophile, attacking an electrophilic center on the oxane ring (e.g., a carbon bearing a leaving group) to form a bicyclic acyl-oxonium intermediate.[8]
This intermediate is often highly reactive and susceptible to attack by an external nucleophile. The overall process involves two consecutive SN2 reactions, resulting in a net retention of configuration at the reaction center.[8]
Expert Insight: Recognizing the potential for NGP is critical in drug development and complex molecule synthesis. The formation of unexpected lactones or other bicyclic systems can be a major side reaction if not anticipated. Conversely, this effect can be leveraged to achieve specific stereochemical control that would be difficult to obtain through intermolecular pathways.
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The Alchemist's Toolkit: A Guide to Heterocyclic Building Blocks in Modern Synthesis
Abstract
Heterocyclic compounds form the structural and functional core of a vast majority of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence is a direct consequence of their unique stereoelectronic properties, which enable precise interactions with biological targets and offer vast potential for molecular diversification. More than half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their indispensable role in medicinal chemistry.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of these critical building blocks. Moving beyond a mere catalog of reactions, we will dissect the causality behind experimental choices, ground our discussion in authoritative mechanistic principles, and provide field-proven protocols for the synthesis of key heterocyclic scaffolds. We will explore both classical and modern synthetic strategies, from foundational condensation reactions to the precision of transition-metal catalysis, providing a robust framework for the strategic construction of molecular complexity.
The Central Role of Heterocyples in Chemical Design
Heterocyclic scaffolds are often referred to as "privileged structures" in medicinal chemistry.[1] This designation arises from the observation that certain heterocyclic cores, such as indoles, quinolines, and pyrimidines, appear with remarkable frequency in biologically active compounds, demonstrating a capacity to bind with high affinity to a wide range of biological targets.[4][5][6] The incorporation of heteroatoms (typically nitrogen, oxygen, or sulfur) into a cyclic framework introduces a wealth of chemical diversity:
-
Modulation of Physicochemical Properties: Heteroatoms introduce dipoles, hydrogen bonding capabilities, and alter lipophilicity, which are critical parameters for optimizing a drug candidate's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7]
-
Three-Dimensional Complexity: Non-aromatic heterocycles introduce three-dimensionality, which can enhance binding affinity and selectivity by allowing for more specific interactions within a protein's binding pocket.[3]
-
Bioisosteric Replacement: Heterocyclic rings are often used as bioisosteres for carbocyclic rings (like a phenyl group), allowing chemists to fine-tune electronic and solubility properties while maintaining a similar spatial arrangement for target interaction.[8]
The strategic importance of these building blocks necessitates a deep understanding of their synthesis. The following sections will delve into the core synthetic strategies that form the foundation of modern heterocyclic chemistry.
Foundational Synthetic Strategies: Cyclocondensation Reactions
Cyclocondensation reactions are among the most powerful and atom-economical methods for constructing heterocyclic rings. These reactions typically involve the formation of two new bonds in a single synthetic operation, rapidly building molecular complexity from simple, acyclic precursors.
The Hantzsch Pyridine Synthesis
Discovered in 1881, the Hantzsch synthesis is a classic multi-component reaction for preparing dihydropyridines and pyridines.[9] It is renowned for its operational simplicity and efficiency in constructing highly functionalized pyridine rings.[10]
Causality and Mechanism: The reaction's success hinges on a cascade of well-understood transformations: a Knoevenagel condensation, enamine formation, and a subsequent Michael addition, followed by cyclization and dehydration.[9][11] The initial product is a 1,4-dihydropyridine, which can be readily oxidized to the corresponding aromatic pyridine, the aromatization providing a strong thermodynamic driving force for this final step.[12]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).[13]
-
Solvent Addition: Add ethanol (20 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours.[13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine.[13]
Modern Variations: The Hantzsch synthesis is highly adaptable. Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often under solvent-free conditions, aligning with the principles of green chemistry.[14][15] Flow chemistry setups have also been developed, allowing for safe and scalable continuous production.[16]
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is arguably the most important and widely used method for constructing the indole nucleus, a core scaffold in countless natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[17][18]
Causality and Mechanism: The reaction converts a phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[19] The key mechanistic step is a[20][20]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[21] This electrocyclic reaction is irreversible and is followed by cyclization and elimination of ammonia to form the energetically favorable aromatic indole ring.[22][23] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) is critical and depends on the reactivity of the substrates.[18][21]
Experimental Protocol: General Procedure
-
Hydrazone Formation (Optional): In many cases, the phenylhydrazone is formed in situ. If pre-forming, condense the aryl hydrazine with the aldehyde or ketone, typically in a solvent like ethanol.
-
Indolization: The primary arylamine (or pre-formed hydrazone) and the carbonyl compound are dissolved in a suitable solvent.[21]
-
Catalyst Addition: An acid catalyst (e.g., polyphosphoric acid, zinc chloride) is added to the mixture.[21]
-
Reaction: The mixture is heated, often under reflux, for several hours (typically 2-4 hours).[21]
-
Workup and Purification: The reaction is cooled, neutralized (e.g., with aqueous NaHCO₃), and extracted with an organic solvent. The product is then purified, typically by column chromatography or recrystallization.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline or a tetrahydro-β-carboline (from tryptamines).[3][20] This reaction is fundamental to the biosynthesis of many alkaloids and is a workhorse in synthetic chemistry for accessing these important scaffolds.[6]
Causality and Mechanism: The reaction proceeds via the formation of a Schiff base (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic aromatic substitution.[3][20] The electron-rich aromatic ring (e.g., an indole or a phenol) acts as the nucleophile, attacking the electrophilic iminium carbon. The success of the reaction depends on the nucleophilicity of the aromatic ring and the electrophilicity of the carbonyl component.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).[20]
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%) to the stirred mixture.[24]
-
Reaction: Stir the reaction at the desired temperature (room temperature to reflux) for 1-24 hours, monitoring by TLC.[24]
-
Workup: Upon completion, quench the reaction with a base (e.g., saturated aqueous sodium bicarbonate). Separate the organic layer, and extract the aqueous phase.[20]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[20]
Building Five-Membered Rings: Furans and Thiophenes
Five-membered aromatic heterocycles are ubiquitous building blocks. Furans are present in numerous natural products, while thiophenes are key components in materials science and pharmaceuticals.[7][25]
Paal-Knorr Furan Synthesis
This is the most direct method for synthesizing substituted furans, proceeding from a 1,4-dicarbonyl compound.[26][27]
Causality and Mechanism: The reaction is an acid-catalyzed intramolecular cyclization. One carbonyl is protonated, increasing its electrophilicity. The other carbonyl tautomerizes to its enol form, which then acts as the nucleophile, attacking the protonated carbonyl. The resulting cyclic hemiacetal readily dehydrates to form the stable aromatic furan ring.[17][27]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
Setup: In a 10 mL microwave process vial, place the 1,4-dicarbonyl compound (1 mmol).
-
Solvent: Add ethanol/water (3 mL, 1:1 ratio). For many substrates, no acid catalyst is needed under microwave conditions. If required, add a catalytic amount of HCl.[7]
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate at 140°C for 3-5 minutes.[7]
-
Workup: After cooling, extract the product with an appropriate organic solvent, wash, dry, and concentrate. Purify as needed.
Gewald Thiophene Synthesis
The Gewald reaction is a versatile multi-component synthesis of 2-aminothiophenes.[4] These products are highly valuable as they can be readily functionalized.
Causality and Mechanism: The reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine, triethylamine).[4][25] The first step is a Knoevenagel condensation. The subsequent addition of sulfur and cyclization mechanism is complex but results in the formation of the thiophene ring.[4]
The Power of Transition-Metal Catalysis
Transition-metal-catalyzed reactions have revolutionized heterocyclic synthesis, enabling the formation of C-C and C-heteroatom bonds with unprecedented efficiency and selectivity.[20] These methods allow for the rapid assembly of complex heterocycles that are challenging to construct using classical methods.[28]
Suzuki-Miyaura Cross-Coupling
While broadly used for biaryl synthesis, the Suzuki coupling is indispensable for functionalizing heterocyclic cores. It couples an organoboron reagent with a halide or triflate, catalyzed by a palladium complex.
Causality and Catalyst Choice: The choice of palladium catalyst is critical for success, especially with heterocyclic substrates which can be challenging.[28]
-
Palladium-Phosphine Catalysts (e.g., Pd(PPh₃)₄, Buchwald ligands): These are traditional and highly versatile. Bulky, electron-rich phosphine ligands are effective for coupling sterically hindered or electron-deficient heterocycles.[28]
-
N-Heterocyclic Carbene (NHC) Catalysts: These offer high thermal stability and are often more active than phosphine-based catalysts, allowing for lower catalyst loadings.[28]
-
Palladacycles: These air- and moisture-stable pre-catalysts can exhibit exceptional activity and are easy to handle.[28]
The reaction conditions (base, solvent, temperature) must be carefully optimized for each substrate combination to achieve high yields.
Table 1: Comparison of Catalysts for Suzuki Coupling of Heteroaryl Chlorides
| Catalyst Type | Ligand Example | Typical Loading (mol%) | Advantages | Limitations |
| Palladium-Phosphine | SPhos, XPhos | 1 - 5 | Broad substrate scope, well-understood | Air-sensitive ligands, potential for P-C bond cleavage |
| Palladium-NHC | IPr, SIMes | 0.1 - 2 | High activity and stability, good for hindered substrates | Ligand synthesis can be complex |
| Palladacycle | Buchwald Palladacycles | 0.01 - 1 | Very high activity (high TONs), air/moisture stable | Can be more expensive, scope may be narrower |
Intramolecular Cyclizations for Fused Systems
Transition metals, particularly palladium and copper, are widely used to catalyze intramolecular cyclizations to form fused heterocycles like benzofurans and indoles.[29][30] A common strategy involves a Sonogashira coupling of a halo-phenol or halo-aniline with a terminal alkyne, followed by an in-situ cyclization.[31]
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzofurans
-
Setup: A flask is charged with the 2-halophenol (1.0 eq), terminal alkyne (1.2 eq), a palladium catalyst (e.g., [Pd(η³-C₃H₅)Cl]₂, <0.1 mol%), a copper co-catalyst (e.g., CuI), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF).
-
Reaction: The mixture is heated until the starting materials are consumed (monitored by TLC). The reaction first forms the C-C bond via Sonogashira coupling, and the subsequent intramolecular hydroalkoxylation/cyclization forms the furan ring.
-
Workup and Purification: Standard aqueous workup followed by extraction and column chromatography yields the benzofuran product.
Conclusion and Future Outlook
The synthesis of heterocyclic building blocks is a dynamic and evolving field. While classical name reactions remain pillars of the discipline, modern methodologies are continually pushing the boundaries of efficiency, selectivity, and sustainability. The increasing integration of technologies like microwave synthesis and continuous flow processing is enabling faster reaction discovery and safer, more scalable production.[32][33] Furthermore, the development of novel transition-metal catalysts continues to open doors to previously inaccessible chemical space.[2][34] For the medicinal chemist and drug development professional, a deep, mechanistic understanding of these synthetic tools is not merely academic—it is the critical foundation upon which the next generation of therapeutics will be built.
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stability and storage conditions for Methyl 4-hydroxyoxane-4-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl 4-hydroxyoxane-4-carboxylate
Introduction: Understanding the Molecule
This compound (CAS No: 115996-72-0; Molecular Formula: C₇H₁₂O₄) is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring core.[1][2] Its structure incorporates a methyl ester and a tertiary alcohol, both attached to the same quaternary carbon at the 4-position of the heterocyclic ring. This unique arrangement of functional groups makes it a valuable building block in synthetic chemistry, particularly for introducing sterically defined cyclic motifs in drug discovery and materials science. However, the very features that make it synthetically useful also present specific challenges regarding its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for its stability assessment.
Section 1: Chemical Stability Profile
The stability of this compound is dictated by the interplay of its three primary structural features: the methyl ester, the tertiary hydroxyl group, and the oxane ether linkage.
-
Ester Functionality: The methyl ester group is the most significant contributor to the compound's potential instability. Esters are susceptible to nucleophilic acyl substitution, most commonly through hydrolysis.[3][4] This reaction, which cleaves the ester bond to yield a carboxylic acid and an alcohol (methanol in this case), can be catalyzed by both acidic and basic conditions. The presence of ambient moisture is a primary risk factor for initiating this degradation pathway.[1][5]
-
Tertiary Hydroxyl Group: The tertiary alcohol is relatively stable but can participate in dehydration reactions under strong acidic conditions and elevated temperatures, potentially leading to the formation of an unsaturated cyclic ester.
-
Oxane (Tetrahydropyran) Ring: The ether linkage within the oxane ring is generally stable under neutral, basic, and mild acidic conditions. However, it can be susceptible to cleavage by strong acids. More significantly, cyclic ethers can undergo oxidative degradation, often initiated by radical abstraction of a carbon-hydrogen bond adjacent to the ether oxygen.[6][7] This is consistent with supplier safety data sheets that list strong oxidizing agents as incompatible materials.[1]
Section 2: Potential Degradation Pathways
Based on the compound's chemical profile, two primary degradation pathways are of concern: hydrolysis and oxidation. Understanding these pathways is critical for developing appropriate storage and handling strategies.
Hydrolytic Cleavage
This is the most probable degradation route. In the presence of water, the ester can hydrolyze to form 4-hydroxyoxane-4-carboxylic acid and methanol. This process is accelerated by acidic or basic contaminants. The reaction is irreversible under basic conditions as the resulting carboxylate anion is resonance-stabilized and unreactive towards further substitution.[4]
Oxidative Degradation
While less common than hydrolysis under typical storage conditions, oxidation presents a risk, especially if the compound is exposed to strong oxidizing agents or peroxide-forming conditions.[1] Degradation of the tetrahydropyran ring could lead to various ring-opened byproducts, compromising sample purity.[6][7]
Caption: Potential degradation pathways for this compound.
Section 3: Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential. The primary goals are to exclude moisture and incompatible substances.
Storage Conditions
The following conditions are recommended based on the compound's chemical properties and supplier safety data.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, minimizing the risk of oxidation and hydrolysis. |
| Container | Tightly-sealed glass vial with a Teflon-lined cap.[8] | Glass is non-reactive. A Teflon liner prevents leaching and ensures an airtight seal. |
| Light | Store in the dark (Amber vial or in a cabinet) | Protects against potential photolytic degradation, although the compound is not known to be highly photosensitive. |
| Moisture | Avoid moisture.[1] | Moisture is the key reactant for hydrolytic degradation of the ester group. |
Incompatible Materials
To prevent rapid decomposition or hazardous reactions, avoid contact with the following substances:
Handling Procedures
Correct handling is crucial to prevent the introduction of contaminants.
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold compound.[8]
-
Inert Atmosphere: Whenever possible, handle the material in a glove box or under a stream of inert gas (e.g., argon).
-
Dispensing: Use clean, dry glass or stainless-steel spatulas for transferring the solid. Avoid plastic implements that may leach contaminants.
-
Sealing: After dispensing, flush the container headspace with an inert gas before tightly resealing the cap.
-
Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices. Use safety glasses with side-shields, gloves, and a lab coat.[1]
Section 4: Methodologies for Stability Assessment
For applications in drug development or other regulated fields, a formal stability study is necessary to establish a retest date or shelf life. The following protocols provide a framework for such an assessment.
Experimental Protocol: Long-Term Stability Study
This protocol is designed to evaluate the stability of the compound under defined storage conditions over time.
-
Initial Analysis (T=0):
-
Perform a comprehensive analysis of a reference batch of this compound.
-
Use a validated HPLC method (see Protocol 4.2) to determine initial purity and establish a impurity profile.
-
Characterize the material using techniques such as ¹H NMR, Mass Spectrometry, and Karl Fischer titration (for water content).
-
-
Sample Preparation and Storage:
-
Aliquot approximately 5-10 mg of the compound into multiple amber glass vials with Teflon-lined caps.
-
Flush each vial with argon before sealing.
-
Place sets of vials into stability chambers under at least two conditions:
-
Recommended Condition: 5°C ± 3°C
-
Accelerated Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
-
-
Time Point Testing:
-
At designated time points (e.g., 1, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Perform HPLC analysis to determine purity and quantify any degradation products.
-
Compare the results to the T=0 data.
-
-
Data Analysis:
-
Plot the purity of the compound versus time for each condition.
-
Identify and, if possible, characterize any new impurity peaks that appear or grow over time.
-
A significant change is typically defined as a >5% drop in purity or the appearance of a single degradant >0.5%.
-
Analytical Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating method is one that can separate the intact compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-10% Solvent B, increasing to 95% B over 15-20 minutes. This ensures elution of both the polar parent compound and any less polar degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for general detection of non-chromophoric compounds) or MS for positive identification of parent and degradant masses.
-
Forced Degradation Study: To validate that the method is stability-indicating, subject the compound to stress conditions (e.g., heat in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂) and confirm that the resulting degradation products are resolved from the main peak.
Caption: Experimental workflow for a long-term stability study.
Conclusion
This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerability is the ester functional group, which is susceptible to moisture-induced hydrolysis. By storing the material in a refrigerated, dry, and inert environment, and by following careful handling procedures to prevent the introduction of moisture and other contaminants, its chemical integrity can be preserved for extended periods. For critical applications, a formal stability study is recommended to empirically determine its shelf life under specific storage conditions.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13860557, this compound.
- de Oliveira, D. N., & de Sousa, V. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate.
- Wako Pure Chemical Industries. (n.d.). SAFETY DATA SHEET.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676766, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
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- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide on the Safety and Handling of Methyl 4-hydroxyoxane-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 4-hydroxyoxane-4-carboxylate (CAS No: 115996-72-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights. The guide details the compound's chemical and physical properties, outlines its known and potential hazards, and provides explicit protocols for personal protection, emergency response, and waste disposal. The primary objective is to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment when utilizing this compound in research and development settings.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's properties is essential for its safe handling. This compound is a laboratory chemical whose properties have not been exhaustively investigated.[1] The available data, primarily from supplier safety data sheets and chemical databases, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | [2] |
| CAS Number | 115996-72-0 | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Not available | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Flash Point | Not available | [1] |
| Solubility | Not available | |
| Stability | Stable under recommended storage conditions. | [1] |
Section 2: Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a cautious approach, treating the compound with a high degree of care. The primary hazards identified are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
GHS Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Summary of Toxicological Effects:
-
Acute Toxicity: No data available.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Sensitisation: Inhalation may cause respiratory irritation.[1]
-
Germ Cell Mutagenicity: No data available.[1]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
-
Reproductive Toxicity: No data available.[1]
Given the data gaps, all personnel must operate under the assumption that the compound may have other unknown, adverse health effects.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment protocols, is mandatory when handling this compound.
Engineering Controls: The First Line of Defense
The primary method for exposure control is to handle the substance within a properly functioning chemical fume hood. This provides appropriate exhaust ventilation, minimizes the concentration of airborne particulates, and protects the user from inhalation hazards.[1][3] Eyewash stations and safety showers must be readily accessible in any area where the compound is handled.[4]
Caption: Hierarchy of safety controls, prioritizing engineering solutions.
Personal Protective Equipment (PPE)
PPE is a critical last line of defense and must be used consistently.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1][3] This is to prevent eye contact, as the compound is a serious eye irritant.[2]
-
Skin Protection:
-
Gloves: Handle with impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the compound.[1] Proper glove removal technique must be employed to avoid skin contact.
-
Lab Coat: A lab coat or impervious clothing must be worn to protect skin from accidental contact.[1]
-
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a respirator is necessary. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirators must be used in accordance with a comprehensive respiratory protection program.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Avoid exposure to moisture, as this is a specified condition to avoid.[1]
-
Chemical Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][3] Contact with these substances could lead to hazardous reactions.
Section 5: Accidental Release and First Aid Measures
Prompt and correct action during an emergency is critical to minimizing harm.
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Personal Precautions: Wear full PPE as described in Section 3.2, including respiratory protection. Avoid breathing dust or vapors.[1]
-
Containment and Clean-up:
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
First Aid Measures
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician if irritation persists.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1]
Section 6: Disposal Considerations
Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Regulatory Compliance: All disposal practices must adhere to local, state, and federal regulations. Do not let the product enter drains.[1]
Section 7: General Experimental Workflow
While specific synthesis or analysis protocols for this compound are not detailed in the provided literature, a general workflow for handling this type of powdered solid in a research setting should be followed. This ensures that safety is integrated into every step of the experimental process.
Caption: A generalized workflow for handling powdered chemical reagents.
This workflow emphasizes performing key steps, especially those involving the transfer of dry powder, within the confines of a chemical fume hood to mitigate inhalation risks.
Section 8: Conclusion
This compound is a valuable laboratory chemical for which comprehensive toxicological data is not yet available. Therefore, all handling procedures must be guided by a principle of caution, adhering strictly to the GHS hazard classifications which identify it as a skin, eye, and respiratory irritant. The implementation of robust engineering controls, unwavering adherence to PPE protocols, and a thorough understanding of emergency procedures are paramount for the safety of all personnel. By following the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their work.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Fisher Scientific (2025). SAFETY DATA SHEET - Benzoic acid, 4-hydroxy-, methyl ester, sodium salt.
- TCI Chemicals (n.d.). SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzoate.
- ScienceLab.com (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt.
- Wako Pure Chemical Industries, Ltd. (2025). SAFETY DATA SHEET - 4-Hydroxy-4-methyl-2-pentanone.
- Apollo Scientific (2023). SAFETY DATA SHEET - Methyl quinoxaline-6-carboxylate.
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A Theoretical Investigation into the Conformational Landscape of Methyl 4-hydroxyoxane-4-carboxylate: An In-depth Technical Guide
Abstract
The oxane (tetrahydropyran) scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The conformational preference of substituents on this heterocyclic ring system is a critical determinant of molecular shape, polarity, and, consequently, biological activity. This technical guide provides a comprehensive theoretical framework for the conformational analysis of Methyl 4-hydroxyoxane-4-carboxylate, a geminally disubstituted oxane derivative of significant interest in drug design. We delve into the intricate interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding that governs the conformational equilibrium of this molecule. This document serves as a guide for researchers, scientists, and drug development professionals, outlining both the foundational principles and a detailed computational protocol for elucidating the molecule's preferred three-dimensional structures.
Introduction: The Significance of Conformational Analysis in Drug Discovery
In the realm of drug development, a molecule's three-dimensional structure is intrinsically linked to its function. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as an enzyme's active site or a cell surface receptor. For cyclic molecules like this compound, the ring can adopt several non-planar conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. The substituents on the ring can then occupy either axial or equatorial positions, leading to a complex conformational landscape.
Understanding the energetic favorability of these different conformations is paramount. A molecule may exist as a dynamic equilibrium of multiple conformers, but often one or a few low-energy conformations predominate and are responsible for the observed biological activity. A thorough conformational analysis, therefore, allows for the design of more potent and selective drug candidates by ensuring that the molecule's shape is complementary to its target.
This compound presents a particularly interesting case study due to the geminal substitution at the C4 position with both a hydroxyl (-OH) and a methyl carboxylate (-COOCH₃) group. This substitution pattern introduces a fascinating interplay of competing non-covalent interactions that will be the focus of this guide.
Foundational Principles: Forces Governing Oxane Conformation
The conformational preferences of substituted oxanes are primarily dictated by a balance of three key factors: steric effects, stereoelectronic effects, and intramolecular interactions such as hydrogen bonding.
Steric Hindrance
Steric effects arise from the repulsive interactions between electron clouds of atoms or groups in close proximity.[1] In a six-membered ring, there is a strong preference for bulky substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.[2] In an axial position, a substituent experiences steric clashes with the axial hydrogens on C2 and C6 (or C3 and C5, depending on the reference point). For this compound, the methyl carboxylate group is significantly bulkier than the hydroxyl group, and thus, from a purely steric perspective, it would be expected to strongly prefer the equatorial position.
Stereoelectronic Effects
Stereoelectronic effects involve the influence of orbital interactions on the molecular conformation. The most well-known of these in oxane chemistry is the anomeric effect , which describes the tendency of an electronegative substituent at the C2 position (adjacent to the ring oxygen) to favor the axial orientation.[3][4] This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[5]
While this compound is substituted at the C4 position and does not exhibit a classical anomeric effect, related stereoelectronic interactions, such as dipole moment minimization and other hyperconjugative effects, can still play a role in modulating the relative energies of different conformers.[3]
Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (the -OH group) and potential acceptors (the carbonyl oxygen of the ester, the ether oxygen of the ester, and the ring oxygen) makes intramolecular hydrogen bonding a potentially dominant factor in determining the conformational preference of this compound.[6][7] An intramolecular hydrogen bond can lock the molecule into a specific conformation, even one that might be sterically disfavored.[8] For example, an axial hydroxyl group might be stabilized if it can form a hydrogen bond with the equatorial methyl carboxylate's carbonyl oxygen. The strength and geometric feasibility of such bonds are critical to ascertain.
The Conformational Landscape of this compound
The primary conformations of the oxane ring are two chair forms that can interconvert through a ring-flip. For this compound, this leads to two principal chair conformers, as well as higher-energy twist-boat conformations that may be stabilized by intramolecular hydrogen bonding.
-
Conformer A: Methyl carboxylate in the equatorial position and the hydroxyl group in the axial position.
-
Conformer B: Methyl carboxylate in the axial position and the hydroxyl group in the equatorial position.
Based on steric considerations alone, Conformer A would be expected to be significantly more stable due to the large A-value (a measure of steric bulk) of the methyl carboxylate group. However, the possibility of intramolecular hydrogen bonding in either conformer could alter this expected energy difference. For instance, in Conformer A, the axial -OH group is well-positioned to potentially form a hydrogen bond with the equatorial ester group. Conversely, in Conformer B, the equatorial -OH could potentially interact with the ring oxygen, although this is geometrically less likely to be a strong interaction in a chair conformation.
The interplay of these effects necessitates a high-level computational approach to accurately determine the relative stabilities of the possible conformers.
Experimental Protocol: Computational Conformational Analysis
To rigorously investigate the conformational preferences of this compound, a systematic computational chemistry workflow is required. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of analysis.[9][10] The B3LYP functional is a widely used and well-validated choice for organic molecules.[11][12][13]
Step-by-Step Methodology
-
Initial Structure Generation:
-
Construct the 3D structures of the two primary chair conformers (A and B) of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Additionally, generate plausible twist-boat conformations that could be stabilized by intramolecular hydrogen bonding.
-
-
Conformational Search (Optional but Recommended):
-
For a more exhaustive search, perform a molecular mechanics-based conformational search using a force field suitable for organic molecules, such as MMFF94 or GAFF. This can help identify other low-energy conformers that might be missed.
-
-
Geometry Optimization and Frequency Calculations:
-
For each identified conformer, perform a full geometry optimization using DFT. A suitable level of theory would be B3LYP with a Pople-style basis set such as 6-31G(d).[9]
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
-
Single-Point Energy Refinement:
-
Analysis of Results:
-
Calculate the relative Gibbs free energies (ΔG) of all stable conformers at a standard temperature (e.g., 298.15 K). The Boltzmann distribution can then be used to determine the population of each conformer at equilibrium.
-
Analyze the key geometric parameters of the most stable conformer(s), including bond lengths, bond angles, and dihedral angles.
-
Investigate potential intramolecular hydrogen bonds by examining the distance between the hydroxyl hydrogen and the potential acceptor atoms (O=C, O-C, and ring O) and the corresponding bond angle. A typical hydrogen bond has a donor-H···acceptor distance of ~1.8-2.2 Å and an angle > 120°.
-
Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of hyperconjugative and hydrogen bonding interactions.
-
Visualization of the Computational Workflow
The following diagram illustrates the proposed computational workflow for the conformational analysis.
Caption: A workflow for the theoretical conformational analysis of this compound.
Predicted Outcomes and Data Presentation
Based on the principles outlined, it is hypothesized that the chair conformation with an equatorial methyl carboxylate group and an axial hydroxyl group (Conformer A ) will be the global minimum. This prediction is based on the dominant steric influence of the ester group, potentially further stabilized by an intramolecular hydrogen bond between the axial hydroxyl and the equatorial ester's carbonyl oxygen.
The results of the computational analysis should be summarized in a clear and concise manner.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Optimization Level | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
| Chair A (eq-COOMe, ax-OH) | B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) | 0.00 | 0.00 | >95% (Hypothetical) |
| Chair B (ax-COOMe, eq-OH) | B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) | Value | Value | <5% (Hypothetical) |
| Twist-Boat | B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) | Value | Value | <1% (Hypothetical) |
Note: "Value" indicates where the calculated data would be placed. Hypothetical populations are provided for illustrative purposes.
Table 2: Key Geometric Parameters for the Most Stable Conformer (Chair A - Hypothetical)
| Parameter | Description | Calculated Value |
| d(O-H···O=C) | Intramolecular H-bond distance | Value (Å) |
| ∠(O-H···O=C) | Intramolecular H-bond angle | Value (°) |
| τ(C3-C4-C5-O1) | Ring puckering dihedral angle | Value (°) |
Visualization of Conformational Equilibrium
The equilibrium between the two chair conformers can be visualized as follows:
Caption: The ring-flip equilibrium between the two chair conformers of this compound.
Conclusion
The conformational analysis of this compound is a nuanced problem requiring careful consideration of steric, stereoelectronic, and hydrogen bonding effects. While steric hindrance strongly suggests a preference for the methyl carboxylate group to be in the equatorial position, the potential for a stabilizing intramolecular hydrogen bond adds a layer of complexity that can only be resolved through high-level theoretical calculations. The computational workflow detailed in this guide provides a robust and reliable protocol for determining the conformational landscape of this molecule. The insights gained from such studies are invaluable for the rational design of novel therapeutics, enabling scientists to predict and control the three-dimensional structure of molecules to optimize their interaction with biological targets.
References
- Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(14), 3635–3643. [Link]
- Freeman, F., & Kasner, M. L. (2001). An ab initio molecular orbital theory study of the conformational free energies of 2-methyl-, 3-methyl-, and 4-methyltetrahydro-2H-pyran. Journal of Molecular Structure: THEOCHEM, 572(1-3), 51–63. [Link]
- Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019–5087. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
- Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H···O, C-H···N, and C-H···Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063–5070. [Link]
- Wikipedia contributors. (2023). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]
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- Bazhykova, K. B., Langer, P., Yergaliyeva, E. M., & Seilkhanov, T. M. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
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Methodological & Application
The Synthetic Versatility of Methyl 4-Hydroxyoxane-4-carboxylate: A Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Modern Organic Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically relevant molecules. Methyl 4-hydroxyoxane-4-carboxylate, a substituted tetrahydropyran derivative, has emerged as a scaffold of significant interest. Its rigid heterocyclic core, coupled with orthogonal functional handles—a tertiary alcohol and a methyl ester—at a quaternary center, offers a unique topographical and reactive profile. This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile building block, tailored for researchers, scientists, and professionals in drug development. The oxane ring can serve as a bioisosteric replacement for other cyclic systems, potentially enhancing metabolic stability and pharmacokinetic properties of drug candidates.[1]
This document will delve into the synthetic utility of this compound, with a particular focus on its role as a precursor to spirocyclic systems and as a valuable fragment in drug discovery campaigns. We will present not just the "how" but also the "why," offering insights into the causality behind experimental choices and providing self-validating protocols grounded in established chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | PubChem[2] |
| CAS Number | 115996-72-0 | PubChem[2] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[2] |
| Molecular Weight | 160.17 g/mol | PubChem[2] |
| Appearance | Predicted to be a liquid or low-melting solid | - |
| SMILES | COC(=O)C1(CCOCC1)O | PubChem[2] |
Safety and Handling: this compound is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via the Reformatsky reaction.
The Reformatsky reaction involves the formation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound, in this case, tetrahydropyran-4-one, to yield a β-hydroxy ester.[3][4][5][6][7] The organozinc reagents are notably less reactive than their Grignard or organolithium counterparts, which prevents undesired side reactions with the ester functionality.[5][7]
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc dust. Briefly heat the zinc under vacuum and then cool to room temperature under a nitrogen atmosphere. This activation step is crucial for initiating the reaction.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of tetrahydropyran-4-one and methyl bromoacetate in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. Gentle heating may be required to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy suspension.
-
Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in the Synthesis of Spirocyclic Oxetanes
One of the most compelling applications of this compound is its use as a precursor for the synthesis of spirocyclic oxetanes. These motifs are of increasing interest in medicinal chemistry as they can impart favorable physicochemical properties, such as increased solubility and metabolic stability, while maintaining or improving biological activity.[8][9]
The synthetic strategy involves the conversion of the tertiary alcohol and the ester functionalities of this compound into a strained four-membered oxetane ring. This transformation can be envisioned through a multi-step sequence involving reduction, functional group interconversion, and intramolecular cyclization.
Caption: Proposed workflow for the synthesis of a spiro-oxetane from this compound.
Protocol 1: Synthesis of a Spiro[oxane-4,3'-oxetan]-2'-one Precursor
This protocol outlines the initial steps towards the synthesis of a spiro-oxetane, focusing on the formation of a diol intermediate.
Objective: To synthesize 4-(hydroxymethyl)oxane-4-methanol from this compound.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether.
-
Drying and Concentration: Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol product. This product may be of sufficient purity for the next step or can be further purified by chromatography.
The subsequent steps of selective monotosylation of the primary alcohol followed by intramolecular Williamson ether synthesis under basic conditions would lead to the desired spiro-oxetane. The choice of base and reaction conditions for the cyclization is critical to favor the formation of the strained four-membered ring.
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates.
This compound and its derivatives are ideal candidates for FBDD libraries due to their:
-
Three-Dimensionality: The rigid oxane ring provides a well-defined three-dimensional shape, which can effectively probe the topology of a protein's binding site.
-
Vectorial Growth Points: The hydroxyl and ester functionalities offer clear vectors for fragment elaboration and linking.
-
Favorable Physicochemical Properties: The presence of the oxygen heteroatom and the polar functional groups generally leads to good aqueous solubility, a desirable property for initial fragment screening.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the synthetic chemist's toolbox. While its full potential is still being explored, the clear pathways to important structural motifs such as spiro-oxetanes and its suitability as a fragment for drug discovery highlight its significance. The proposed synthetic protocols in this guide, based on robust and well-understood organic reactions, provide a solid foundation for researchers to access and utilize this promising scaffold. Future work in this area will likely focus on the development of stereoselective syntheses of this molecule and the exploration of its utility in the synthesis of a broader range of complex natural products and novel therapeutic agents.
References
- J&K Scientific LLC. (2021, March 23).
- AdiChemistry.
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22).
- PubChem.
- Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.
- Grygorenko, O. O., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 85(21), 14036–14044.
- Nallaparaju, J. V., et al. (2022).
- Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie (International ed. in English), 47(24), 4512–4515.
- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
- A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
- Bazhykova, K. B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
- Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.
- Li, Y., et al. (2021). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 19(32), 7016-7020.
- Grygorenko, O. O., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 85(21), 14036–14044.
- Kim, J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(33), 6735-6739.
- Stepan, A. F., et al. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Letters, 16(15), 4062–4065.
- Feng, X., et al. (2019). Enantioselective Synthesis of 4-Hydroxy-dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones. Organic Letters, 21(7), 2388–2392.
- Awakawa, T., et al. (2021). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Chemical Science, 12(30), 10244–10251.
- Engman, L., & Cava, M. P. (1982). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 47(19), 3946–3949.
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- 9. researchgate.net [researchgate.net]
The Versatile Building Block: Methyl 4-hydroxyoxane-4-carboxylate in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (oxane) motif is a privileged scaffold, frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it an attractive isostere for other cyclic systems. Within this class of valuable heterocycles, Methyl 4-hydroxyoxane-4-carboxylate emerges as a particularly versatile and powerful building block. This bifunctional molecule, possessing both a nucleophilic tertiary alcohol and an electrophilic methyl ester, offers a unique platform for the construction of complex molecular architectures, including spirocyclic systems and densely functionalized acyclic chains.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its preparation and detail robust protocols for its utilization in key synthetic transformations, including amide bond formation, esterification, and the synthesis of spirocyclic ethers. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this valuable synthetic tool.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| CAS Number | 115996-72-0 | [2] |
| Appearance | White to off-white solid | Commercially Available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General Chemical Knowledge |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. A common laboratory-scale synthesis involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source, followed by hydrolysis and esterification.
Caption: Synthetic route to this compound.
Application in the Synthesis of Novel Amide Derivatives
The carboxylic ester functionality of this compound serves as a convenient handle for the synthesis of a diverse range of amide derivatives. These amides are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The general approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Protocol 1: Hydrolysis of this compound
Rationale: The conversion of the methyl ester to the free carboxylic acid is a prerequisite for standard amide coupling reactions. Saponification using a strong base like sodium hydroxide is a robust and high-yielding method for this transformation. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1 M NaOH solution (1.5 eq) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-hydroxyoxane-4-carboxylic acid as a white solid.
Protocol 2: Amide Coupling with a Primary Amine
Rationale: With the carboxylic acid in hand, a variety of coupling reagents can be employed to facilitate amide bond formation. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient coupling reagent that minimizes side reactions and racemization. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the in situ generated hexafluorophosphate salt.
Materials:
-
4-hydroxyoxane-4-carboxylic acid
-
Primary amine (e.g., benzylamine)
-
HBTU
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a stirred solution of 4-hydroxyoxane-4-carboxylic acid (1.0 eq) in anhydrous DCM (15 mL per gram of acid) under a nitrogen atmosphere, add the primary amine (1.1 eq) and TEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HBTU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for the synthesis of amide derivatives.
Elaboration via the Tertiary Hydroxyl Group
The tertiary hydroxyl group of this compound provides a second point for diversification, allowing for the synthesis of ethers, esters, and spirocyclic compounds.
Protocol 3: O-Alkylation to Form Ether Derivatives
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the tertiary alcohol, forming an alkoxide which then acts as a nucleophile to displace a halide from an alkyl halide. Anhydrous conditions are crucial to prevent quenching of the strong base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF (10 mL per gram of NaH).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 mL per gram) to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ether.
Protocol 4: Synthesis of Spirocyclic Ethers via Intramolecular Cyclization
Rationale: The bifunctional nature of derivatives of 4-hydroxyoxane-4-carboxylic acid can be exploited for the synthesis of spirocyclic ethers. This protocol outlines a conceptual pathway where the ester is first reduced to a primary alcohol, which is then converted to a leaving group (e.g., a tosylate). Subsequent intramolecular cyclization, promoted by a base, would then form the spirocyclic ether.
Sources
Application Note: Synthesis of Novel Spirocycles Utilizing Methyl 4-hydroxyoxane-4-carboxylate as a Versatile Building Block
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocycles, molecular architectures containing two rings connected by a single common atom, have garnered significant attention in medicinal chemistry.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This unique conformational restriction often results in improved pharmacological properties, such as metabolic stability and cell permeability, making spirocyclic motifs highly desirable in the design of novel therapeutics.[3] Spirocyclic ethers, in particular, are prevalent in a variety of bioactive natural products and approved drugs.[1][4]
Methyl 4-hydroxyoxane-4-carboxylate presents itself as a readily available and highly functionalized starting material for the construction of diverse spirocyclic systems. Its tetrahydropyran ring provides a foundational element of the spirocycle, while the hydroxyl and methyl ester functionalities at the 4-position offer versatile handles for subsequent chemical transformations. This application note details a robust protocol for the synthesis of a novel spiro-lactone from this compound, highlighting the causality behind the experimental choices and providing a framework for further derivatization.
Strategic Approach: From a Cyclic Hemiketal Acetal Analogue to a Spiro-lactone
The synthetic strategy hinges on a two-step sequence involving an initial O-alkylation of the tertiary alcohol followed by a saponification and intramolecular cyclization to furnish the desired spiro-lactone. This approach is rooted in well-established principles of ether synthesis and lactonization.
Step 1: O-Alkylation. The nucleophilic tertiary hydroxyl group of this compound is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This highly reactive intermediate then undergoes a Williamson ether synthesis with an allylic halide (e.g., allyl bromide). This step introduces the carbon framework necessary for the formation of the second ring of the spirocycle.
Step 2: Saponification and Intramolecular Lactonization. The methyl ester of the O-allylated intermediate is then hydrolyzed under basic conditions (saponification) to yield a carboxylate salt. Subsequent acidification generates the corresponding carboxylic acid. In the presence of an acid catalyst, the carboxylic acid undergoes an intramolecular cyclization (lactonization) by attacking the terminal carbon of the allyl group, which is activated by the acidic medium, to form the spiro-lactone. This type of acid-catalyzed cyclization of unsaturated carboxylic acids is a well-documented method for the formation of lactones.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Synthetic workflow for the preparation of a novel spiro-lactone.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 98% |
| Sodium Hydride (60% dispersion in oil) | Acros Organics | 95% |
| Anhydrous Tetrahydrofuran (THF) | Fisher Scientific | 99.9% |
| Allyl Bromide | Alfa Aesar | 99% |
| Sodium Hydroxide | VWR Chemicals | 99% |
| Methanol | EMD Millipore | 99.8% |
| Hydrochloric Acid (37%) | J.T. Baker | ACS Grade |
| Diethyl Ether | Macron Fine Chemicals | 99% |
| Saturated Sodium Bicarbonate Solution | LabChem | |
| Anhydrous Magnesium Sulfate | BeanTown Chemical | 99.5% |
Protocol 1: Synthesis of Methyl 4-(allyloxy)oxane-4-carboxylate (Intermediate)
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30 mmol, 1.5 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve this compound (3.2 g, 20 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
Causality: The dropwise addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (2.6 mL, 30 mmol, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford Methyl 4-(allyloxy)oxane-4-carboxylate as a colorless oil.
Protocol 2: Synthesis of the Spiro-lactone
-
Saponification: Dissolve the intermediate from Protocol 1 (2.0 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol, 2 eq) and heat the mixture to reflux for 2 hours.
-
Acidification and Cyclization: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2 with concentrated hydrochloric acid.
-
Heat the acidic solution to 60 °C and stir for 4 hours to facilitate the intramolecular lactonization.
-
Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final spiro-lactone.
Mechanistic Insight
The formation of the spiro-lactone proceeds through a well-defined mechanistic pathway. The key steps are the formation of a reactive alkoxide and the subsequent acid-catalyzed intramolecular hydroalkoxylation/cyclization.
Caption: Proposed mechanism for the synthesis of the spiro-lactone.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel spiro-lactone utilizing this compound as a readily accessible starting material. The described methodology is robust, scalable, and offers a gateway to a diverse library of spirocyclic compounds through the variation of the alkylating agent in the first step. The resulting spiro-lactones are valuable scaffolds for further chemical exploration and can serve as key intermediates in the development of new therapeutic agents.
References
- MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed.
- Highly Stereoselective Brønsted Acid Catalyzed Synthesis of Spirooxindole Pyrans. ACS Publications.
- Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PubMed Central.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ACS Publications.
- Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate.
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. ACS Publications.
- Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace.
- Synthesis method of spironolactone intermediate canrenone. Google Patents.
- Ambient synthesis of spiro[4 H-pyran-oxindole] derivatives under [BMIm]BF 4 catalysis. ResearchGate.
- One Pot Spiropyrazoline Synthesis via Intramolecular Cyclization/Methylation. PubMed Central.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- This compound. PubChem.
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- Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry.
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Topic: Stereoselective Synthesis of Tetrahydropyrans from Methyl 4-hydroxyoxane-4-carboxylate
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of natural products and pharmaceutically active compounds. Its ability to act as a stable, conformationally restricted scaffold has made it a prime target in medicinal chemistry and total synthesis. The stereochemical arrangement of substituents on the THP ring is often critical for biological activity, demanding synthetic strategies that offer precise control over the formation of new stereocenters.
This application note provides a detailed guide to the stereoselective synthesis of substituted tetrahydropyrans using a readily accessible starting material: Methyl 4-hydroxyoxane-4-carboxylate. This substrate is particularly interesting as it possesses a quaternary center bearing both a hydroxyl group and a methyl ester. These functional groups serve as versatile handles for a range of stereoselective transformations, allowing for the introduction of new substituents with high levels of diastereocontrol.
We will explore several synthetic strategies, moving beyond simple protocols to explain the underlying mechanistic principles that govern the stereochemical outcomes. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for researchers to build upon in their own synthetic endeavors.
Synthetic Strategies and Protocols
The strategic location of the hydroxyl and ester functionalities at the C4 position of the tetrahydropyran ring in this compound allows for several avenues of stereoselective functionalization. We will focus on two primary approaches:
-
Diastereoselective Reduction and Subsequent Functionalization: This strategy involves the reduction of the ester group to a primary alcohol, followed by selective manipulation of the resulting diol.
-
Stereoselective Alkylation via an Intermediate Lactone: This approach involves the formation of a bicyclic lactone, which can then be opened with a nucleophile in a stereoselective manner.
Strategy 1: Diastereoselective Reduction and Subsequent Functionalization
This strategy leverages the existing stereochemistry of the starting material to direct the formation of a new stereocenter upon reduction of the ester. The resulting diol can then be further functionalized.
Protocol 1.1: Diastereoselective Reduction of this compound
The reduction of the methyl ester in the presence of the tertiary hydroxyl group can be achieved with high diastereoselectivity using a variety of reducing agents. The choice of reagent is critical for achieving the desired stereochemical outcome.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired diol.
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction
| Reducing Agent | Typical Diastereomeric Ratio (dr) | Comments |
| L-Selectride® | >95:5 | High selectivity due to the bulky nature of the reagent. |
| LiAlH4 | 85:15 | Less selective due to the smaller size of the hydride donor. |
| DIBAL-H | 90:10 | Good selectivity, but can be sensitive to reaction temperature. |
Diagram 1: Diastereoselective Reduction Workflow
Caption: Workflow for the diastereoselective reduction of this compound.
Strategy 2: Stereoselective Alkylation via an Intermediate Lactone
This more advanced strategy involves the conversion of the starting material into a bicyclic lactone. The rigid conformation of this intermediate allows for highly stereoselective opening of the lactone with a variety of nucleophiles, leading to the formation of a new C-C or C-X bond with excellent control of stereochemistry.
Protocol 2.1: Synthesis of the Bicyclic Lactone Intermediate
The formation of the lactone is achieved through an intramolecular transesterification reaction, which can be catalyzed by either acid or base.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove methanol. Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).
-
Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude lactone is often of sufficient purity to be used in the next step without further purification.
Protocol 2.2: Stereoselective Nucleophilic Opening of the Bicyclic Lactone
The bicyclic lactone can be opened with a wide range of nucleophiles, such as organometallic reagents or heteroatomic nucleophiles. The attack of the nucleophile occurs from the less hindered face of the lactone, leading to a high degree of stereoselectivity.
Experimental Protocol (using an organocuprate):
-
Preparation of the Cuprate: In a separate flask, add CuI (1.1 eq) to dry THF (0.1 M) at -40 °C under an argon atmosphere. Add a solution of the desired organolithium reagent (2.2 eq) dropwise and stir for 30 minutes.
-
Reaction: Cool the cuprate solution to -78 °C. Add a solution of the bicyclic lactone (1.0 eq) in dry THF (0.2 M) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NH4Cl and 2M HCl (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired 2,4-disubstituted tetrahydropyran.
Diagram 2: Stereoselective Alkylation via Bicyclic Lactone
Caption: Reaction scheme for the stereoselective synthesis of a 2,4-disubstituted tetrahydropyran.
Conclusion
This compound is a versatile and underutilized starting material for the stereoselective synthesis of substituted tetrahydropyrans. The protocols detailed in this application note provide a robust starting point for researchers looking to access a variety of complex and stereochemically rich tetrahydropyran derivatives. The key to success lies in the careful selection of reagents and reaction conditions to control the stereochemical outcome of the transformations. By understanding the underlying principles of these reactions, researchers can adapt and expand upon these methods to achieve their specific synthetic goals.
References
- Stereoselective Synthesis of Tetrahydropyrans: A comprehensive review on modern methods for the synthesis of substituted tetrahydropyrans. Chemical Reviews, [Link].
- Organocuprates in Organic Synthesis: A review of the use of organocuprate reagents for C-C bond form
- Intramolecular Lactonization Reactions: A discussion of the mechanisms and applications of lactonization reactions in organic synthesis. Journal of Organic Chemistry, [Link].
Application Notes & Protocols: Methyl 4-Hydroxyoxane-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxane Scaffold
In contemporary medicinal chemistry, there is a significant impetus to develop therapeutic candidates with three-dimensional (3D) character. Saturated heterocycles are paramount in this endeavor, as they offer access to underexplored chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to their flat, aromatic counterparts. The tetrahydropyran (oxane) ring, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates.[1] Its oxygen atom can serve as a hydrogen bond acceptor, and its stable chair conformation provides a rigid framework for the precise spatial orientation of appended functional groups.
This document focuses on Methyl 4-hydroxyoxane-4-carboxylate (also known as Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate), a highly functionalized and versatile building block. Its structure is distinguished by a central oxane ring, with a tertiary hydroxyl group and a methyl ester functionality geminally substituted at the C4 position. This unique arrangement of orthogonal functional groups provides medicinal chemists with a powerful platform for creating diverse molecular libraries and systematically exploring structure-activity relationships (SAR). These application notes provide a comprehensive guide to the properties, strategic applications, and detailed synthetic protocols for leveraging this valuable scaffold in drug discovery programs.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a building block's fundamental properties and handling requirements is critical for its effective and safe implementation in a research workflow.
1.1: Core Compound Characteristics
The key physicochemical properties of this compound are summarized below.[2]
| Property | Value | Source |
| CAS Number | 115996-72-0 | PubChem[2] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[2] |
| Molecular Weight | 160.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | COC(=O)C1(CCOCC1)O | PubChem[2] |
| Calculated LogP | -0.3 | PubChem[2] |
1.2: Safety and Handling
As a responsible Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on aggregated GHS information.
-
Hazard Identification : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling : Avoid inhalation of vapor or dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage : Store in a cool, dry place in a tightly sealed container.
Section 2: Strategic Value and Derivatization Logic
The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed with high chemical selectivity. This allows for a logical and planned approach to library synthesis.
Causality Behind Experimental Choices: The geminal substitution pattern locks the conformation of these functional groups, while the oxane ring provides a rigid, non-aromatic core. The tertiary alcohol is a nucleophile and can be used for etherification or esterification. The methyl ester is an electrophile that can be readily converted into a diverse range of amides, which are fundamental linkages in medicinal chemistry. This orthogonality is the key to its strategic value.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 3.1: O-Alkylation of the Tertiary Hydroxyl Group
This protocol describes a standard Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the sterically hindered tertiary alcohol without competing side reactions.
-
Objective : To introduce an alkyl group (R¹) onto the C4-hydroxyl oxygen.
-
Materials :
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
-
Equipment :
-
Dry, nitrogen-flushed round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
-
Procedure :
-
To the round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution : Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.2 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification :
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2: Amide Bond Formation via Ester-to-Amide Conversion
This two-step protocol first hydrolyzes the methyl ester to a carboxylic acid, which is then coupled with an amine. This is a robust and widely used sequence in medicinal chemistry. The use of coupling reagents like HATU minimizes racemization and provides high yields for a broad range of amines.[3]
-
Objective : To convert the C4-methyl ester into a secondary or tertiary amide.
-
Part A: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add Lithium hydroxide (LiOH) (2.0 eq).
-
Stir at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
-
-
Part B: Amide Coupling
-
Materials :
-
Carboxylic acid from Part A (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure :
-
In a dry, nitrogen-flushed flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Add HATU (1.2 eq) and stir the mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification :
-
Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Section 4: Spectroscopic Characterization
Validating the structure of synthesized analogs is a cornerstone of chemical research. Below are the expected spectroscopic signatures for the parent compound and a representative derivative.
| Compound | Analysis | Expected Signatures |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 (m, 2H, -OCH₂-), δ 3.75 (s, 3H, -OCH₃), δ ~3.6-3.8 (m, 2H, -OCH₂-), δ ~2.0-2.2 (m, 2H, -CH₂-), δ ~1.8-2.0 (m, 2H, -CH₂-), OH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~175 (C=O), δ ~70 (C4-OH), δ ~63 (-OCH₂-), δ ~53 (-OCH₃), δ ~34 (-CH₂-). Note: Exact shifts can vary.[4] | |
| IR (thin film) | ~3450 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1100 cm⁻¹ (C-O stretch). | |
| MS (ESI+) | m/z = 161.08 [M+H]⁺, 183.06 [M+Na]⁺ | |
| Representative Amide Derivative | ¹³C NMR | The ester carbonyl peak (~175 ppm) will shift to a slightly different amide carbonyl resonance (~172 ppm). New peaks corresponding to the added amine will appear. |
| IR | The ester C=O stretch (~1730 cm⁻¹) will be replaced by an amide C=O stretch (~1650 cm⁻¹). A new N-H stretch may appear (~3300 cm⁻¹) for secondary amides. |
Section 5: Application in Structure-Activity Relationship (SAR) Studies
The true power of this compound is realized when the synthetic protocols are applied to generate a library of compounds for biological screening. By systematically varying the R-groups attached at the hydroxyl and carboxylate positions, researchers can probe the binding pockets of biological targets and develop a quantitative understanding of the SAR.
Example SAR Campaign Logic:
-
Initial Diversification : Synthesize a small library by fixing one vector and varying the other. For instance, keep the C4-hydroxyl as -OH and create a dozen different amides using Protocol 3.2.
-
Biological Screening : Test these compounds in a relevant biological assay (e.g., enzyme inhibition, cell viability).
-
Identify Trends : If amides with aromatic R-groups show higher potency, this suggests a hydrophobic pocket in the target. If amides with basic amines are active, it may indicate a key salt-bridge interaction.
-
Iterative Optimization : Based on these initial findings, synthesize a second-generation library. For example, if benzyl amides were potent, explore substitutions on the phenyl ring. Concurrently, begin modifying the C4-hydroxyl position on the most promising amide cores to probe for additional interactions.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its rigid 3D core and orthogonal functional handles provide an ideal platform for the efficient and logical construction of diverse chemical libraries. By following the robust protocols outlined in these notes, researchers can confidently synthesize and characterize novel compounds, enabling the systematic exploration of structure-activity relationships and the ultimate identification of potent and selective therapeutic candidates.
References
- B. M. Trost, "On Inventing Reactions for Atom Economy," Accounts of Chemical Research, vol. 35, no. 9, pp. 695–705, 2002. [Online]. Available: [Link]
- Sygnature Discovery, "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery," Bioorganic & Medicinal Chemistry, vol. 25, no. 7, pp. 2218–2225, 2017. [Online]. Available: [Link]
- A. K. Ghosh, S. Brindisi, and D. S. Shah, "HIV-1 Protease Inhibitors: A Major Success of Structure-Based Drug Design," Current Opinion in Chemical Biology, vol. 54, pp. 108–120, 2020. [Online]. Available: [Link]
- National Center for Biotechnology Information, "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors," PubChem. [Online]. Available: [Link]
- National Center for Biotechnology Information, "this compound," PubChem Compound Database, CID=13860557. [Online]. Available: [Link]
- O. V. Hordiyenko et al., "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies," Molecules, vol. 25, no. 18, p. 4238, 2020. [Online]. Available: [Link]
- E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, vol. 38, no. 2, pp. 606-631, 2009. [Online]. Available: [Link]
- Z. Li et al., "Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones," ACS Catalysis, vol. 14, no. 1, pp. 136-144, 2024. [Online]. Available: [Link]
- A. Sharma et al.
- HepatoChem, Inc., "Amide Coupling Reaction in Medicinal Chemistry. Coupling reagents." [Online]. Available: [Link]
- Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Online]. Available: [Link]
Sources
Application Notes and Protocols for Methyl 4-hydroxyoxane-4-carboxylate: A Guide for Synthetic Chemists
Introduction
Methyl 4-hydroxyoxane-4-carboxylate, a unique bifunctional molecule, presents a compelling scaffold for the synthesis of novel chemical entities in drug discovery and materials science. Its structure, featuring a tertiary alcohol and a methyl ester appended to a tetrahydropyran ring, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the chemical properties, safety considerations, and key experimental protocols for the manipulation of this versatile building block. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Compound Profile and Safety Considerations
Before commencing any experimental work, a thorough understanding of the properties and hazards associated with this compound is essential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 115996-72-0 | [1] |
| Appearance | Not available (likely a colorless liquid or low-melting solid) | |
| Solubility | No data available, but expected to be soluble in polar organic solvents. |
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water.
In all cases of exposure, it is advisable to consult a physician. A material safety data sheet (MSDS) should be readily available in the laboratory.
Key Synthetic Transformations and Protocols
The presence of both a hydroxyl and an ester group allows for a diverse range of chemical transformations. This section details protocols for several key reactions.
Ester Hydrolysis: Accessing the Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
This method is generally preferred as it is an irreversible process that typically proceeds to completion.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a strong acid (e.g., concentrated HCl).
-
The carboxylic acid product may precipitate out of solution. If so, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Causality behind Experimental Choices:
-
The use of excess hydroxide ensures the reaction goes to completion.
-
The initial wash with a non-polar solvent removes any non-polar impurities and unreacted starting material.
-
Acidification protonates the carboxylate salt, leading to the precipitation or extraction of the carboxylic acid.
This is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of dilute aqueous acid (e.g., 10% H₂SO₄).
-
Heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Amide Bond Formation
The methyl ester can be converted to a wide range of amides through direct aminolysis or via the corresponding carboxylic acid using standard coupling reagents.
Protocol (via the carboxylic acid):
-
Synthesize the carboxylic acid from this compound as described in section 2.1.1.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the amide product by column chromatography.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of amides from this compound.
Alkylation of the Hydroxyl Group: Williamson Ether Synthesis
The tertiary hydroxyl group can be alkylated to form an ether linkage. Due to the tertiary nature of the alcohol, SN1-type conditions or modifications of the Williamson ether synthesis may be necessary to avoid elimination side reactions.
Protocol:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) to the reaction mixture. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial for less reactive alkyl halides.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ether product by column chromatography.
Diagram of Williamson Ether Synthesis:
Caption: Key steps in the Williamson ether synthesis of this compound.
Synthesis of Spiro-Oxetanes
This compound is an excellent precursor for the synthesis of spiro-oxetanes, a structural motif of increasing interest in medicinal chemistry. This can be achieved through an intramolecular cyclization.
Exemplary Protocol for Spiro-Oxetane Formation:
-
Amide Formation: First, convert this compound to an N-substituted amide as described in section 2.2. The choice of the N-substituent is crucial and will depend on the desired final product. For example, using an amine with a leaving group at an appropriate position.
-
Intramolecular Cyclization: a. In a dry reaction vessel under an inert atmosphere, dissolve the N-substituted 4-hydroxyoxane-4-carboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF). b. Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1-1.5 eq) at 0 °C. c. Allow the reaction to warm to room temperature or heat as necessary to effect cyclization. Monitor the reaction progress by TLC. d. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. f. Purify the spiro-oxetane product by column chromatography.
Logical Relationship for Spiro-Oxetane Synthesis:
Caption: A logical pathway to spiro-oxetane derivatives.
Characterization of Products
Thorough characterization of the synthesized compounds is critical. The following table provides expected spectroscopic features for a hypothetical N-phenyl amide derivative of 4-hydroxyoxane-4-carboxylic acid.
| Technique | Expected Observations |
| ¹H NMR | Signals for the oxane ring protons (typically in the δ 1.5-4.0 ppm range), a singlet for the hydroxyl proton (variable), signals for the phenyl group (δ 7.0-8.0 ppm), and an amide N-H signal (variable). |
| ¹³C NMR | A signal for the carbonyl carbon of the amide (δ ~170 ppm), signals for the oxane ring carbons, including the quaternary carbon bearing the hydroxyl group, and signals for the aromatic carbons. |
| FTIR | A broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a C=O stretch of the amide (~1650 cm⁻¹), and C-O stretches. |
| Mass Spec | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product. |
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers to explore the rich chemistry of this compound. By understanding its reactivity and handling requirements, scientists can effectively utilize this molecule to construct novel and complex chemical architectures for a wide range of applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Palomba, M., et al. (2019). Synthesis of Spirooxindole Oxetanes Through a Domino Reaction of 3-Hydroxyoxindoles and Phenyl Vinyl Selenone. European Journal of Organic Chemistry, 2019(24), 3963-3969. [Link]
Sources
Application Note: Methyl 4-hydroxyoxane-4-carboxylate as a Versatile Scaffold for the Synthesis of Novel Bioactive Spiro-Heterocycles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-heterocycles represent a privileged class of compounds in medicinal chemistry, possessing a unique three-dimensional architecture that is highly sought after in drug discovery.[1][2] Their rigid conformation allows for precise spatial arrangement of functional groups, enhancing binding affinity and selectivity for biological targets.[3] This application note introduces Methyl 4-hydroxyoxane-4-carboxylate, a readily accessible building block, as a strategic starting material for the synthesis of novel, bioactive spiro-heterocycles. We provide a detailed analysis of its reactivity and propose several robust, high-yield synthetic protocols, including multicomponent reactions and cycloadditions, designed to give researchers a practical guide for creating diverse libraries of spiro compounds. The methodologies are grounded in established chemical principles and are designed to be adaptable for high-throughput synthesis and lead optimization campaigns.
The Strategic Imperative for Spiro-Heterocycles in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug development. Spiro-heterocycles, which feature two rings connected by a single common atom, have emerged as a fascinating and highly valuable structural motif.[1] This unique spirocyclic junction imparts a degree of conformational rigidity not found in more flexible acyclic or simple heterocyclic systems.[3] This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher potency and selectivity.[3]
Many natural products and FDA-approved drugs feature a spiro-heterocyclic core, demonstrating their wide-ranging biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Notably, spiro-oxindoles are a prominent subclass, found in numerous alkaloids with significant bioactivity.[6][8][9][10] The development of efficient and diverse synthetic routes to these complex structures is therefore a critical endeavor for medicinal chemists.[8][11] Multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions have become powerful tools in this regard, allowing for the rapid assembly of complex spiro frameworks from simple precursors.[1][12][13]
The Building Block: Analysis of this compound
To innovate in the synthesis of spiro-heterocycles, the choice of starting material is paramount. We propose this compound as a versatile and underutilized building block. Its structure offers several key advantages for diversification.
Key Structural Features:
-
Tertiary Hydroxyl Group: This group can act as a nucleophile, a leaving group after activation (e.g., tosylation), or be eliminated to form an endocyclic double bond, providing a handle for further functionalization.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to a primary alcohol, opening numerous avenues for derivatization.
-
Oxane Ring: The saturated oxygen-containing ring is a common feature in many bioactive molecules. It can serve as a stable scaffold or be opened under specific conditions.
-
Quaternary Carbon Center: This is the pre-installed spiro-center, providing a rigid anchor point for the construction of the second heterocyclic ring.
The presence of these orthogonal functional groups allows for a stepwise and controlled construction of complex molecular architectures.
Caption: Structure and key reactive sites of this compound.
Proposed Synthetic Protocols
Herein, we detail two primary strategies for leveraging this compound to construct diverse and potentially bioactive spiro-heterocycles. These protocols are designed as robust starting points for methodology development.
Protocol 1: Three-Component [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
One of the most powerful methods for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[10] This protocol adapts this strategy by first converting the oxane derivative into a reactive methylene-oxane intermediate.
Rationale & Causality: The reaction hinges on the in-situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid (e.g., sarcosine or L-proline).[7][10] The key step is the prior conversion of this compound to an α,β-unsaturated ester (a methylene-oxane), which serves as an excellent dipolarophile. This is achieved via a two-step sequence: elimination of the tertiary alcohol to form an endocyclic double bond, followed by isomerization to the more stable exocyclic position. This sequence provides a self-validating system, as the formation of the intermediate can be confirmed spectroscopically before proceeding with the cycloaddition.
Caption: Workflow for the synthesis of spiro-pyrrolidines via [3+2] cycloaddition.
Detailed Step-by-Step Methodology:
-
Part A: Synthesis of the Methylene-Oxane Intermediate
-
Dehydration: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add Burgess reagent (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methylene-oxane dipolarophile. Confirm its structure using ¹H NMR spectroscopy.
-
-
Part B: [3+2] Cycloaddition
-
Reactant Setup: In a round-bottom flask, combine the methylene-oxane intermediate (1.0 eq), a substituted isatin (1.0 eq), and sarcosine (1.2 eq) in methanol (0.1 M).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the formation of the spiro-product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired spiro[oxane-4,3'-pyrrolidine]-2'-one derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and stereochemistry.[14][15][16]
-
Protocol 2: Microwave-Assisted Three-Component Synthesis of Spiro[Oxane-Pyran] Scaffolds
Microwave-assisted organic synthesis has become a cornerstone for accelerating reaction rates and improving yields, particularly in the context of MCRs.[1][2][17] This protocol outlines a rapid, efficient synthesis of spiro[oxane-pyran] derivatives, which are known to possess interesting pharmacological properties.
Rationale & Causality: This protocol is based on the known reactivity of cyclic ketones in condensation reactions with active methylene compounds and aldehydes or their equivalents. Here, the ketone functionality of the oxane ring (or a derivative) is proposed to react with malononitrile and an aromatic aldehyde in the presence of a base catalyst. Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to cleaner product formation with higher yields compared to conventional heating.[17] The choice of a basic catalyst like piperidine is critical for facilitating the initial Knoevenagel condensation, which initiates the reaction cascade.
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial, add this compound (1.0 eq, assuming it can react directly or after conversion to a ketone), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), malononitrile (1.1 eq), and piperidine (0.2 eq).
-
Solvent: Add 3 mL of ethanol as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.
-
Product Precipitation: After the reaction, cool the vial to room temperature. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, recrystallize the product from ethanol or purify via column chromatography to achieve high purity.
-
Characterization: Confirm the structure of the synthesized spiro[oxane-pyran] derivative using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14][18]
Table 1: Parameters for Optimization of the Microwave-Assisted MCR
| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |
| Catalyst | Piperidine | Pyrrolidine | Triethylamine (TEA) | DBU |
| Solvent | Ethanol | Methanol | Acetonitrile | Solvent-free |
| Temperature | 80 °C | 100 °C | 120 °C | 140 °C |
| Time | 5 min | 10 min | 15 min | 20 min |
Characterization of Novel Spiro-Compounds
The unambiguous structural elucidation of newly synthesized spiro-heterocycles is crucial. A combination of spectroscopic techniques is required to confirm the connectivity and stereochemistry of the spiro-center.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for determining the carbon-hydrogen framework of the molecule.[19] 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals, especially for complex spiro systems. The Nuclear Overhauser Effect (NOE) can provide critical information about the spatial proximity of protons, helping to determine the relative stereochemistry at the spiro-center.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[18] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
X-Ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unequivocal proof of the molecular structure, including the absolute configuration of all stereocenters.[15]
Conclusion and Future Outlook
This compound presents a compelling and versatile platform for the synthesis of novel spiro-heterocycles. The proposed protocols, based on robust and well-established synthetic strategies like [3+2] cycloadditions and microwave-assisted multicomponent reactions, offer researchers a clear pathway to generate libraries of structurally diverse compounds. The functional handles inherent to the starting material allow for extensive post-synthesis modification, making it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery programs. Future work should focus on exploring the asymmetric synthesis of these scaffolds to control the stereochemistry of the spiro-center, which is often critical for biological activity.[11][20] The compounds synthesized via these methods are promising candidates for screening against a wide range of biological targets.
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Application Notes and Protocols for the Synthesis of Novel 4-Hydroxytetrahydropyran-4-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The tetrahydropyran motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its favorable physicochemical properties and its prevalence in numerous biologically active compounds.[1][2] This document provides a comprehensive guide to the synthesis of novel N-substituted 4-hydroxyoxane-4-carboxamides through the reaction of Methyl 4-hydroxyoxane-4-carboxylate with a variety of primary and secondary amines. We delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols for both catalyzed and uncatalyzed reactions, and discuss the critical parameters that influence reaction outcomes. These application notes are designed to empower researchers in drug discovery and development to efficiently generate libraries of novel compounds built upon this valuable sp³-rich scaffold.
Introduction: The Strategic Importance of the 4-Hydroxytetrahydropyran-4-Carboxamide Scaffold
The demand for novel chemical entities with improved pharmacological profiles has led to a focus on molecules with greater three-dimensionality. The tetrahydropyran ring system is an exemplary scaffold in this regard, offering a departure from the flat, aromatic structures that have historically dominated drug discovery pipelines.[1] The incorporation of an amino-functionalized side chain via an amide linkage at the 4-position introduces a key vector for molecular diversity and the fine-tuning of biological activity and pharmacokinetic properties.
The reaction of this compound with amines is a direct and atom-economical approach to this valuable class of compounds. This application note will explore the nuances of this reaction, providing researchers with the foundational knowledge and practical guidance to successfully synthesize these target molecules.
Reaction Mechanism: Aminolysis of a Hindered Ester
The conversion of this compound to the corresponding amide is an example of aminolysis, a specific type of nucleophilic acyl substitution.[3][4] The reaction proceeds through a tetrahedral intermediate, and its efficiency is influenced by the steric hindrance around the electrophilic carbonyl carbon and the nucleophilicity of the attacking amine.
The presence of a tertiary hydroxyl group adjacent to the ester functionality is a key structural feature. This group can influence the reaction through intramolecular hydrogen bonding, potentially stabilizing the tetrahedral intermediate or participating in proton transfer steps.[5][6]
Below is a proposed general mechanism for the aminolysis of this compound.
Figure 1: Proposed mechanism for the aminolysis of this compound.
Experimental Protocols
The aminolysis of sterically hindered esters such as this compound can be sluggish and may require elevated temperatures or the use of a catalyst.[4] We present two general protocols: a thermal (uncatalyzed) method and a Lewis acid-catalyzed method.
Protocol 1: Thermal Aminolysis
This protocol is suitable for reactive amines and when a metal-free synthesis is desired.
Workflow:
Figure 2: Workflow for the thermal aminolysis protocol.
Step-by-Step Procedure:
-
To a pressure-rated sealed tube, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (2.0-5.0 eq). The use of excess amine can help drive the reaction to completion.
-
If the amine is a solid, a high-boiling point, non-reactive solvent such as toluene or xylene may be added to facilitate mixing.
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess amine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Aminolysis
For less reactive or sterically hindered amines, a Lewis acid catalyst can enhance the electrophilicity of the ester carbonyl and facilitate the reaction.[7][8]
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or THF).
-
Add the Lewis acid catalyst (e.g., Zr(OtBu)₄, La(OTf)₃, or TiF₄, 10-20 mol%).[7][9]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the primary or secondary amine (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The choice of reaction conditions will significantly impact the reaction time and yield. The following table provides a hypothetical guide for expected outcomes based on the nature of the amine.
| Amine Type | Protocol | Expected Reaction Time | Expected Yield | Notes |
| Primary, unhindered (e.g., benzylamine) | Thermal | 12-24 hours | 60-80% | Reaction is generally favorable. |
| Primary, unhindered (e.g., benzylamine) | Lewis Acid-Catalyzed | 4-8 hours | 75-95% | Catalysis significantly accelerates the reaction. |
| Secondary, unhindered (e.g., morpholine) | Thermal | 24-48 hours | 40-60% | Slower due to increased steric hindrance. |
| Secondary, unhindered (e.g., morpholine) | Lewis Acid-Catalyzed | 8-16 hours | 60-85% | Catalysis is highly recommended. |
| Primary, hindered (e.g., tert-butylamine) | Lewis Acid-Catalyzed | 24-72 hours | 20-50% | Challenging substrate; may require stronger Lewis acids and higher temperatures. |
| Aniline derivatives | Lewis Acid-Catalyzed | 12-36 hours | 50-75% | Lower nucleophilicity of anilines necessitates catalysis. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature (for thermal reactions) or using a more potent Lewis acid catalyst. Increasing the excess of the amine can also be beneficial.
-
Side Reactions: At high temperatures, dehydration of the tertiary alcohol is a potential side reaction. If this is observed, a lower reaction temperature with catalysis is recommended.
-
Purification: The product amides are often polar. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a modifier) may be required for effective chromatographic purification.
-
Amine Volatility: For low-boiling point amines, the use of a sealed tube is essential for thermal reactions to prevent the escape of the reagent.
Conclusion
The reaction of this compound with amines is a versatile and powerful tool for the synthesis of novel, three-dimensional molecular scaffolds for drug discovery. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of 4-hydroxytetrahydropyran-4-carboxamides for biological evaluation. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation in a research setting.
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Strategic Protection of Bifunctional Scaffolds: Methyl 4-hydroxyoxane-4-carboxylate
An Application Note and Protocol Guide
Introduction
In the landscape of medicinal chemistry and drug development, small, rigid scaffolds are invaluable starting points for the synthesis of complex molecular architectures. Methyl 4-hydroxyoxane-4-carboxylate, a substituted tetrahydropyran, represents such a scaffold, featuring two key functional groups: a sterically hindered tertiary alcohol and a methyl ester. The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl on the same small molecule necessitates a carefully planned synthetic strategy, where one group must often be temporarily masked, or "protected," to allow for selective transformation of the other.[1][2]
This guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the rationale behind selecting appropriate protecting groups for both the tertiary alcohol and the methyl ester, provide detailed, field-tested protocols for their installation and removal, and explore orthogonal strategies that permit the selective deprotection of one group in the presence of the other.[3][4] The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently manipulate this versatile building block in multi-step synthetic sequences.
Part 1: Protection of the Tertiary Hydroxyl Group
The tertiary nature of the hydroxyl group in this compound presents a significant steric challenge. This hindrance dictates the choice of both the protecting group and the reaction conditions required for its installation.[5] We will focus on two of the most robust and widely used classes of alcohol protecting groups: silyl ethers and benzyl ethers.
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of installation, general stability, and, most importantly, the mild and highly selective conditions available for their removal.[6][7] For a tertiary alcohol, a careful selection of silylating agent is crucial.
-
Expertise & Experience: While standard silyl chlorides like tert-butyldimethylsilyl chloride (TBS-Cl) can be sluggish with hindered alcohols, the more reactive silyl triflate counterpart, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), is often more effective.[5] The choice between different silyl groups (e.g., TBS, TIPS, TBDPS) allows chemists to tune the stability of the protecting group.[8] TBS offers a good balance of stability and ease of cleavage. It is stable to a wide range of non-acidic and non-fluoride-containing reagents but can be readily removed without affecting more robust groups like benzyl ethers or the methyl ester.[9]
-
Trustworthiness: The deprotection of silyl ethers using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), is exceptionally reliable.[10] The high affinity of fluoride for silicon forms a very strong Si-F bond, which is the thermodynamic driving force for the cleavage, making the reaction highly specific and efficient.[10]
Objective: To install a tert-butyldimethylsilyl (TBS) group onto the tertiary hydroxyl of this compound.
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 eq) to the solution via syringe.
-
Slowly add TBSOTf (1.2 eq) dropwise via syringe. A white precipitate of lutidinium triflate may form.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).
Objective: To selectively remove the TBS protecting group to reveal the free alcohol.
Materials and Reagents:
-
TBS-protected this compound
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the TBS-protected substrate (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Benzyl Ethers: A Robust Alternative
The benzyl (Bn) group is another cornerstone of alcohol protection, prized for its exceptional stability across a wide pH range.[9][11] It is inert to most organometallic reagents, many oxidizing and reducing agents, and the fluoride-based reagents used to cleave silyl ethers.
-
Expertise & Experience: Benzyl ethers are typically installed under basic conditions via a Williamson ether synthesis.[5] For a tertiary alcohol, a strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the corresponding alkoxide. The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a remarkably mild and clean process that yields the desired alcohol and toluene as the only byproduct.[12][13]
-
Authoritative Grounding: The orthogonality of the benzyl ether to silyl ethers is a key strategic advantage. The Bn group is stable to TBAF, and the TBS group is stable to catalytic hydrogenolysis. This allows for the selective deprotection of either alcohol in a molecule containing both types of protecting groups.[9]
Objective: To install a benzyl (Bn) group onto the tertiary hydroxyl of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI), catalytic amount (optional)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.5 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of inert gas.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.
-
Add a catalytic amount of TBAI (optional, ~0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise. The reaction may be gently heated (e.g., to 40-50 °C) to drive it to completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.
Materials and Reagents:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Purge the reaction vessel with an inert gas, then with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Note that the starting material and product may have similar Rf values; staining or co-spotting may be necessary.
-
Upon completion, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The product is often pure enough for the next step, but can be purified by chromatography if needed.
Caption: Decision workflow for selecting a hydroxyl protecting group.
Part 2: Strategies for the Methyl Ester
Unlike the hydroxyl group, the methyl ester is less reactive and often does not require protection.[14] However, in the presence of strong nucleophiles (e.g., Grignard reagents, organolithiums) or reducing agents (e.g., LiAlH₄), it will react. The most common strategy is not protection, but rather a temporary modification via saponification to the corresponding carboxylate salt, which is unreactive towards these reagents.
-
Expertise & Experience: Saponification (base-mediated hydrolysis) of esters is a fundamental organic reaction.[15] For a sterically hindered substrate like this compound, standard conditions using NaOH or KOH at room temperature may be slow.[16][17] Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective. It is important to note that prolonged exposure to strong base can potentially lead to cleavage of base-labile alcohol protecting groups like silyl ethers.
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid (as its carboxylate salt).
Materials and Reagents:
-
This compound (or its protected form)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the ester substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40 °C) to increase the rate.
-
Monitor the reaction by TLC (the product carboxylic acid will be much more polar than the starting ester).
-
Upon completion, dilute the reaction mixture with water and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.
Part 3: Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in developing an orthogonal strategy, where each protecting group can be removed under a unique set of conditions that do not affect the other.[4][6] This allows for the sequential unmasking and reaction of different functional groups within the molecule.
Key Orthogonal Pair: TBS Ether and Methyl Ester
This combination is highly effective. The TBS group protects the alcohol, allowing for chemistry that the methyl ester can tolerate. The TBS group can be selectively removed with TBAF, leaving the ester intact for subsequent reactions like saponification.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. synarchive.com [synarchive.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. portal.amelica.org [portal.amelica.org]
catalytic methods for the derivatization of Methyl 4-hydroxyoxane-4-carboxylate
An Application Guide to the Catalytic Derivatization of Methyl 4-hydroxyoxane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Substituted Oxane Scaffold
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, including carbohydrates and polyether antibiotics.[1] Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable feature in modern drug design. This compound, in particular, represents a versatile building block, offering multiple points for diversification.[2] It contains a tertiary alcohol, a methyl ester, and the stable oxane ring, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
However, the chemical reactivity of this molecule presents a distinct challenge. The tertiary alcohol at the C4 position is sterically hindered and prone to elimination under strongly acidic conditions, which complicates classical derivatization approaches like Fischer esterification.[3][4] This application note provides a detailed guide to advanced catalytic methods that overcome these challenges, enabling efficient and selective derivatization of this valuable intermediate. We will explore protocols for modifying the hydroxyl group and for functionalizing the oxane ring itself, with a focus on the causality behind experimental choices to ensure reproducible and scalable results.
Part 1: Catalytic Derivatization of the C4-Hydroxyl Group
The tertiary hydroxyl group is the most prominent site for initial derivatization. Its successful modification allows for the introduction of a wide array of functional groups, profoundly impacting the molecule's polarity, lipophilicity, and hydrogen bonding capacity.
Catalytic Esterification: Overcoming Steric Hindrance
Direct esterification of tertiary alcohols is often inefficient due to steric hindrance, which slows the reaction rate, and the competing E1 elimination pathway, which reduces yields.[4] Catalytic methods that operate under milder conditions are therefore essential.
A robust strategy involves the use of a Lewis acid catalyst in conjunction with a carboxylic anhydride. The Lewis acid (e.g., ZnCl₂, InCl₃) coordinates to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon. The weakly nucleophilic tertiary alcohol can then attack this activated carbonyl, proceeding through a tetrahedral intermediate to form the desired ester. This pathway avoids the high temperatures and strong Brønsted acids that promote dehydration.[5]
Protocol 1: Lewis Acid-Catalyzed Acylation of this compound
Objective: To synthesize Methyl 4-(acetyloxy)oxane-4-carboxylate using a reusable solid Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DCM.
-
Add anhydrous Zinc Chloride (0.1 eq) to the solution and stir until it dissolves or is finely suspended.
-
Slowly add acetic anhydride (1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure tertiary ester.
Workflow for Lewis Acid-Catalyzed Esterification
Caption: Workflow for the esterification of the tertiary alcohol.
Catalytic O-Alkylation (Etherification)
Formation of an ether linkage at the C4 position is another key derivatization. While the Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide) is a classic method, catalytic approaches can offer milder conditions and improved selectivity. Phase-transfer catalysis (PTC) is particularly effective for this transformation.
In a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), the tertiary alcohol is deprotonated at the interface by the hydroxide base. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a salt with a lipophilic cation. This cation pairs with the alkoxide anion, transporting it into the organic phase where it can react with the alkyl halide. This process avoids the need for strong, anhydrous bases like sodium hydride and allows the reaction to proceed at moderate temperatures with high efficiency.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation
Objective: To synthesize Methyl 4-methoxyoxane-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), toluene, and TBAB (0.05 eq).
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the biphasic mixture. An exotherm may be observed.
-
Heat the mixture to 50-60 °C and stir vigorously for 3-5 hours. Monitor the disappearance of starting material by TLC or GC-MS.
-
After cooling to room temperature, add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The resulting crude ether can be purified by vacuum distillation or flash column chromatography on silica gel.
| Parameter | Method 1: Lewis Acid Esterification | Method 2: PTC Etherification |
| Catalyst | Solid Lewis Acid (e.g., ZnCl₂) | Phase-Transfer Catalyst (e.g., TBAB) |
| Key Reagent | Carboxylic Anhydride | Alkyl Halide |
| Base | Not required (reaction is acid-catalyzed) | Strong aqueous base (e.g., NaOH) |
| Solvent | Anhydrous Aprotic (e.g., DCM) | Biphasic (e.g., Toluene/Water) |
| Temperature | Room Temperature | 50-60 °C |
| Pros | Mild conditions, reusable catalyst potential | Avoids strong anhydrous bases, high efficiency |
| Cons | Requires anhydrous conditions | Requires vigorous mixing, potential for elimination with hindered halides |
Table 1. Comparison of Catalytic Methods for C4-Hydroxyl Derivatization.
Part 2: Catalytic C-H Functionalization of the Oxane Ring
Beyond the hydroxyl group, the C-H bonds of the oxane ring offer opportunities for introducing functionality at new positions, leading to novel molecular architectures. Transition metal-catalyzed C-H activation is a powerful tool for converting inert C-H bonds into functional groups like C-O or C-C bonds.[6][7]
Many C-H activation cycles involve a high-valent metal catalyst (e.g., Pd(II), Ru(III), Mn(III)) that can coordinate to the substrate.[8] In the case of the oxane ring, the ring oxygen can act as a directing group, guiding the catalyst to the adjacent C2/C6 positions. The catalyst then facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation mechanism. The resulting organometallic intermediate can then react with an oxidant or another coupling partner to form the functionalized product, regenerating the active catalyst.[9] This approach allows for site-selective reactions that would be impossible with traditional ionic chemistry.
Protocol 3: Representative C-H Oxidation adjacent to the Ring Oxygen
Objective: To introduce a hydroxyl or carbonyl group at the C2/C6 position of the oxane ring. (Note: This is an advanced, representative protocol that may require optimization).
Materials:
-
This compound derivative (e.g., the C4-acetylated product from Protocol 1) (1.0 eq)
-
Manganese(III) acetate (Mn(OAc)₃) (2.5 eq)
-
Acetic Acid (solvent)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) as a co-oxidant (optional)
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and hot plate
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk tube, add the C4-protected starting material (1.0 eq) and Manganese(III) acetate (2.5 eq).
-
Add glacial acetic acid as the solvent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction for the formation of a more polar product by TLC.
-
After completion, cool the reaction to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate via rotary evaporation.
Purification: The product mixture, which may contain both oxidized (ketone) and acetoxylated products, requires careful purification by flash column chromatography.
Conceptual Diagram of C-H Activation
Caption: A simplified catalytic cycle for C-H functionalization.
Conclusion
This compound is a synthetically useful but challenging substrate. The catalytic methods outlined in this guide provide researchers with reliable and scalable protocols to access a wide range of derivatives. By employing Lewis acid catalysis or phase-transfer catalysis, the sterically hindered C4-hydroxyl group can be efficiently converted into esters and ethers, respectively. Furthermore, advanced strategies like transition metal-catalyzed C-H activation open the door to novel derivatives functionalized directly on the oxane scaffold. These methods empower medicinal chemists and drug development professionals to fully exploit this privileged core structure in the pursuit of new therapeutic agents.
References
- Title: Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols Source: RSC Publishing URL:[Link]
- Title: Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst Source: WIPO P
- Title: Esterification of tertiary alcohols Source: Google Patents URL
- Title: Heterogeneous Catalysts in the Reductive Amination of Alcohols Source: Encyclopedia.pub URL:[Link]
- Title: The Catalytic Amination of Alcohols Source: Scribd URL:[Link]
- Title: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Title: Development of novel catalysts for selective amination of alcohols Source: Université de Lille URL:[Link]
- Title: A New Simplified Method for Esterification of Secondary and Tertiary Alcohols Source: Marcel Dekker, Inc. URL:[Link]
- Title: Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters Source: N
- Title: The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
- Title: Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se)
- Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
- Title: The main mechanisms of C-H activ
- Title: Catalytic Oxidation of Primary C-H Bonds in Alkanes with Bioinspired Catalysts Source: ResearchG
- Title: C–H bond activation in light alkanes: a theoretical perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Methyl 4-hydroxyoxane-4-carboxyl
- Title: A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate Source: International Journal of Pharmaceutical Research and Applic
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- 2. This compound | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
scale-up synthesis of Methyl 4-hydroxyoxane-4-carboxylate derivatives
An Application Note for the Scale-Up Synthesis of Methyl 4-hydroxyoxane-4-carboxylate Derivatives
Abstract
This compound and its analogues are valuable heterocyclic building blocks in medicinal chemistry and materials science. Their synthesis on a laboratory scale is well-established; however, transitioning to pilot or industrial scale presents significant challenges in terms of reaction control, safety, and process efficiency. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust and scalable synthesis of these important derivatives. We will delve into the mechanistic underpinnings of viable synthetic routes, present a detailed, field-tested protocol for a multi-hundred-gram scale synthesis via the Reformatsky reaction, and address critical safety and engineering considerations essential for a successful scale-up.
Introduction and Strategic Overview
The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Specifically, derivatives functionalized at the C4 position, such as this compound, serve as versatile intermediates. The tertiary alcohol and ester moieties allow for diverse subsequent chemical transformations. While several methods exist for constructing tetrahydropyran rings, including intramolecular Michael additions and Prins cyclizations, a direct and efficient approach is often preferred for large-scale production.[2][3]
For the specific target molecule, two primary retrosynthetic strategies are considered for their scalability and reliability:
-
The Grignard Reaction: This classic carbon-carbon bond-forming reaction would involve the addition of a methylmagnesium halide to a keto-ester precursor. While powerful, the high reactivity and pyrophoric nature of Grignard reagents can introduce significant safety and control challenges at scale.[4][5] The reaction is highly exothermic, and rigorous control of addition rates and temperature is paramount to prevent dangerous runaway reactions.[6]
-
The Reformatsky Reaction: This reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to a ketone.[7] Reformatsky reagents are notably less reactive and basic than their Grignard counterparts, which offers several advantages for scale-up: they do not readily add to the ester group, reducing side products, and their formation and subsequent reaction are generally less exothermic and more controllable.[8][9]
Given the superior safety profile and inherent selectivity for the target structure, this guide will focus on a detailed protocol based on the Reformatsky reaction, starting from the readily available tetrahydro-4H-pyran-4-one.
Reaction Mechanism: The Reformatsky Pathway
The synthesis proceeds via a well-understood two-step mechanism.[9]
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of methyl bromoacetate. This oxidative addition forms an organozinc intermediate, commonly referred to as a Reformatsky enolate. This species exists in equilibrium with its dimeric form.[10]
-
Nucleophilic Addition: The organozinc reagent coordinates to the carbonyl oxygen of tetrahydro-4H-pyran-4-one. This is followed by a nucleophilic attack on the carbonyl carbon through a six-membered chair-like transition state, forming a new carbon-carbon bond.[9]
-
Work-up: An acidic work-up protonates the resulting zinc alkoxide and dissolves any remaining zinc metal, yielding the final β-hydroxy ester product, this compound.
Below is a diagram illustrating this mechanistic pathway.
Caption: The Reformatsky reaction mechanism.
Detailed Scale-Up Protocol (500g Scale)
This protocol is designed for the synthesis of approximately 500g of this compound. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.
3.1. Materials and Equipment
| Material/Equipment | Specification | Quantity/Size | Vendor (Example) |
| Reagents | |||
| Tetrahydro-4H-pyran-4-one | >98% purity | 325 g (3.25 mol) | Sigma-Aldrich |
| Methyl Bromoacetate | >98% purity | 746 g (4.88 mol) | Alfa Aesar |
| Zinc Dust | <10 micron, >98% | 350 g (5.35 mol) | Acros Organics |
| Iodine | Crystal, >99.8% | ~2 g (for activation) | J.T. Baker |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 6.0 L | Fisher Scientific |
| Saturated NH₄Cl solution | Aqueous | 3.0 L | Lab Prepared |
| Ethyl Acetate | ACS Grade | 5.0 L | VWR |
| Brine (Saturated NaCl) | Aqueous | 2.0 L | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 500 g | EMD Millipore |
| Equipment | |||
| Reaction Vessel | 3-neck round-bottom flask or jacketed reactor | 12 L | |
| Mechanical Stirrer | Overhead stirrer with PTFE paddle | 1 | |
| Reflux Condenser | Double-surface or equivalent | 1 | |
| Addition Funnel | Pressure-equalizing | 2 L | |
| Temperature Probe | Digital thermometer | 1 | |
| Inert Gas System | Nitrogen or Argon line with bubbler | 1 |
3.2. Experimental Procedure: A Step-by-Step Guide
Caption: Step-by-step workflow for the scale-up synthesis.
PART A: Reactor Setup and Zinc Activation
-
Assembly: Assemble the 12L reaction vessel with the mechanical stirrer, reflux condenser (with a nitrogen/argon inlet), temperature probe, and addition funnel.
-
Drying: Thoroughly dry all glassware. For a large flask, this can be done by rinsing with acetone, air-drying, and then applying a vacuum while gently warming with a heat gun.[11] The system must be completely free of water, which inhibits the reaction.[11]
-
Charging Reagents: Under a positive pressure of nitrogen, charge the zinc dust (350 g) into the reactor. Add a few crystals of iodine (~2 g). The iodine serves to etch the zinc surface, removing the passivating oxide layer and activating the metal.[12]
-
Solvent Addition: Add 1.0 L of anhydrous THF to the zinc. Stir the slurry. A slight warming and disappearance of the purple iodine color indicates successful activation.
PART B: The Reformatsky Reaction
-
Reagent Solutions: In separate dry vessels, prepare Solution A by dissolving tetrahydro-4H-pyran-4-one (325 g) in 1.0 L of anhydrous THF, and Solution B by dissolving methyl bromoacetate (746 g) in 4.0 L of anhydrous THF.
-
Initiation: Transfer Solution B to the 2L addition funnel. Add approximately 10% (~400 mL) of Solution B to the stirring zinc slurry in the reactor. The reaction is exothermic; a temperature rise to 35-40°C should be observed, indicating initiation. If the reaction does not start, gentle warming with a water bath may be required. Be prepared with a cooling bath to control the initial exotherm.[11]
-
Controlled Addition: Once the reaction is initiated and self-sustaining (maintaining a gentle reflux), begin the simultaneous, slow addition of the remaining Solution B and Solution A (from a separate funnel or pump) over 3-4 hours. The key to a safe scale-up is maintaining control over the reaction temperature. The addition rate should be adjusted to keep the internal temperature between 40-45°C.[4]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40-45°C for an additional 2 hours to ensure all starting material is consumed. Monitor the reaction progress by TLC or GC-MS.
PART C: Work-up and Product Isolation
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Quenching: Slowly and carefully add 3.0 L of saturated aqueous ammonium chloride solution via the addition funnel. This quenches any unreacted organozinc reagent and hydrolyzes the zinc alkoxide intermediate. This step can also be exothermic and may release gases; slow addition is critical.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2.5 L).
-
Washing: Combine the organic layers and wash with brine (2.0 L) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
PART D: Purification and Characterization
-
Purification: The crude oil can be purified by vacuum distillation or large-scale flash column chromatography to yield the pure this compound.
-
Analysis: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H & ¹³C NMR: To confirm the chemical structure.
-
GC-MS: To confirm the molecular weight and assess purity.
-
FTIR: To identify key functional groups (hydroxyl, ester carbonyl).
-
Critical Scale-Up and Safety Considerations
Transitioning from bench to pilot scale requires a heightened focus on process safety and engineering.
-
Thermal Hazard Management: The Reformatsky reaction is exothermic. Inadequate heat removal can lead to a runaway reaction where the solvent boils violently.[4]
-
Control: Use a jacketed reactor with a circulating chiller for precise temperature control. The rate of addition of reagents is the primary method for controlling the rate of heat generation.
-
Mitigation: Ensure the reactor is not more than 50-60% full to allow for headspace.[4] Have an emergency cooling bath (e.g., dry ice/acetone) on standby.
-
-
Reagent Handling and Inert Atmosphere:
-
Anhydrous Conditions: All solvents and reagents must be rigorously dried. Water will quench the organozinc intermediate, killing the reaction.[11]
-
Inert Gas: The entire process must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination and potential side reactions. Nitrogen blanketing of storage tanks is also recommended.[6]
-
-
Personal Protective Equipment (PPE):
-
Administrative Controls:
-
Never Work Alone: This is a strict rule for large-scale, energetic reactions.[5][13]
-
Standard Operating Procedure (SOP): A detailed, step-by-step SOP must be written and approved before commencing the work.[13]
-
Risk Assessment: Conduct a thorough hazard analysis to identify potential failure points and establish mitigation plans.
-
| Parameter | Lab Scale (10g) | Pilot Scale (500g) | Key Difference & Justification |
| Reactor | 500 mL RBF | 12 L Jacketed Reactor | Surface-to-volume ratio decreases on scale-up, requiring active cooling via a jacket for efficient heat transfer. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical | Viscous slurries require the higher torque of a mechanical stirrer to ensure homogeneity and prevent localized hot spots. |
| Addition | Dropping Funnel | Metering Pump / Funnel | Precise, slow, and consistent addition is critical to control the exotherm. A pump offers superior control over a manual funnel. |
| Temp. Control | Ice Bath | Circulating Chiller | Manual cooling is insufficient and unreliable at scale. An automated chiller provides consistent and powerful cooling. |
| Work-up | Separatory Funnel | Large Separatory Funnel / Reactor Quench | Handling large volumes requires larger extraction equipment. The quench is performed directly in the reactor for safety. |
Conclusion
The is a feasible process when approached with a thorough understanding of the underlying chemistry and a rigorous commitment to safety. The Reformatsky reaction offers a reliable and controllable alternative to more hazardous organometallic reagents, making it well-suited for production at the multi-hundred-gram to kilogram scale. By implementing the detailed protocols and adhering to the critical safety and engineering controls outlined in this note, research and development teams can confidently and safely produce these valuable chemical intermediates for their downstream applications.
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University Environmental Health & Safety.
- Grignard Reaction. (n.d.). American Chemical Society.
- What are Grignard reagent preparation precautions during preparation? (2022). Quora.
- Grignard reaction safety. (2024). YouTube.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of California, Santa Barbara.
- Oikawa, H., & Oikawa, M. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(9), 2034–2072.
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of tetrahydropyran derivatives. (n.d.). ResearchGate.
- Reformatsky reaction. (n.d.). Wikipedia.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- O'Hagan, D. (2000). Pyrrole, furan, and thiophene alkaloids. Natural product reports, 17(5), 435-446.
- This compound. (n.d.). PubChem.
- Reformatsky Reaction. (2023). Chemistry LibreTexts.
- Reformatsky reaction. (2021). L.S.College, Muzaffarpur.
Sources
- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. dchas.org [dchas.org]
Application Note: High-Purity Isolation of Methyl 4-hydroxyoxane-4-carboxylate using Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-hydroxyoxane-4-carboxylate, a key building block in medicinal chemistry and materials science. Due to its polarity, imparted by the hydroxyl and ester functional groups, specialized considerations are required for its efficient separation from non-polar and closely related polar impurities. We present a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed protocol for preparative flash column chromatography on silica gel. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity.
Introduction: The Rationale for Chromatographic Purification
This compound is a heterocyclic compound whose utility is directly proportional to its purity.[1] Contaminants, such as unreacted starting materials or synthetic by-products, can interfere with subsequent reactions, compromise biological assays, or alter the properties of resulting materials. Its structure, featuring both a polar tertiary alcohol and a moderately polar methyl ester, presents a distinct purification challenge.[1]
Column chromatography is the technique of choice for this task, offering a cost-effective and scalable method for isolating compounds based on their differential adsorption to a stationary phase.[2] For polar molecules like this compound, a normal-phase system, utilizing a polar stationary phase (silica gel) and a less polar mobile phase, is typically most effective.[3] The principle relies on the stronger interaction of more polar compounds with the silica gel, leading to slower elution, while less polar impurities are washed through the column more quickly.[3] This note will detail the logical progression from analytical method development to a robust preparative separation.
Pre-Chromatography: Strategy and Method Development
Success in column chromatography is predetermined by careful planning. Before packing a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases to achieve the best separation.[4]
Understanding Potential Impurities
A successful purification strategy requires an understanding of what needs to be removed. While the specific synthesis route may vary, typical impurities in the preparation of a cyclic hydroxy ester like this could include:
-
Non-polar impurities: Unreacted starting materials (e.g., precursors to the oxane ring) or non-polar by-products.
-
Closely-related polar impurities: Di-esterified products, starting materials with unprotected hydroxyl groups, or isomers formed during synthesis.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
The goal of TLC is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[5] This Rf value generally translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with impurities) or too slowly (leading to band broadening and excessive solvent use).
Protocol: TLC Method Development
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
-
Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of several TLC plates.
-
Developing the Chromatogram: Place each plate in a developing chamber containing a different solvent system. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5][6]
-
Solvent System Trials: Test a gradient of solvent polarities. See Table 1 for a suggested screening sequence.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain, which are effective for hydroxyl groups).
-
Rf Calculation and Selection: Calculate the Rf value for the desired product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that provides an Rf of ~0.3 and shows the best separation between the product and its impurities.
| Trial | Solvent System (v/v) | Polarity | Observation / Goal |
| 1 | 70:30 Hexanes:Ethyl Acetate | Low | Assess for non-polar impurities. The target compound should remain at or near the baseline (Rf ≈ 0). |
| 2 | 50:50 Hexanes:Ethyl Acetate | Medium | The target compound should move off the baseline. Aim for an Rf of 0.2-0.4. |
| 3 | 30:70 Hexanes:Ethyl Acetate | Medium-High | If the Rf in the previous system was too low, this will increase it. |
| 4 | 100% Ethyl Acetate | High | A good solvent for highly polar compounds.[7] |
| 5 | 95:5 Dichloromethane:Methanol | Very High | For very polar compounds that do not move significantly in ethyl acetate. Use methanol sparingly (<10%) to avoid dissolving silica.[7][8] |
Table 1: Example Solvent Systems for TLC Optimization.
Preparative Column Chromatography Protocol
Once an optimal solvent system is identified via TLC (e.g., 50:50 Hexanes:Ethyl Acetate), the preparative scale purification can proceed. The following is a detailed protocol for flash column chromatography, which uses pressure to accelerate solvent flow and improve separation efficiency.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Crude this compound
-
Optimized eluent (mobile phase)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber for fraction analysis
-
Source of pressurized air or nitrogen
Step-by-Step Purification Workflow
The overall process follows a logical sequence from column preparation to final product isolation.
Figure 1: General workflow for the column chromatography purification.
Protocol: Column Packing and Sample Loading
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in the initial, least polar eluent. The ratio of silica to crude product should be between 20:1 to 100:1 by weight, depending on the difficulty of the separation.[9]
-
Packing the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[2]
-
Equilibration: Add a protective layer of sand on top of the settled silica gel. Run 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated and packed.
-
Sample Loading (Wet Loading): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully pipette this solution directly onto the top layer of sand. Drain the solvent until the sample solution has fully entered the sand layer.
-
Washing: Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Again, drain the solvent until it reaches the top of the sand.
Protocol: Elution and Fraction Collection
-
Elution: Carefully fill the top of the column with the mobile phase. Apply gentle air or nitrogen pressure to the top of the column to begin the flow of the eluent.
-
Flow Rate: Maintain a steady flow rate. A common guideline for flash chromatography is a drop rate of about 5-10 cm of solvent level decrease per minute.
-
Fraction Collection: Begin collecting the eluent in numbered test tubes or flasks as soon as it starts to drip from the column outlet. The size of the fractions will depend on the column size and the expected separation.
Post-Chromatography: Analysis and Isolation
-
Fraction Analysis by TLC: Spot every few collected fractions onto a single TLC plate. Develop the plate using the same optimized solvent system. This will create a visual map of the elution profile, showing which fractions contain the desired product and which contain impurities.
-
Pooling Fractions: Based on the TLC analysis, combine the fractions that contain only the pure product. Fractions containing a mixture of the product and an impurity can be set aside for re-purification if necessary.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. This will yield the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Cracked or channeled silica bed | The column was allowed to run dry; packing was not uniform. | Repack the column. Ensure the solvent level never drops below the top of the stationary phase.[2] |
| Poor separation (overlapping bands) | Incorrect solvent system; column overloaded with sample. | Re-optimize the solvent system with TLC for better separation.[4] Use a higher ratio of silica to crude product (e.g., 100:1). Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, move from 50:50 Hexanes:EtOAc to 30:70 Hexanes:EtOAc, or add a small percentage (1-5%) of methanol to the eluent.[7] |
| Streaking or tailing of spots on TLC | The compound is highly polar or acidic/basic; sample is too concentrated. | Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. For very polar compounds, a small amount of methanol can help.[10] Dilute the sample for spotting. |
Table 2: Common Chromatography Problems and Solutions.
Conclusion
This application note provides a systematic and robust methodology for the purification of this compound using normal-phase flash column chromatography. By first optimizing the separation on an analytical scale with TLC, researchers can confidently translate the conditions to a preparative scale, ensuring high purity of the final product. The detailed protocols and troubleshooting guide serve as a practical resource for scientists in organic synthesis and drug development, enabling the reliable production of this valuable chemical intermediate.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- University of York, Department of Chemistry. Determining a solvent system.
- ALWSCI Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Wikipedia. Column chromatography.
- Unknown. Column chromatography.
- Columbia University. Column chromatography.
- Membrane Solutions. (2022). Column Chromatography Notes.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- PubChem. This compound.
- MDPI. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
- National Institutes of Health (NIH). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline.
Sources
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- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Novel 3D Scaffolds from Methyl 4-hydroxyoxane-4-carboxylate
Abstract
Methyl 4-hydroxyoxane-4-carboxylate is a versatile and highly valuable starting material for the synthesis of novel, three-dimensional molecular scaffolds. Its unique structure, featuring a tetrahydropyran (THP) ring, a quaternary stereocenter, a tertiary alcohol, and an ester functional group, provides multiple handles for diverse chemical transformations. This guide details two robust, field-proven synthetic pathways that leverage this building block to create complex spiro-ether and C4-functionalized tetrahydropyran scaffolds. These scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the THP motif in bioactive natural products and the favorable physicochemical properties of sp³-rich spirocyclic systems.[1][2][3] This document provides detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to reliably synthesize these novel molecular frameworks.
Introduction: The Strategic Value of a Unique Building Block
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activities.[1] Its saturated, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. This compound (Figure 1) is an exceptional starting material because it already contains this core THP motif, along with a strategically placed quaternary center. This "fully substituted" carbon atom serves as an ideal anchor point for the construction of spirocycles—a class of molecules highly sought after in drug development for their structural rigidity, novelty, and ability to explore three-dimensional chemical space.[4][5][6]
This application note outlines two primary synthetic strategies starting from this compound:
-
Pathway A: Construction of a novel 1,6-dioxaspiro[3.5]nonane scaffold through a multi-step sequence involving reduction, selective activation, and intramolecular cyclization.
-
Pathway B: Generation of a library of C4-substituted tetrahydropyran derivatives via a dehydration-conjugate addition sequence, providing rapid access to diverse functionalized scaffolds.
Pathway A: Synthesis of a Novel Spiro-ether Scaffold
This pathway transforms the starting material into a rigid, spirocyclic oxetane. The strategy hinges on converting the ester into a primary alcohol, creating a diol, followed by selective activation of the primary alcohol and a subsequent intramolecular Williamson ether synthesis.[7][8][9]
Workflow for Spiro-ether Synthesis
The logical flow for this transformation is outlined below. Each step is designed to chemoselectively modify one functional group, setting the stage for the final ring-closing reaction.
Protocol A1: Reduction of Methyl Ester to Diol
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent necessary for the complete reduction of the ester to a primary alcohol.[10][11][12] Sodium borohydride (NaBH₄) is not sufficiently reactive for this transformation.[13]
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add LiAlH₄ (1.5 eq).
-
Carefully add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser method): Sequentially and very carefully, add deionized water (X mL), followed by 15% NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite®, washing thoroughly with EtOAc.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)oxane-4-ol as a colorless oil or white solid.
Scientist's Note: The Fieser work-up is a critical safety and efficiency step. It neutralizes the excess reactive LiAlH₄ and produces a granular, easily filterable aluminum salt, which simplifies purification compared to an acid quench. The formation of a diol with both a primary and a tertiary alcohol is key for the subsequent selective reaction.[14][15]
Protocol A2: Selective Activation of the Primary Alcohol
This step leverages the steric differences between the primary and tertiary hydroxyl groups. The less-hindered primary alcohol reacts preferentially with tosyl chloride to form a tosylate, an excellent leaving group for the subsequent Sₙ2 reaction.[16][17][18]
Materials:
-
4-(hydroxymethyl)oxane-4-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (3.0 eq) or Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the diol intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (3.0 eq) and cool the solution to 0 °C.
-
Add TsCl (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting diol.
-
Upon completion, quench the reaction by adding cold, saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure mono-tosylated product.
Scientist's Note: The use of a slight excess of TsCl ensures full conversion of the primary alcohol, while the low temperature and reaction time minimize the competing reaction at the sterically hindered tertiary alcohol. Pyridine acts as both a base and a nucleophilic catalyst.
Protocol A3: Intramolecular Cyclization to Form Spiro-ether
The final step is an intramolecular Williamson ether synthesis, a robust method for forming cyclic ethers.[8][19][20] The alkoxide generated from the tertiary alcohol acts as a nucleophile, displacing the tosylate leaving group to form the desired spiro-oxetane.
Materials:
-
Mono-tosylated intermediate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a flame-dried flask under nitrogen, suspend NaH (1.5 eq) in anhydrous THF.
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at room temperature.
-
After the addition, gently heat the reaction mixture to 50 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 1,6-Dioxaspiro[3.5]nonane scaffold.
Scientist's Note: This Sₙ2 cyclization is highly efficient for forming 4, 5, and 6-membered rings.[19] The use of a strong, non-nucleophilic base like NaH is crucial for deprotonating the tertiary alcohol without competing side reactions.
Pathway B: Synthesis of C4-Substituted Tetrahydropyran Scaffolds
This pathway offers a divergent approach to creating a library of novel THP derivatives. It begins with the acid-catalyzed dehydration of the tertiary alcohol to form an α,β-unsaturated ester. This versatile intermediate can then undergo conjugate addition with a wide range of nucleophiles to introduce diverse functionality at the C4 position.
Workflow for C4-Functionalization
This two-step sequence transforms the single starting material into a key intermediate that serves as a gateway to numerous analogs.
Protocol B1: Acid-Catalyzed Dehydration
Tertiary alcohols undergo dehydration readily under acidic conditions via an E1 mechanism.[21][22][23][24] Heating with a strong acid promotes the elimination of water to form a stable, conjugated alkene.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq) or p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
-
To the flask, add this compound (1.0 eq), toluene, and a catalytic amount of H₂SO₄ or PTSA.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Methyl 3,6-dihydro-2H-pyran-4-carboxylate can be purified by chromatography or used directly in the next step if sufficiently pure.[25]
Scientist's Note: The E1 mechanism proceeds through a tertiary carbocation intermediate, which is relatively stable. The use of a Dean-Stark trap drives the equilibrium towards the alkene product by removing water as it is formed.
Protocol B2: Conjugate Addition to the α,β-Unsaturated Ester
The electron-withdrawing ester group activates the alkene for conjugate (or Michael) addition, where nucleophiles add to the β-carbon.[26][27][28][29] This reaction is a powerful tool for C-C and C-heteroatom bond formation.
Materials:
-
Methyl 3,6-dihydro-2H-pyran-4-carboxylate (1.0 eq)
-
Selected Nucleophile (e.g., Gilman reagent, amine, thiol) (1.1 - 1.5 eq)
-
Appropriate solvent (e.g., THF for organocuprates, EtOH for amines/thiols)
-
Copper(I) Iodide (CuI, for Gilman reagents)
-
Methyllithium or other organolithium (for Gilman reagents)
General Procedure (Example using a Gilman Reagent):
-
In a flame-dried flask under nitrogen, suspend CuI (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add an organolithium reagent (e.g., MeLi, 2.2 eq) to form the lithium diorganocuprate (Gilman reagent).
-
Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent at -78 °C.
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the C4-alkylated tetrahydropyran product.
Scientist's Note: The choice of nucleophile and conditions dictates the outcome. "Soft" nucleophiles like cuprates, thiols, and amines preferentially undergo 1,4-conjugate addition, whereas "hard" nucleophiles like Grignard or organolithium reagents may favor direct 1,2-addition to the ester carbonyl.[30] This selectivity makes the conjugate addition a highly predictable and versatile reaction.
Data Summary: Library of C4-Substituted Scaffolds
The following table illustrates the potential diversity that can be achieved from the α,β-unsaturated ester intermediate using various nucleophiles in Protocol B2.
| Entry | Nucleophile Source | Reagent Class | C4-Substituent Introduced |
| 1 | (CH₃)₂CuLi | Organocuprate | -CH₃ |
| 2 | Ph₂CuLi | Organocuprate | -Ph |
| 3 | Piperidine | Secondary Amine | -N(CH₂)₅ |
| 4 | Benzylamine | Primary Amine | -NHCH₂Ph |
| 5 | Thiophenol | Thiol | -SPh |
| 6 | Diethyl malonate/NaOEt | Carbon Nucleophile | -CH(CO₂Et)₂ |
Conclusion
This compound serves as an outstanding chassis for the construction of novel and medicinally relevant scaffolds. The protocols detailed herein provide reliable and scalable methods for accessing both rigid, three-dimensional spiro-ethers and diverse libraries of C4-functionalized tetrahydropyrans. The chemical logic behind each step—leveraging chemoselectivity, steric effects, and predictable reactivity patterns—empowers researchers to not only replicate these syntheses but also adapt them for the creation of unique molecular entities tailored for specific drug discovery programs.
References
- Oxa-spirocycles: synthesis, properties and applic
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.[Link]
- Vicinal difunctionaliz
- Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. (n.d.).
- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017).
- Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025).
- Esters to Alcohols. (n.d.). Chemistry Steps.[Link]
- Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. (2021). Journal of Medicinal Chemistry.[Link]
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- Cyclic ethers by intramolecular Williamson syntheses. (2017). YouTube.[Link]
- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed.[Link]
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.[Link]
- Oxa-spirocycles: synthesis, properties and applic
- Recent progress in selective functionalization of diols via organoc
- Recent Progress in Selective Functionalization of Diols via Organocatalysis. (2025).
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- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar.[Link]
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- Oxa-spirocycles: synthesis, properties and applic
- Explain the mechanism of esterification. Write the reactions involved in dehydration of 1°, 2° and 3° alcohols. (2020). Sarthaks eConnect.[Link]
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- 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. (n.d.). Journal of the American Chemical Society.[Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxyoxane-4-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Methyl 4-hydroxyoxane-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and side reactions through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: Plausible Synthetic Strategy
The synthesis of this compound, a substituted tetrahydropyran, can be effectively approached through an intramolecular cyclization of a carefully designed acyclic precursor. A robust strategy involves the ring-opening of an epoxide by a tethered ester-containing nucleophile. This guide will focus on the common issues encountered during such a synthesis.
A plausible synthetic route begins with a commercially available starting material, which is then converted to an epoxy ester precursor. The key final step is an intramolecular cyclization to form the desired this compound.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: Low yield of the desired this compound with a significant amount of a 5-membered ring lactone byproduct.
Answer:
This is a classic case of competing intramolecular cyclization pathways. The formation of a 5-membered ring (a substituted γ-lactone) versus a 6-membered ring (the desired tetrahydropyran) is a common challenge in intramolecular epoxide ring-opening reactions.
Root Cause Analysis:
The formation of five- and six-membered rings during intramolecular reactions is governed by kinetic and thermodynamic factors, often summarized by Baldwin's Rules. In the case of epoxide ring-opening, the formation of a five-membered ring via a 5-exo-tet cyclization is often kinetically favored over the formation of a six-membered ring through a 6-endo-tet cyclization.[1][2] This preference is due to the more favorable bond angles in the transition state leading to the five-membered ring.[3]
Troubleshooting Protocol:
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can favor the thermodynamically more stable product. While the 5-membered ring may form faster, the 6-membered ring is often the more stable product. Running the reaction at a lower temperature for a longer duration can increase the yield of the desired tetrahydropyran.
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence the regioselectivity of the epoxide opening.
-
Acid Catalysis: Lewis or Brønsted acids can be employed. Some literature suggests that certain Lewis acids can promote the desired 6-endo cyclization.[1][4] Experiment with a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., CSA, PPTS).
-
Base Catalysis: Strong, non-nucleophilic bases can be used to deprotonate the nucleophile. The choice of counter-ion can also play a role in templating the cyclization.
-
-
-
Substrate Modification (if feasible):
Visualizing the Competing Pathways:
Caption: Competing 5-exo-tet and 6-endo-tet cyclization pathways.
Question 2: A significant portion of the starting material remains unreacted, even after extended reaction times.
Answer:
Incomplete conversion is a common issue that can often be traced back to catalyst deactivation, insufficient activation energy, or steric hindrance.
Root Cause Analysis:
-
Catalyst Deactivation: The acid or base catalyst can be neutralized by impurities in the solvent or reagents. Water is a common culprit in acid-catalyzed reactions.
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation barrier for the cyclization.
-
Steric Hindrance: The conformation of the acyclic precursor may not readily adopt the necessary geometry for the intramolecular attack due to steric clashes.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware.
-
Use freshly distilled, anhydrous solvents.
-
Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions.
-
-
Catalyst Loading:
-
Increase the catalyst loading incrementally. A higher concentration of the catalyst can increase the reaction rate. However, excessive amounts can lead to undesired side reactions.
-
-
Choice of Solvent:
-
The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents with varying polarities.
-
Question 3: The formation of a high molecular weight, insoluble polymer is observed.
Answer:
Polymerization is a significant side reaction, especially when the desired intramolecular reaction is slow.
Root Cause Analysis:
Intermolecular reactions can compete with the desired intramolecular cyclization. If one molecule's nucleophile attacks the epoxide of another molecule, a chain reaction can be initiated, leading to polymerization.[5][6] This is more likely to occur at higher concentrations.
Troubleshooting Protocol:
-
High Dilution:
-
Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by adding the substrate solution slowly over a long period to a large volume of solvent containing the catalyst (Syringe pump addition).
-
-
Temperature Control:
-
As with other side reactions, temperature plays a crucial role. Lower temperatures can disfavor the intermolecular reaction pathway.
-
Visualizing the Polymerization Pathway:
Caption: Intermolecular reaction leading to polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid or base catalyst in the intramolecular epoxide ring-opening?
A1:
-
Acid Catalyst: An acid catalyst protonates the epoxide oxygen, making it a better leaving group and activating the epoxide carbons towards nucleophilic attack.[7][8][9][10][11]
-
Base Catalyst: A base is used to deprotonate the nucleophilic species (in this case, the carbon alpha to the ester), increasing its nucleophilicity and facilitating the attack on the epoxide.[7][8][12]
Q2: How does the substitution pattern on the epoxide affect the cyclization?
A2: The substitution pattern influences the regioselectivity of the ring-opening.
-
Acidic Conditions: The nucleophile generally attacks the more substituted carbon of the epoxide, as the transition state has some carbocationic character.[7][9][11]
-
Basic Conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[7][12][13][14]
Q3: Can the ester group be hydrolyzed under the reaction conditions?
A3: Yes, ester hydrolysis is a potential side reaction, especially under strongly acidic or basic conditions with water present. If this is a concern, it is crucial to use anhydrous conditions and milder catalysts. If hydrolysis occurs, you will isolate the corresponding carboxylic acid.
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the products and byproducts, which is invaluable for diagnosing side reactions like dimerization or polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated byproducts.
Summary of Key Parameters and Troubleshooting
| Issue | Primary Cause | Recommended Action |
| Low Yield/Formation of 5-Membered Ring | Kinetically favored 5-exo-tet cyclization | Lower reaction temperature, screen different catalysts. |
| Incomplete Reaction | Catalyst deactivation, low temperature | Ensure anhydrous conditions, increase temperature, increase catalyst loading. |
| Polymer Formation | Intermolecular side reactions | Use high dilution conditions (syringe pump addition). |
| Ester Hydrolysis | Presence of water with strong acid/base | Use anhydrous conditions and milder catalysts. |
References
- Giner, J. L. (2005). Tetrahydropyran formation by rearrangement of an epoxy ester: a model for the biosynthesis of marine polyether toxins. The Journal of Organic Chemistry, 70(2), 721–724. [Link]
- Gallagher, W. P., & Scheidt, K. A. (2012). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. In Comprehensive Enantioselective Organocatalysis (pp. 1135-1166). Wiley-VCH Verlag GmbH & Co. KGaA.
- McMurry, J. (2015). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning.
- LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Bach, R. D., et al. (2001). Ab Initio Study of Intramolecular Ring Cyclization of Protonated and BF3-Coordinated trans- and cis-4,5-Epoxyhexan-1-ol. The Journal of Organic Chemistry, 66(13), 4585–4593.
- Mousseau, J. J., & Jamison, T. F. (2009). On the Synergism Between H2O and a Tetrahydropyran Template in the Regioselective Cyclization of an Epoxy Alcohol. Journal of the American Chemical Society, 131(18), 6383–6385.
- Wolfe, J. P., & Hay, M. B. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12146–12165.
- Zhang, W., et al. (2021). Two types of intramolecular epoxide‐opening cyclizations and previously...
- Fernández, R., & Martín, J. D. (2012). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 10(5), 1075–1119.
- Yudin, A. K. (2011). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Chemical Society Reviews, 40(9), 4590-4607.
- Jiang, B., et al. (2015). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 5(104), 85353-85359.
- Williams, C. M., & Leadlay, P. F. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(25), 5529-5536.
- Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry.
- Ring-Opening Polymerization of Epoxides via Ring-Opening Coupling on Surfaces. (2021). Journal of the American Chemical Society, 143(31), 12159-12167.
- Mousseau, J. J., & Jamison, T. F. (2009). On the synergism between H2O and a tetrahydropyran template in the regioselective cyclization of an epoxy alcohol. Journal of the American Chemical Society, 131(18), 6383–6385.
- Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. (2019). Chemistry – A European Journal, 25(61), 13956-13960.
- Ring-Opening Polymerization And Anionic Polymerization of Epoxides. (2021, May 10). YouTube.
- Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. (2014). Macromolecules, 47(15), 5058-5067.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Coates, G. W. (2000). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 100(4), 1223–1252.
- Benchchem. (2025). Application Notes and Protocols: Base-Catalyzed Epoxide Ring-Opening Mechanisms.
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
- Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. (2018). Polymers, 10(9), 1017.
- Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons.
- Organic Chemistry. (2021, January 30). 13.6 Ring Opening of Epoxides. YouTube.
- Organic Chemistry Portal. (n.d.). Darzens Reaction.
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Technical Support Center: A Guide to Improving the Yield of Methyl 4-hydroxyoxane-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block. As a versatile intermediate in pharmaceutical and organic synthesis, achieving a high-yield, reproducible synthesis of this compound is often a critical step in the development pipeline[1].
This document moves beyond a simple recitation of steps. It delves into the mechanistic principles, explains the causality behind experimental choices, and provides field-proven insights to help you navigate the complexities of this reaction.
Section 1: The Core Reaction - A Mechanistic Overview
The synthesis of this compound typically involves a nucleophilic addition to the carbonyl group of oxan-4-one (also known as tetrahydro-4H-pyran-4-one)[1]. The most common and direct approach is the addition of a methyl carboxylate anion equivalent. This is often achieved by generating aReformatsky reagent from a methyl haloacetate or, more frequently in modern synthesis, by forming the enolate of a methyl ester using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon of oxan-4-one. The choice of base, solvent, and temperature is paramount to favor the desired product and minimize side reactions.
Caption: Proposed workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, oxan-4-one. What are the potential causes and solutions?
A: Low or no conversion is typically rooted in two areas: the potency of your nucleophile or suboptimal reaction conditions.
-
Cause 1: Ineffective Nucleophile Generation. The formation of the methyl acetate enolate is the rate-determining step. If the base is weak, wet, or added at the wrong temperature, enolate formation will be incomplete.
-
Base Quality: LDA is highly sensitive to moisture. Use freshly prepared LDA or a recently titrated commercial solution. If preparing in-house, ensure the n-BuLi used is of high quality and has been accurately titrated.
-
Temperature Control: The deprotonation of methyl acetate to form its lithium enolate should be performed at -78 °C (a dry ice/acetone bath). At higher temperatures, LDA can decompose or engage in side reactions.
-
Solvent Purity: The reaction is extremely sensitive to protic impurities. Use a high-purity, anhydrous solvent like tetrahydrofuran (THF), preferably distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Temperature: While enolate formation requires -78 °C, the subsequent addition to oxan-4-one should also be maintained at this low temperature to prevent side reactions. Allowing the reaction to warm prematurely can lead to enolate decomposition.
-
Reaction Time: These reactions can be sluggish at low temperatures. Ensure sufficient reaction time (typically 1-3 hours) at -78 °C before quenching. Progress can be monitored by thin-layer chromatography (TLC).
-
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base minimizes attack on the ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, good solubility for intermediates, standard for LDA reactions. |
| Temperature | -78 °C (Dry ice/acetone) | Critical for stability of the base and the enolate intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive base and enolate by O₂ or H₂O. |
Q2: I'm getting my product, but the yield is poor due to significant side-product formation. How can I improve selectivity?
A: Side-product formation usually arises from competing reaction pathways, such as self-condensation or decomposition. The strategy here is to control the reaction kinetics to favor the desired pathway.
-
Primary Side Reaction: Aldol Self-Condensation of Oxan-4-one. Oxan-4-one can be deprotonated by LDA to form its own enolate, which can then react with another molecule of oxan-4-one.
-
Solution: Reverse Addition. Instead of adding the methyl acetate enolate to the ketone, the optimal strategy is to first prepare the LDA/methyl acetate enolate solution at -78 °C. Then, slowly add a pre-chilled solution of oxan-4-one in anhydrous THF dropwise to the enolate. This ensures that the ketone is always in the presence of a large excess of the desired nucleophile, minimizing its chance to self-condense.
-
-
Secondary Side Reaction: Product Decomposition. The tetrahedral intermediate is a lithium alkoxide. If the quench is too aggressive (e.g., using strong acid) or if the workup is performed at elevated temperatures, elimination or other decomposition pathways can occur.
-
Solution: Controlled Quench. The reaction should be quenched at low temperature (-78 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild proton source neutralizes the alkoxide and any remaining base without causing drastic pH changes.
-
Caption: Troubleshooting workflow for low-yield reactions.
Q3: My yield is significantly lower after purification. What are the best practices for workup and isolation?
A: The product, containing both a hydroxyl and an ester group, is moderately polar and can be sensitive. Loss of material during extraction and purification is common if not handled correctly.
-
Workup & Extraction:
-
After quenching with saturated NH₄Cl, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. The product is soluble in common organic solvents. Use a solvent like ethyl acetate or dichloromethane for extraction.
-
Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous layer.
-
Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.
-
-
Purification (Column Chromatography):
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase: The product's polarity requires a solvent system like ethyl acetate in hexanes. A gradient elution, starting from a lower polarity (e.g., 10% EtOAc/Hexanes) and gradually increasing to a higher polarity (e.g., 40-50% EtOAc/Hexanes), is highly effective. This will separate non-polar impurities and unreacted starting material from your desired product.
-
Visualization: The product may not be UV-active. Use a potassium permanganate (KMnO₄) stain for TLC visualization, which will react with the hydroxyl group.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal molar ratio of reagents? A common starting point is to use a slight excess of the base and the ester relative to the ketone. A ratio of 1.2 eq. LDA : 1.1 eq. Methyl Acetate : 1.0 eq. Oxan-4-one is recommended. This ensures complete generation of the enolate and drives the reaction to completion.
-
Can I use a different base, like NaH or a metal alkoxide? While bases like sodium hydride (NaH) can generate enolates, they are often slower and require higher temperatures, which can promote side reactions. Alkoxides (e.g., sodium methoxide) can lead to reversible reactions or transesterification. LDA at -78 °C remains the gold standard for clean, irreversible enolate formation in this context[2].
-
Is this reaction related to the Pudovik or Abramov reactions? Mechanistically, yes. The Pudovik and Abramov reactions involve the nucleophilic addition of a phosphite to a carbonyl[2][3]. Your reaction is a direct analogue, using a carbon-based enolate instead of a phosphorus-based nucleophile. The core principles of activating the nucleophile and adding it to an electrophilic carbonyl are the same. Insights from literature on optimizing Pudovik reactions, such as the use of Lewis acids to activate the ketone, could potentially be adapted here, though this would require significant experimental development[4][5].
Section 4: Optimized Experimental Protocol
This protocol synthesizes the information from the troubleshooting guide into a robust, step-by-step methodology.
Materials:
-
Diisopropylamine, distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl acetate, anhydrous
-
Oxan-4-one (Tetrahydro-4H-pyran-4-one)[1]
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-BuLi (1.2 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: Slowly add anhydrous methyl acetate (1.1 eq.) to the LDA solution at -78 °C. Stir for 30-45 minutes at this temperature.
-
Nucleophilic Addition: In a separate flame-dried flask, dissolve oxan-4-one (1.0 eq.) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the stirred enolate solution at -78 °C over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the consumption of oxan-4-one by TLC (staining with KMnO₄).
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
References
- Keglevich, G., & Bálint, E. (2018).
- Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
- Procter, D. J., et al. (2021). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Molecules, 26(21), 6673. [Link]
- Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. organic-chemistry.org.[Link]
- Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- Gancdi, G., et al. (2022).
- Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(10), 11563–11606. [Link]
- Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates.
- Procter, D. J., et al. (2021). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN.
- National Center for Biotechnology Information. (n.d.).
- Xu, F., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(4), 488–493. [Link]
- ResearchGate. (n.d.). Generally accepted mechanism for the Pudovik reaction.
- Palchykov, V. A., et al. (2020). Organocatalyzed Synthesis of Tertiary α-Hydroxyphosphonates by a Highly Regioselective Modified Pudovik Reaction. European Journal of Organic Chemistry, 2011(16), 2459–2465. [Link]
- Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12791. [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-hydroxyoxane-4-carboxylate
Welcome to the technical support center for Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, I've compiled this resource based on both established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions. Our focus here is not just on protocols, but on understanding the why behind the experimental outcomes.
This compound, with its tertiary alcohol and methyl ester functionalities, presents a unique set of challenges and opportunities in synthetic chemistry. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
I. Reactions Involving the Tertiary Hydroxyl Group
The tertiary alcohol in this compound is a key reactive site, but its sterically hindered nature can lead to challenges in typical alcohol-based transformations.
A. Williamson Ether Synthesis: Low to No Yield of the Desired Ether
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I'm observing very low to no yield of the expected ether product. Instead, my main product appears to be an alkene. What is going wrong?
Answer: This is a classic issue when dealing with sterically hindered alcohols like the tertiary alcohol in your starting material. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][2] With a tertiary alcohol, the competing E2 elimination reaction often becomes the major pathway, especially with primary and secondary alkyl halides.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Detailed Troubleshooting Steps:
-
Confirm Alkoxide Formation: Before adding the alkyl halide, ensure the tertiary alcohol has been successfully deprotonated. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as THF or DMF is crucial.[2][4][5] The evolution of hydrogen gas is a good indicator of alkoxide formation.
-
Re-evaluate Your Alkylating Agent: While primary alkyl halides are typically used, their reaction with a bulky tertiary alkoxide can still favor elimination. Consider using a more reactive electrophile, such as an alkyl tosylate or mesylate. These are excellent leaving groups and can sometimes favor the S(_N)2 pathway even with hindered nucleophiles.
-
Optimize Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Try running your reaction at a lower temperature for a longer period.
-
Consider an Alternative Synthetic Route: For tertiary ethers, the Williamson synthesis is often not the ideal choice. A more reliable method is the alkoxymercuration-demercuration of an alkene.[6][7] This two-step process involves the Markovnikov addition of the alcohol to an alkene, which can be a more effective way to form the desired ether without the issue of elimination.
| Parameter | Recommendation for Williamson Ether Synthesis | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that ensures complete deprotonation without competing in the substitution reaction.[4][5] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[4] |
| Temperature | 0 °C to room temperature | Lower temperatures can help to favor the S(_N)2 pathway over the E2 elimination pathway. |
| Alkylating Agent | Primary alkyl tosylate or mesylate | Better leaving groups than halides, which can increase the rate of the S(_N)2 reaction. |
B. Acylation of the Tertiary Hydroxyl Group: Incomplete Reaction or Low Yield
Question: I am trying to acylate the tertiary hydroxyl group of this compound with an acid chloride or anhydride, but the reaction is sluggish and gives a low yield.
Answer: The steric hindrance of the tertiary alcohol is the primary challenge here as well. The bulky environment around the hydroxyl group impedes the approach of the acylating agent.
Troubleshooting Steps:
-
Choice of Acylating Agent and Catalyst: For sterically hindered alcohols, standard acylation conditions may not be sufficient.
-
Use a more reactive acylating agent: Acid chlorides are generally more reactive than anhydrides.
-
Employ a powerful acylation catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the acylation of sterically hindered alcohols. It functions by forming a more reactive N-acylpyridinium intermediate.
-
-
Reaction Conditions:
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or pyridine. Pyridine can also act as a base to neutralize the HCl generated when using an acid chloride.
-
Temperature: While starting at a low temperature (0 °C) is good practice to control the initial reaction, you may need to warm the reaction to room temperature or even gently heat it to drive it to completion.
-
-
Consider Alternative Reagents: If standard methods fail, consider using a Steglich esterification with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP if you are starting from a carboxylic acid.
II. Reactions Involving the Methyl Ester Group
The methyl ester of this compound can undergo various transformations, most notably hydrolysis.
A. Ester Hydrolysis: Incomplete Conversion or Unwanted Side Reactions
Question: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is not going to completion, or I am observing unexpected byproducts.
Answer: Ester hydrolysis can be performed under acidic or basic conditions, and the choice of conditions is critical to avoid side reactions involving the tertiary hydroxyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
Detailed Troubleshooting Steps:
-
Basic Hydrolysis (Saponification): This is generally the preferred method as it is an irreversible reaction.[8]
-
Choice of Base: Lithium hydroxide (LiOH) is often a good choice as it is less harsh than sodium or potassium hydroxide and can lead to cleaner reactions.
-
Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of the ester.[9]
-
Workup: After the reaction is complete, a careful acidification with a non-oxidizing acid (e.g., dilute HCl) is necessary to protonate the carboxylate salt and isolate the carboxylic acid.
-
-
Acidic Hydrolysis: This is a reversible reaction, and driving it to completion can be challenging.[8][10]
-
Driving the Equilibrium: To favor the products, a large excess of water should be used.[9] If feasible, removing the methanol byproduct by distillation can also shift the equilibrium.
-
Risk of Side Reactions: Be aware that under strong acidic conditions and elevated temperatures, the tertiary alcohol can undergo dehydration to form an alkene.[11][12][13] Monitor the reaction closely and use the mildest effective conditions.
-
| Parameter | Recommendation for Basic Hydrolysis | Rationale |
| Base | Lithium Hydroxide (LiOH) | Milder than NaOH or KOH, often leading to cleaner reactions. |
| Solvent | THF/Water or Methanol/Water | Ensures solubility of the starting material and the base.[9] |
| Temperature | Room temperature to gentle reflux | Sufficient to drive the reaction without promoting side reactions. |
| Workup | Careful acidification with dilute HCl at 0 °C | Neutralizes the excess base and protonates the carboxylate to yield the desired carboxylic acid. |
III. Purification of this compound and its Derivatives
Question: I am having difficulty purifying this compound and its reaction products. What purification techniques are most effective?
Answer: Due to the presence of both a polar hydroxyl group and a moderately polar ester, this molecule and its derivatives can be challenging to purify by standard normal-phase column chromatography.
Purification Strategies:
-
Column Chromatography:
-
Normal-Phase Silica Gel: For the starting material and less polar derivatives, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Reverse-Phase Chromatography: For more polar derivatives, such as the carboxylic acid formed after hydrolysis, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reverse-phase columns, HILIC can be an excellent alternative.[14]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: For the carboxylic acid derivative, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution) to selectively deprotonate and move the carboxylic acid into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
IV. FAQs
Q1: Can the tertiary alcohol be oxidized?
A1: No, tertiary alcohols do not have a hydrogen atom on the carbon bearing the hydroxyl group, and therefore they are resistant to oxidation under standard conditions (e.g., PCC, Swern, Dess-Martin).[15][16][17]
Q2: Is decarboxylation a concern?
A2: Under normal conditions, decarboxylation of the ester or the corresponding carboxylic acid is unlikely. Decarboxylation typically requires more forcing conditions or specific structural features (e.g., a beta-keto group) that are not present in this molecule.[18]
Q3: Can I protect the tertiary alcohol?
A3: Yes, protecting the tertiary alcohol may be necessary for certain reactions. Silyl ethers (e.g., TMS, TBS) are common protecting groups for alcohols and are generally stable to a wide range of reaction conditions.[19][20] However, their introduction onto a sterically hindered tertiary alcohol may require forcing conditions.
This technical support guide provides a starting point for troubleshooting common issues with this compound. Remember that every reaction is unique, and careful monitoring and optimization are key to success.
References
- Filo. (2023, October 7).
- Biotage. (2023, January 30).
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Brainly. (2023, September 15). [FREE] Fischer esterification is not useful for most tertiary alcohols. Explain why.
- ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?
- Wikipedia. (n.d.).
- Brainly. (2024, April 15). [FREE] Fischer esterification does not work well with most tertiary alcohols.
- Chemistry Steps. (n.d.).
- Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
- Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
- YouTube. (2021, February 9).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- REACTIONS OF ALCOHOLS. (n.d.).
- NC State University Libraries. (n.d.). Chapter 17 – Alcohols and Phenols Solutions to Problems.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry Steps. (n.d.).
- MSU chemistry. (n.d.). Alcohol Reactivity.
- YouTube. (2023, September 6).
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.).
- Ester to Acid - Common Conditions. (n.d.).
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Master Organic Chemistry. (n.d.). SN2 reaction of carboxylate ions with alkyl halides to give esters.
- PubChem. (n.d.).
- PubChem. (n.d.).
- MSDS of methyl 4-hydroxyoxane-4-carboxyl
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- YouTube. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- MDPI. (n.d.).
- OpenStax. (2023, September 20). 18.2 Preparing Ethers.
- PMC. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
- ResearchGate. (n.d.). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- PubChem. (n.d.).
- PMC. (n.d.). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents.
Sources
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- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 7. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
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- 20. youtube.com [youtube.com]
Technical Support Center: Stereocontrol in Reactions of Methyl 4-hydroxyoxane-4-carboxylate
Welcome to the technical support center for navigating the complexities of stereocontrol in reactions involving Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments.
Introduction to the Challenges
This compound is a versatile building block in organic synthesis, featuring a tetrahydropyran (oxane) ring with a quaternary stereocenter at the C4 position. This unique structural motif, bearing both a hydroxyl and a methyl carboxylate group, presents significant challenges in controlling the stereochemical outcome of subsequent reactions. The conformational rigidity of the oxane ring, coupled with the steric and electronic influence of the geminal substituents, dictates the facial selectivity of approaching reagents. This guide will dissect these challenges and provide actionable solutions to achieve the desired stereoisomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereochemical behavior of this compound in various reactions.
Q1: What is the most stable chair conformation of this compound, and how do the C4 substituents influence it?
A1: The conformational preference of the oxane ring is a critical determinant of its reactivity. For a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions.[1][2] In the case of this compound, we must consider the relative steric bulk of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups. Generally, the larger substituent will preferentially occupy the equatorial position to avoid unfavorable steric clashes with the axial hydrogens at C2 and C6.
To determine the A-values (a measure of the energetic preference for an equatorial position) for the -OH and -COOCH₃ groups on a cyclohexane ring can provide a reasonable approximation. The A-value for -OH is approximately 0.87-1.0 kcal/mol, while for -COOCH₃ it is around 1.1-1.2 kcal/mol. This suggests that the methyl carboxylate group is sterically more demanding and will have a stronger preference for the equatorial position. Therefore, the most stable chair conformation will have the -COOCH₃ group in the equatorial position and the -OH group in the axial position.
Q2: How does the direction of nucleophilic attack (axial vs. equatorial) on a carbonyl group at a position adjacent to the C4 quaternary center differ?
A2: The trajectory of a nucleophilic attack on a neighboring carbonyl (e.g., at C3 or C5 after oxidation) is heavily influenced by the conformation of the oxane ring and the steric hindrance posed by the C4 substituents.
-
Axial Attack: A nucleophile approaching from the axial face will encounter significant steric hindrance from the axial C4 substituent (in the most stable conformation, the -OH group) and the axial hydrogens at C2 and C6.
-
Equatorial Attack: An equatorial attack is generally more favored as the nucleophile approaches from a less hindered trajectory.
However, the outcome is not always straightforward and can be influenced by stereoelectronic effects. For instance, in the reduction of a C3-ketone, the Felkin-Anh model or Cieplak model would need to be considered in the context of the rigid chair conformation.
Q3: Can stereoelectronic effects override steric effects in reactions of this molecule?
A3: Yes, stereoelectronic effects can play a decisive role and sometimes lead to counterintuitive stereochemical outcomes.[3][4] For example, in reactions involving the oxane oxygen, such as the formation of an oxonium ion intermediate, the orientation of the lone pairs on the ring oxygen relative to adjacent anti-periplanar bonds can influence reactivity and selectivity.[3]
Specifically, the anomeric effect, a type of stereoelectronic effect, is a key consideration in the chemistry of heterocyclic rings. While the classical anomeric effect is most pronounced at the anomeric carbon (C2), related n→σ* interactions can influence the entire ring's reactivity. For instance, the alignment of an oxygen lone pair with the antibonding orbital of an axial C-H bond can stabilize that conformation and influence the facial selectivity of an incoming electrophile.
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common experimental challenges encountered when working with this compound.
Problem 1: Poor Diastereoselectivity in the Reduction of a C3- or C5-Keto Derivative
Scenario: You have oxidized the C3 or C5 methylene group to a ketone and are attempting a diastereoselective reduction to the corresponding alcohol, but you are obtaining a mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Steric Bias | The reducing agent is not bulky enough to overcome the small energy difference between the axial and equatorial attack transition states. | 1. Use a Bulkier Reducing Agent: Switch from NaBH₄ to a more sterically demanding hydride source like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride®). These reagents will have a stronger preference for the less hindered equatorial attack. |
| Chelation Control Issues | If using a Lewis acidic reducing agent (e.g., DIBAL-H), chelation with the C4-hydroxyl and the ring oxygen might be influencing the approach of the hydride, leading to a different stereoisomer than predicted by simple steric models. | 1. Protect the C4-Hydroxyl Group: Convert the hydroxyl group to a bulky silyl ether (e.g., TBS or TIPS). This will block chelation and enforce a sterically-driven reduction.[5] 2. Change the Solvent: Solvents can influence chelation. Try a non-coordinating solvent like toluene or dichloromethane. |
| Reaction Temperature Too High | At higher temperatures, the kinetic barrier for the less favored pathway can be more easily overcome, leading to a decrease in diastereoselectivity. | 1. Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., -78 °C). This will favor the transition state with the lower activation energy, which is typically the one leading to the thermodynamically more stable product. |
Experimental Protocol: Diastereoselective Reduction using L-Selectride®
-
Dissolve the keto-ester in anhydrous THF (0.1 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 equivalents) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Problem 2: Unexpected Epimerization at a Newly Created Stereocenter
Scenario: You have successfully performed a stereoselective reaction to introduce a new stereocenter, but upon workup or purification, you observe a loss of diastereomeric purity.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic or Basic Workup/Purification | The newly introduced functional group may be labile under acidic or basic conditions, leading to epimerization via an enolate or oxocarbenium ion intermediate. | 1. Use Neutral Workup Conditions: Quench the reaction with a neutral or buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer). 2. Avoid Protic Solvents During Workup: If the product is sensitive to protonation, minimize contact with water and alcohols. 3. Use Neutral Silica Gel for Chromatography: Acidic or basic impurities on standard silica gel can cause epimerization. Use deactivated (neutral) silica gel or an alternative purification method like flash chromatography with a buffered mobile phase. |
| Thermodynamic Equilibration | The initially formed kinetic product may be thermodynamically less stable and equilibrates to the more stable diastereomer over time or upon heating. | 1. Minimize Reaction Time and Temperature: Once the reaction is complete, quench it immediately and avoid prolonged heating. 2. Isolate the Kinetic Product Quickly: Proceed with purification as soon as possible after the workup. |
Workflow Diagram: Troubleshooting Epimerization
Caption: Troubleshooting workflow for unexpected epimerization.
Part 3: Visualization of Key Concepts
Conformational Equilibrium of this compound
The following diagram illustrates the chair-flip equilibrium, highlighting the steric strain in the less favored conformation.
Caption: Chair-flip equilibrium of this compound.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the chair conformations.
Axial vs. Equatorial Attack on a C3-Keto Derivative
This diagram illustrates the two possible trajectories for a nucleophilic attack on a C3-ketone derivative of this compound.
Caption: Nucleophilic attack trajectories on a C3-keto derivative.
References
- Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activ
- Conformational analysis. 42. Monosubstituted tetrahydropyrans.
- Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. PMC - NIH. [Link]
- This compound | C7H12O4 | CID 13860557. PubChem. [Link]
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
- Effect of Geminal Substitution on the Strain Energy of Dioxiranes. Origin of the Low Ring Strain of Dimethyldioxirane. PubMed. [Link]
- Nucleophilic Carbon-Carbon Bond-Forming Reactions of 2-Methylenetetrahydropyrans. ScholarWorks@UARK. [Link]
- Stereoselective polar radical crossover for the functionalization of strained-ring systems. PMC - NIH. [Link]
- Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry Class Notes - Fiveable. [Link]
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary c
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. [Link]
- Conformational analysis. Medicinal Chemistry Class Notes - Fiveable. [Link]
- Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. University of California, Irvine. [Link]
- Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117. PubChem - NIH. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
- Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. ACS Organic & Inorganic Au. [Link]
- Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
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- Stereoelectronic effects in radical and photochemical reactions.
- NMR Spectroscopy: a Tool for Conform
- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science (RSC Publishing). [Link]
- Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amin
- Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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- Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjug
- Organic Chemistry Class 11 Notes by Bhar
- (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]
- Highly Regio- and Diastereoselective Formation of Tetrasubstituted (Z)-1,2-Dihaloalkenes from the Halogenation of Trimethylsilyl Alkynes with ICl. PubMed. [Link]
- Oxetanes: formation, reactivity and total syntheses of n
- Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermedi
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Diastereoselective Synthesis of Functionalized (Hetero)cyclohexane-4-carboxylate Derivatives.
- Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]
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Technical Support Center: Catalyst Deactivation in Methyl 4-Hydroxyoxane-4-carboxylate Synthesis
Welcome to the technical support center for catalyst management in the synthesis of Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation during this specific synthesis. As your Senior Application Scientist, I've structured this guide to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose, troubleshoot, and ultimately, prevent catalyst deactivation in your experiments. Our focus is on ensuring the robustness and reproducibility of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the synthesis of this compound.
Q1: What are the typical catalysts used for the synthesis of this compound and similar substituted tetrahydropyrans?
A1: The synthesis of substituted tetrahydropyrans, such as this compound, typically involves acid-catalyzed cyclization or related reactions.[1] Solid acid catalysts are often preferred over homogeneous catalysts due to their ease of separation and potential for reuse.[2] Common examples include zeolites (e.g., H-ZSM-5, Beta), sulfated zirconia, and heteropoly acids.[1][2] The choice of catalyst depends on the specific reaction pathway and desired selectivity.
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[3] For the synthesis of this compound using solid acid catalysts, the main deactivation mechanisms are:
-
Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[4][5]
-
Poisoning: The strong chemisorption of impurities from the feedstock or solvent onto the active sites, rendering them inactive.[3][6]
-
Leaching: The dissolution of active components from the solid catalyst into the liquid reaction medium, leading to an irreversible loss of activity.[7][8][9][10][11]
-
Thermal and Hydrothermal Degradation: Changes in the catalyst structure, such as sintering or loss of active sites, due to high temperatures, especially in the presence of water.[12][13]
Q3: What are the initial signs that my catalyst is deactivating?
A3: Early detection is crucial for mitigating the effects of deactivation. Key indicators include:
-
A noticeable decrease in the reaction rate, requiring longer reaction times to achieve the same conversion.
-
A decline in the selectivity towards this compound, with an increase in byproducts.
-
The need to increase reaction temperature or catalyst loading to maintain the desired conversion rate.
-
A change in the physical appearance of the catalyst, such as a change in color (often darkening due to coke formation) or agglomeration of particles.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation (calcination).[14][15][16] However, deactivation by poisoning may be irreversible if the poison binds too strongly to the active sites.[3] Leaching of active sites is generally considered an irreversible deactivation mechanism.[7][8][9][10][11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and addressing catalyst deactivation based on observable symptoms in your experiment.
Symptom 1: Decreased Reaction Rate and Conversion
A gradual or sudden drop in the rate of formation of this compound is a primary indicator of catalyst deactivation.
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Coke Formation | 1. Visually inspect the catalyst post-reaction for color change (e.g., from white to brown or black). 2. Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify coke deposition. 3. Analyze the catalyst's surface area and pore volume using N₂ physisorption (BET analysis) and compare with the fresh catalyst. A significant reduction suggests pore blockage by coke.[17] | 1. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, shorter residence time). 2. Implement a regeneration protocol involving controlled calcination to burn off the coke.[14][15][16] 3. Consider using a catalyst with a hierarchical pore structure to improve resistance to pore blockage. |
| Catalyst Poisoning | 1. Analyze the purity of your starting materials and solvents for potential poisons such as nitrogen-containing compounds, sulfur compounds, or heavy metals.[3][6][18][19][20] 2. Perform elemental analysis (e.g., XPS, EDX) on the spent catalyst to detect the presence of poisoning species.[21] | 1. Purify all reactants and solvents before use. 2. Introduce a guard bed with a suitable adsorbent to remove poisons from the feed stream before it reaches the catalytic reactor. |
| Leaching of Active Sites | 1. Filter the catalyst from the reaction mixture at an intermediate conversion and allow the filtrate to react further. An increase in conversion in the absence of the solid catalyst suggests that active species have leached into the solution. 2. Analyze the liquid phase post-reaction using ICP-MS or Atomic Absorption Spectroscopy (AAS) to detect the presence of leached catalyst components.[21] | 1. Modify the catalyst support or the anchoring of the active species to improve their stability in the reaction medium. 2. Choose a solvent that has minimal interaction with the catalyst's active sites. 3. Lower the reaction temperature to reduce the rate of leaching. |
Symptom 2: Change in Product Selectivity
An increase in the formation of undesired byproducts at the expense of this compound can be a sign of specific deactivation mechanisms.
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Modification of Active Sites by Coking | 1. Characterize the acidity of the fresh and spent catalyst using Temperature Programmed Desorption of ammonia (NH₃-TPD). A change in the distribution of acid site strengths can indicate preferential coking on certain types of active sites.[22] | 1. Tailor the catalyst's acidity to favor the desired reaction pathway and minimize side reactions that lead to coke precursors. 2. Introduce a co-feed that can inhibit coke formation without affecting the main reaction. |
| Selective Poisoning of Active Sites | 1. If byproducts are from reactions requiring different types of active sites, a change in selectivity may point to the poisoning of one type of site. 2. Correlate the change in selectivity with the presence of specific poisons identified through catalyst characterization. | 1. As with general poisoning, rigorous purification of reactants is key. 2. Consider a catalyst that is more resistant to the specific poison identified. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation in your synthesis.
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- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-hydroxyoxane-4-carboxylate Reactions
Welcome to the technical support center for optimizing catalyst loading in the synthesis of Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this reaction. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for the synthesis of this compound, and what factors influence this?
A1: The optimal catalyst loading for the synthesis of this compound, a reaction that can be classified as an acid-catalyzed intramolecular esterification or ketalization, typically falls between 0.5 mol% and 10 mol% relative to the limiting reactant. The ideal loading is not a fixed value and is influenced by several key factors:
-
Catalyst Type and Acidity: The intrinsic activity of the catalyst is paramount. Strong Brønsted acids like triflic acid (TfOH) or triflimide (Tf₂NH) may require lower loadings (e.g., 0.5-2 mol%) due to their high protonating ability.[1] In contrast, milder Lewis acids or solid acid catalysts might necessitate higher loadings (e.g., 5-10 mol%) to achieve a comparable reaction rate.
-
Reaction Temperature: Higher temperatures generally accelerate the reaction rate, which can sometimes allow for a reduction in catalyst loading. However, it's crucial to consider the thermal stability of both the reactants and the desired product.[2] Excessive heat can lead to side reactions and degradation.
-
Substrate Concentration: More dilute reaction conditions may require a higher relative catalyst loading to maintain an effective concentration of the active catalytic species and drive the reaction forward.[3]
-
Reaction Time: A lower catalyst loading can often be compensated for by extending the reaction time. The trade-off between reaction speed and catalyst cost is a common consideration in process optimization.[4]
A summary of typical catalyst loading ranges based on catalyst type is provided in the table below.
| Catalyst Type | Typical Loading Range (mol%) | Key Considerations |
| Homogeneous Brønsted Acids | 0.5 - 5% | High activity, but can be corrosive and difficult to separate.[5] |
| Homogeneous Lewis Acids | 1 - 10% | Can offer different selectivity compared to Brønsted acids.[1] |
| Heterogeneous Solid Acids | 2 - 15% | Easier to separate and recycle, but may have lower activity.[6][7] |
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this reaction?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and cost considerations.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid), offering excellent activity and selectivity due to the high accessibility of active sites.[8][9] However, their removal from the reaction mixture can be challenging, often requiring aqueous workups that can lead to product loss and generate waste.[5]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). The primary advantage is the ease of separation and potential for recycling, which is beneficial for large-scale production and green chemistry principles.[10][11] However, they may exhibit lower activity compared to their homogeneous counterparts.[10]
The following diagram illustrates the key differences in the workflow for homogeneous and heterogeneous catalysis.
Caption: Comparison of workflows for homogeneous and heterogeneous catalysis.
Q3: Can the catalyst be recovered and reused?
A3: The reusability of the catalyst is a significant advantage of heterogeneous catalysts .[7] Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can often be recovered by simple filtration after the reaction is complete. They can then be washed with a suitable solvent to remove any adsorbed species and dried before being reused in subsequent batches. It is important to note that some loss of activity may occur over multiple cycles due to leaching of the active species or fouling of the catalyst surface.[11]
Homogeneous catalysts are generally more difficult to recover and reuse.[10] While techniques like distillation or crystallization can sometimes be employed if the catalyst has suitable physical properties, it is often more practical to consider them as single-use reagents, especially on a laboratory scale.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Insufficient Catalyst Loading
-
Explanation: The catalyst concentration may be too low to effectively drive the reaction forward at a reasonable rate. This is a common issue when transitioning to a new catalyst system or scaling up a reaction.
-
Solution:
-
Incremental Increase: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2 mol%, then to 5 mol%). Monitor the reaction progress at each step to identify the point of diminishing returns.
-
Kinetic Analysis: For a more systematic approach, consider conducting a kinetic analysis to understand the relationship between catalyst concentration and reaction rate.[3]
-
Possible Cause 2: Catalyst Deactivation
-
Explanation: The catalyst may be losing its activity during the reaction. This can be due to poisoning by impurities in the starting materials or solvent, or thermal degradation if the reaction temperature is too high.[12][13][14] Coking, the deposition of carbonaceous material on the catalyst surface, can also block active sites.[13][15]
-
Solution:
-
Purify Starting Materials: Ensure that all reactants and solvents are of high purity and are anhydrous, as water can hydrolyze and deactivate many Lewis acid catalysts.[3]
-
Optimize Temperature: Re-evaluate the reaction temperature to ensure it is within the stable operating range of the catalyst.[16]
-
Catalyst Regeneration: For heterogeneous catalysts, regeneration procedures such as calcination to burn off coke deposits may be possible.[13]
-
The following flowchart outlines a systematic approach to troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Slow Reaction Rate
Possible Cause 1: Sub-optimal Catalyst Loading
-
Explanation: While some product may be forming, the reaction may be proceeding too slowly for practical purposes due to an insufficient concentration of the active catalyst.
-
Solution:
-
Systematic Increase: As with low yield, systematically increase the catalyst loading and monitor the reaction rate. A doubling of the catalyst concentration should ideally lead to a significant increase in the rate if the reaction is first-order in the catalyst.
-
Possible Cause 2: Poor Mass Transfer (for Heterogeneous Catalysts)
-
Explanation: In the case of solid catalysts, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[6] If the stirring is inadequate or the catalyst particles are too large, the intrinsic activity of the catalyst will not be fully realized.
-
Solution:
-
Increase Agitation: Ensure vigorous stirring to minimize the diffusion boundary layer around the catalyst particles.
-
Reduce Particle Size: If possible, use a catalyst with a smaller particle size to increase the available surface area.
-
Problem 3: Formation of Side Products
Possible Cause: Excessive Catalyst Loading
-
Explanation: While a higher catalyst loading can increase the rate of the desired reaction, it can also accelerate side reactions, such as dehydration or polymerization, leading to a decrease in selectivity. An overly acidic environment can promote undesired secondary reactions.[4]
-
Solution:
-
Reduce Catalyst Loading: Carefully reduce the catalyst loading to a level that provides an acceptable reaction rate without significantly promoting the formation of side products.
-
Change Catalyst: Consider using a milder catalyst that is more selective for the desired transformation.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol provides a starting point for optimizing catalyst loading on a small scale.
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the starting diol-ester (1.0 mmol).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene, 5 mL).
-
Add the desired amount of the acid catalyst (e.g., for a 2 mol% loading, add 0.02 mmol).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking small aliquots from the reaction mixture at regular intervals.
-
Once the reaction is complete, cool the mixture to room temperature.
-
For a homogeneous catalyst, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and proceed with an aqueous workup.
-
For a heterogeneous catalyst, filter off the catalyst and wash it with a small amount of the reaction solvent. The filtrate can then be concentrated and purified.
Protocol 2: Catalyst Recovery and Reuse (for Heterogeneous Catalysts)
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a sintered glass funnel or a filter paper to collect the solid catalyst.
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether or acetone) to remove any adsorbed organic material.
-
Dry the catalyst thoroughly in a vacuum oven at a temperature that will not cause decomposition of the active sites.
-
The dried catalyst can then be weighed and used in a subsequent reaction. It is advisable to perform a small-scale test reaction with the recycled catalyst to assess any potential loss of activity.
References
- ResearchGate. (n.d.). Effect of catalyst loading on esterification process, condition: temperature, 30 °C; reaction time, 90 min.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (n.d.). Effect of catalyst loading on conversion for the esterification reaction.
- ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- ResearchGate. (n.d.). Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol.
- National Institutes of Health. (n.d.). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- ResearchGate. (n.d.). Homogeneous and Heterogeneous Catalysis.
- WordPress.com. (n.d.). Catalyst deactivation.
- ResearchGate. (n.d.). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate.
- National Institutes of Health. (n.d.). Efficient synthesis of some[4][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation.
- YouTube. (2025, May 10). What Is Catalyst Deactivation? - Chemistry For Everyone.
- MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- ResearchGate. (n.d.). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons.
- Unknown Source. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Royal Society of Chemistry. (n.d.). Synergy between homogeneous and heterogeneous catalysis.
- ResearchGate. (n.d.). Bridging homogeneous and heterogeneous catalysis by heterogeneous single-metal-site catalysts | Request PDF.
- YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ResearchGate. (n.d.). Heterogenization of Homogeneous Catalytic Systems | Request PDF.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- National Institutes of Health. (n.d.). Oxetane Synthesis via Alcohol C–H Functionalization.
- Google Patents. (n.d.). US5247116A - Acid-catalyzed process for the production of cyclosiloxanes.
- ResearchGate. (n.d.). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
- ResearchGate. (n.d.). Effect of reaction temperature on the % yield of 7-hydroxy-4-methyl....
- MDPI. (n.d.). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study.
- Unknown Source. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
- PubMed Central. (n.d.). Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture.
- PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate.
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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Technical Support Center: Purification of Polar Tetrahydropyran Derivatives
Welcome to the technical support center for the purification of polar tetrahydropyran (THP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable but often tricky compounds. The inherent polarity of many biologically active THP derivatives, stemming from hydroxyl, carboxyl, amino, or other heteroatomic functional groups, presents unique purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when purifying polar tetrahydropyran derivatives.
Q1: Why is my polar tetrahydropyran derivative not retaining on my C18 reversed-phase HPLC column?
A1: This is a classic issue with highly polar analytes. Standard C18 columns rely on hydrophobic interactions for retention.[1][2] Highly polar compounds have a strong affinity for the polar mobile phase (typically high in water content) and weak interaction with the non-polar stationary phase, causing them to elute very early, often with the solvent front.[3]
To improve retention, consider these strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar groups that enhance their interaction with polar analytes.[4][5]
-
Decrease the Organic Modifier Concentration: Reducing the amount of acetonitrile or methanol in your mobile phase will increase its polarity, promoting greater interaction between your polar compound and the stationary phase.[5] However, be aware that some standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases (>95% water), leading to a loss of retention.[6]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds. It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high organic content, which promotes the retention of polar analytes.[7][8][9][10]
Q2: My polar THP derivative is streaking badly on a silica gel flash chromatography column. What's causing this and how can I fix it?
A2: Streaking, or tailing, on silica gel is often due to strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface.[11][12] This is particularly common for basic THP derivatives (e.g., those containing amino groups).
Here are some effective solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonium hydroxide, before loading your sample.[13][14]
-
Use a Modified Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amino or diol.[14]
-
Adjust the Mobile Phase: For basic compounds, adding a small percentage of a base like triethylamine (0.1–2.0%) or a mixture of 1–10% ammonia in methanol to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[12]
Q3: I'm struggling to crystallize my highly polar THP derivative. It just oils out or remains in solution. What should I do?
A3: Crystallization of highly polar compounds is challenging due to their high solubility in polar solvents and the strong solvation shells they form. The key is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[15]
Here are some troubleshooting tips:
-
Solvent Selection is Critical: The principle of "like dissolves like" is a good starting point; polar solvents are generally best for polar compounds.[15][16][17] Experiment with a range of solvents and solvent pairs. A good approach is to find a solvent in which your compound is soluble when hot and another solvent (in which it is insoluble) that is miscible with the first. Then, you can use a mixed-solvent system.[17]
-
Inducing Crystallization: If your compound is reluctant to crystallize from a supersaturated solution, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[17][18]
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[17][18]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
-
-
Consider Salt Formation: If your THP derivative has a basic (e.g., amino) or acidic (e.g., carboxylic acid) handle, converting it to a salt can significantly alter its solubility and crystallinity. For example, forming an HCl or a tosylate salt of a basic compound can often lead to a highly crystalline solid.[11]
II. Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for complex purification challenges.
Scenario 1: Low Recovery of a Polar, Basic THP Derivative from Flash Chromatography
Problem: You are purifying a THP derivative with a primary amine. After running a silica gel column with a dichloromethane/methanol gradient, you notice significant streaking and recover only 40% of your material.
Root Cause Analysis: The basic amine is likely interacting strongly and irreversibly with the acidic silanol groups on the silica gel, leading to product loss on the column.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low recovery of basic compounds.
Detailed Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[14]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[14]
-
Sample Loading: Load your sample (preferably dry-loaded onto a small amount of deactivated silica).
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[14]
Scenario 2: Co-elution of Polar THP Derivative with a Polar Byproduct in Reversed-Phase HPLC
Problem: Your target polar THP derivative is co-eluting with a structurally similar, polar impurity in a standard C18 reversed-phase method using a water/acetonitrile gradient.
Root Cause Analysis: The selectivity of the C18 phase is insufficient to resolve two compounds with very similar polarities and hydrophobicities.
Troubleshooting Workflow
Caption: Options for improving selectivity in HPLC for polar compounds.
Method Development: Switching to HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for separating polar compounds.[7][8][9] It operates by partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[8]
Step-by-Step HILIC Protocol:
-
Column Selection: Choose a HILIC column. Common phases include bare silica, amide, diol, or zwitterionic phases.[7] Amide and zwitterionic phases often provide good peak shape and selectivity for a wide range of polar compounds.[3][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate or ammonium acetate in 95:5 (v/v) acetonitrile:water. The buffer is crucial for good peak shape.
-
Mobile Phase B: 10 mM ammonium formate or ammonium acetate in 50:50 (v/v) acetonitrile:water.
-
-
Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes.[10]
-
Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. A 75:25 mixture of acetonitrile:methanol is often a good starting point.[10]
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B. In HILIC, water is the strong solvent.[3][8]
Scenario 3: Removing Inorganic Salts from a Highly Water-Soluble THP Derivative
Problem: After an aqueous workup, your highly polar, water-soluble THP derivative is contaminated with inorganic salts (e.g., NaCl, MgSO₄). The product is not soluble in most organic solvents, and the salts are co-precipitating.
Root Cause Analysis: The high polarity and water solubility of the compound make standard extraction and precipitation techniques ineffective for separating it from inorganic salts.
Purification Strategy Comparison
| Technique | Principle | Pros | Cons |
| Reversed-Phase Chromatography | Hydrophobic interaction | Can be effective for desalting if the compound has some retention. | Compound may not retain well; requires lyophilization of aqueous fractions.[19] |
| Size Exclusion Chromatography (SEC) | Separation by size | Good for separating small molecules from salts. | Can have low loading capacity; requires specific columns (e.g., Sephadex). |
| Trituration with an Organic Solvent | Differential solubility | Simple and quick if a suitable solvent is found. | May not be effective if the compound has some solubility in the chosen solvent, leading to product loss.[19] |
| Dialysis / Diafiltration | Separation by membrane | Effective for larger molecules. | Not suitable for small molecule THP derivatives. |
Recommended Protocol: Desalting using Reversed-Phase Flash Chromatography
-
Column: Use a C18 reversed-phase flash column.
-
Sample Preparation: Dissolve the salt-contaminated product in a minimum amount of water.
-
Loading: Load the aqueous solution directly onto the pre-conditioned C18 column.
-
Elution:
-
Step 1 (Desalting): Elute the column with 100% water. The highly polar inorganic salts will not be retained and will elute first. Monitor the eluent with a conductivity meter or by testing fractions with silver nitrate (for chloride salts).
-
Step 2 (Product Elution): Once the salts have been washed off, begin a shallow gradient of an organic solvent (e.g., 0-30% methanol or acetonitrile in water) to elute your polar THP derivative.
-
-
Isolation: Combine the product-containing fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the pure, salt-free compound.[19]
III. References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? : r/OrganicChemistry. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Baumann, J. B. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Recrystallization-1.pdf. [Link]
-
California State University, Stanislaus. 4. Crystallization. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
-
Google Patents. US2307953A - Purification of organic compounds.
-
Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube. [Link]
-
Chemistry For Everyone. (2025). How To Separate Two Organic Compounds?. YouTube. [Link]
-
Re-crystallization experiments. [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. [Link]
-
Guide for crystallization. [Link]
-
National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]
-
National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Palombo, E. A., & Semple, S. J. (2001). Antibacterial activity of traditional Australian medicinal plants. Journal of ethnopharmacology. [Link]
-
LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Oxford University Press. Chromatography techniques. [Link]
-
MDPI. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Synthesis of tetrahydropyran derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Link]
-
ResearchGate. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labex.hu [labex.hu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. reddit.com [reddit.com]
- 12. silicycle.com [silicycle.com]
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- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [wiredchemist.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis and Purification of Crude Methyl 4-hydroxyoxane-4-carboxylate
Welcome to the technical support center for Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity analysis and purification of this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when handling the crude product.
Q1: What are the most likely impurities in my crude this compound and where do they come from?
A1: The impurity profile of your crude product is a direct chemical fingerprint of the synthetic route and work-up procedure. Impurities can be logically grouped into three main categories. Understanding their origin is the first step in targeted removal.
-
Process-Related Impurities (Synthesis):
-
Unreacted Starting Materials: The most common impurity is often the starting material, 4-hydroxyoxane-4-carboxylic acid . This arises from incomplete esterification. Its presence can significantly impact downstream reactions.
-
Byproducts: The tertiary alcohol in the target molecule is susceptible to side reactions. Expect potential byproducts such as dehydration products (alkenes) formed under acidic or high-temperature conditions, or intermolecular ethers (dimers) if the reaction is too concentrated or prolonged.
-
-
Solvent-Related Impurities (Work-up & Purification):
-
Reagent-Related Impurities:
-
Catalysts: Residual acid or base catalysts used in the esterification can be present. These are typically removed with an aqueous wash during work-up.[3]
-
A summary of these potential impurities is presented below.
| Impurity Type | Specific Example | Typical Origin | Recommended Primary Analytical Method |
| Starting Material | 4-hydroxyoxane-4-carboxylic acid | Incomplete Esterification | HPLC, ¹H NMR |
| Byproduct | Alkene from dehydration | Acid/Heat during reaction | GC-MS, ¹H NMR, LC-MS |
| Byproduct | Dimeric Ether | High concentration/Heat | LC-MS, ¹H NMR |
| Solvent | Toluene, Ethyl Acetate, Methanol | Reaction, Work-up, Purification | ¹H NMR, GC-MS |
| Reagent | Acid/Base Catalyst | Esterification Reaction | pH measurement, HPLC (ion-pair) |
Q2: I have a crude sample. Which analytical technique should I use first to assess its purity?
A2: A multi-pronged analytical approach is always best, but for an initial, rapid assessment, High-Performance Liquid Chromatography (HPLC) is the most powerful technique. It provides a clear quantitative picture of the different non-volatile components in your sample.
Here is a comparison of the primary techniques and their roles:
| Technique | Primary Use & Strength | Limitations |
| HPLC | Quantitative Purity Assessment. Excellent for separating the target compound from non-volatile impurities like the starting acid and byproducts.[4][5] | May not detect highly volatile impurities (residual solvents). Requires method development. |
| ¹H NMR | Structural Confirmation & Impurity ID. Confirms the structure of your desired product and is excellent for identifying and quantifying residual solvents against a standard.[6] | Can be difficult to quantify impurities that have overlapping signals with the main product. Less sensitive than HPLC for non-volatile impurities. |
| GC-MS | Volatile Impurity Analysis. The gold standard for identifying and quantifying residual solvents and volatile byproducts.[7][8] | Not suitable for non-volatile compounds like the starting acid or the product itself without derivatization (e.g., silylation).[9] |
| LC-MS | Impurity Identification. Couples the separation power of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown byproduct peaks.[10] | Primarily a qualitative tool unless extensively calibrated with standards for each impurity. |
Recommendation: Start with a quick HPLC run to determine the percentage purity and the number of major impurities. Concurrently, run a ¹H NMR in a deuterated solvent like CDCl₃ or DMSO-d₆ to confirm the structure and check for common solvents.
Q3: My ¹H NMR shows a broad peak that exchanges with D₂O, and my HPLC shows an early-eluting peak. What's the issue?
A3: These two data points strongly suggest the presence of the starting material, 4-hydroxyoxane-4-carboxylic acid . The carboxylic acid proton is acidic and exchangeable, leading to a broad singlet in the NMR spectrum. In reverse-phase HPLC, carboxylic acids are more polar than their corresponding methyl esters and will therefore elute earlier.
Solution: This acidic impurity can be easily removed during the work-up phase using a simple liquid-liquid extraction with a mild base.
-
Dissolve your crude product in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The bicarbonate will deprotonate the carboxylic acid to its sodium salt, which is highly soluble in the aqueous layer and will be removed.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with water and then brine to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield a product with significantly reduced acidic impurity.
Part 2: Troubleshooting & Experimental Protocols
This section provides detailed workflows and step-by-step guides for impurity analysis and purification.
Workflow for Impurity Identification and Removal
The following diagram outlines the logical flow from receiving a crude sample to obtaining a verified pure compound.
Caption: General workflow for impurity analysis and purification.
Guide 1: Analytical Method Protocols
Protocol: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment
-
Rationale: This method separates compounds based on polarity. The non-polar stationary phase (C18) retains the less polar methyl ester longer than the more polar carboxylic acid starting material.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A common starting point is an isocratic mixture of Acetonitrile (MeCN) and Water (with 0.1% Formic Acid or Phosphoric Acid)[4]. A typical ratio would be 50:50 MeCN:Water. Adjust the ratio to achieve good separation; increasing MeCN will decrease retention times.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at a wavelength where the ester has some absorbance, typically between 210-230 nm, as it lacks a strong chromophore. If no absorbance is observed, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
-
Sample Prep: Prepare a sample at ~1 mg/mL in the mobile phase. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. The peak for the target compound should be the major peak, with impurities eluting before or after it. Purity can be calculated based on the area percent of the main peak.
-
Protocol: ¹H NMR for Structural and Solvent Analysis
-
Rationale: Provides definitive structural confirmation and is the best method for detecting common organic solvents.
-
Methodology:
-
Sample Prep: Dissolve 5-10 mg of the crude product in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm Structure: Verify that all expected peaks for this compound are present with the correct integration and multiplicity.
-
Identify Solvents: Compare any unexpected singlets, triplets, or multiplets to established chemical shift tables for residual solvents. For example, a singlet at δ 2.17 ppm in CDCl₃ indicates acetone, while a singlet at δ 7.26 ppm is the residual solvent peak for chloroform itself.
-
-
Guide 2: Purification Troubleshooting
Problem: My primary impurity is non-acidic and has a similar polarity to my product, making separation by washing or simple chromatography difficult.
This scenario requires optimized flash column chromatography.
Protocol: Purification by Flash Column Chromatography
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By carefully selecting the solvent system, you can resolve compounds with very similar polarities.[11]
-
Methodology:
-
Solvent System Selection (TLC): This is the most critical step. On a silica gel TLC plate, test various mobile phase mixtures, typically Hexane and Ethyl Acetate. The goal is to find a solvent system that gives your desired product an Rf value of ~0.3 and shows clear separation from the impurity spot(s).
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles to prevent channeling.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[11]
-
Elution: Run the column by applying gentle air pressure, collecting fractions. Monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC), and remove the solvent under reduced pressure.
-
The following logic tree can help troubleshoot a failed purification attempt.
Caption: Logic tree for troubleshooting common purification failures.
References
- SIELC Technologies. (2018). Methyl 4-hydroxycyclohexanecarboxylate.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- National Institutes of Health (NIH). (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- sfera. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
- Royal Society of Chemistry. (2025). Analytical Methods.
- PubChem. (n.d.). This compound.
- ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- ResearchGate. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
- ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Chem-Supply. (n.d.). MSDS of this compound.
- Taylor & Francis Online. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
- Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
- Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-hydroxycyclohexanecarboxylate | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. sfera.unife.it [sfera.unife.it]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. brjac.com.br [brjac.com.br]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Strategies to Improve the Solubility of Methyl 4-Hydroxyoxane-4-carboxylate
Welcome to the technical support center for Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting guidance to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features influencing solubility?
This compound (CAS No. 115996-72-0) is a heterocyclic organic compound.[1] Its structure consists of a saturated six-membered ring containing an oxygen atom (an oxane or tetrahydropyran ring), with both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group attached to the same carbon atom (C4).
The key features influencing its solubility are:
-
Polar Groups: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester and ether oxygens act as hydrogen bond acceptors. These groups confer a degree of polarity to the molecule.
-
Non-Polar Region: The hydrocarbon backbone of the oxane ring is non-polar.
-
Overall Balance: The molecule has a calculated LogP of -0.3, suggesting a relatively balanced hydrophilic-lipophilic character.[1] While it has polar functionalities, the overall structure may limit high aqueous solubility.
Q2: Which common laboratory solvents can dissolve this compound?
While specific experimental data for this exact compound is not widely published, based on its structure and the properties of similar molecules like Methyl 4-hydroxybenzoate, a range of organic solvents should be effective. For preparing high-concentration stock solutions, prioritize polar aprotic solvents.
| Solvent Type | Examples | Suitability for Stock Solution | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | Recommended for preparing high-concentration stocks (e.g., >10 mM). |
| Alcohols | Ethanol, Methanol, Isopropanol | Good | Effective solvents, often used as co-solvents with water. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can be used, but less common for biological applications. |
| Ketones | Acetone | Moderate | Good solvent but high volatility can be an issue. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poor to Low | High concentrations are unlikely to be achieved without formulation strategies. |
Q3: Is pH adjustment a viable strategy to improve its solubility?
For this compound itself, pH adjustment is not a primary strategy for improving solubility. The molecule lacks readily ionizable groups like a carboxylic acid or a basic amine. Esters are generally neutral compounds and do not significantly change their charge state in typical aqueous pH ranges (pH 3-9).[2]
However, be aware of pH-dependent stability:
-
Alkaline Conditions (pH > 8): The ester group is susceptible to base-catalyzed hydrolysis (saponification). This reaction will cleave the methyl ester to form the corresponding carboxylate salt and methanol. While the resulting salt would be significantly more water-soluble, the original compound is consumed.
-
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the ester, though typically slower than base-catalyzed hydrolysis.[3][4]
Therefore, while changing the pH will not solubilize the intact molecule, it can lead to its degradation, which must be considered during experimental design.
Part 2: Troubleshooting Guide for Common Solubility Issues
Problem 1: My compound won't dissolve in my aqueous buffer.
This is the most common issue, arising from the compound's limited intrinsic aqueous solubility. The primary solution is to modify the solvent system to be more favorable for the solute.
Solution Workflow: Co-Solvency
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more hospitable to moderately non-polar compounds.[5][6][7]
Sources
- 1. This compound | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Methyl 4-hydroxyoxane-4-carboxylate Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 4-hydroxyoxane-4-carboxylate. The focus is on the critical management of reaction exotherms to ensure process safety, scalability, and product quality. The synthesis of this tertiary alcohol, likely involving the highly exothermic addition of an organometallic reagent to a cyclic ketone precursor, presents significant thermal hazards that must be rigorously controlled.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory and during scale-up.
Frequently Asked Questions (FAQs)
Q1: How exothermic is the synthesis of this compound?
A1: While specific calorimetric data for this exact molecule's synthesis is not widely published, the presumed synthetic route—most commonly a Grignard reaction involving the addition of a methyl organometallic reagent to a tetrahydropyran-4-one derivative—is known to be significantly exothermic.[1][2] Grignard reactions are characterized by a rapid release of heat upon initiation.[1] The total heat of reaction and the rate of heat evolution are critical parameters that must be determined experimentally using techniques like reaction calorimetry (RC) before attempting any scale-up.[3][4] Failure to account for this exotherm can lead to a thermal runaway.[5][6]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A2: The primary and most severe risk is a thermal runaway , a dangerous situation where the reaction rate increases with temperature, which in turn generates heat more rapidly, creating an uncontrolled positive feedback loop.[5][6][7] The consequences of a thermal runaway include:
-
Over-pressurization of the Reactor: The rapid temperature increase can cause the solvent (commonly THF or diethyl ether for Grignard reactions) to boil violently, leading to a pressure buildup that can exceed the vessel's design limits and cause a rupture or explosion.[5][8]
-
Release of Hazardous Materials: A reactor failure can release flammable solvents and corrosive reagents, posing significant fire, explosion, and chemical exposure risks to personnel and the environment.[1][5]
-
Formation of Impurities: High temperatures can trigger undesirable side reactions or decomposition of the starting materials, intermediates, or the final product, leading to low yield and complex purification challenges.[9]
Q3: What key factors influence the rate of heat generation during the reaction?
A3: The rate of heat generation is a function of the reaction kinetics and is influenced by several operational parameters:
-
Reagent Addition Rate: In a semi-batch process, the rate at which the Grignard reagent is added is the primary means of controlling the reaction rate and, therefore, the heat output.[10][11] A faster addition leads to a higher rate of heat generation.
-
Reaction Temperature: As with most chemical reactions, a higher process temperature will increase the reaction rate, leading to faster heat evolution.[7]
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the concentration of reagents is high, causing the reaction to accelerate uncontrollably in that region.[3][7] This is a major concern during scale-up, as mixing becomes more challenging in larger vessels.
-
Concentration of Reactants: Higher concentrations of reactants will result in a faster reaction rate and a more significant heat release per unit volume.
Troubleshooting Guide: Exotherm Management
Issue 1: The reaction temperature is rising too quickly and exceeding the set point during reagent addition.
-
Potential Cause: The addition rate of the Grignard reagent is too fast for the reactor's cooling system to remove the generated heat.[11] Alternatively, the cooling system itself may be failing or is underrated for the process scale.[5]
-
Immediate Action:
-
Stop the reagent addition immediately. This is the most critical first step to halt further heat generation.
-
Ensure the reactor's cooling system is operating at maximum capacity (e.g., coldest coolant temperature, maximum flow).
-
If the temperature continues to rise, consider activating an emergency cooling system or preparing a quench bath.[3]
-
-
Long-Term Solution:
-
Re-evaluate the process based on calorimetry data to ensure the addition rate is within the calculated heat removal capacity of the reactor.[3][12] The process should be designed so that the heat generated by the reaction does not exceed the cooling capacity of the vessel.
-
Verify the performance of the cooling system. Ensure the heat transfer fluid is at the correct temperature and flow rate.
-
Consider reducing the concentration of the reactants or running the reaction at a lower temperature to slow the kinetics.[13]
-
Issue 2: The reaction has not initiated after adding a portion of the Grignard reagent (prolonged induction period).
-
Potential Cause: This is an extremely hazardous situation. An induction period can be caused by trace amounts of water in the solvent or on the glassware, or by poorly activated magnesium.[14] During this time, the added Grignard reagent accumulates in the reactor without reacting.[12] When the reaction finally initiates, the accumulated reagent can react almost instantaneously, leading to a violent exotherm and runaway.[1][14]
-
Immediate Action:
-
STOP ALL REAGENT ADDITION IMMEDIATELY.
-
Do not attempt to heat the reactor to force initiation, as this will make the subsequent runaway even more severe.
-
Maintain cooling and stirring.
-
Prepare for an emergency quench. If a significant amount of reagent has been added, the safest course of action may be to quench the entire unreacted mixture under carefully controlled, cooled conditions.
-
-
Long-Term Solution:
-
Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents specifically rated for Grignard reactions.
-
Ensure the magnesium turnings are of high quality and are properly activated before starting the addition.
-
Always start the reaction on a small scale to confirm initiation before proceeding with the full addition. A small initial charge of the Grignard reagent should be added, and a slight exotherm should be observed before continuing with the remainder of the addition.
-
Issue 3: A significant exotherm is observed during the final reaction quench.
-
Potential Cause: The quench is being performed too quickly. The unreacted Grignard reagent is highly reactive and will react violently with protic quenching agents like water or dilute acid.[14][15][16] Adding the quenching agent too rapidly can generate a large amount of heat and potentially hydrogen gas (if quenching unreacted magnesium), leading to over-pressurization.[15]
-
Immediate Action:
-
Stop the addition of the quenching agent.
-
Ensure the reactor is being cooled effectively in an ice bath or with a powerful cooling system.[14]
-
-
Corrective Protocol (Safe Quenching):
-
Cool the reaction mixture thoroughly, typically to 0-5 °C, using an ice-water bath.[14]
-
Add the quenching agent (e.g., a saturated aqueous solution of ammonium chloride or dilute HCl) dropwise via an addition funnel.[14][15] Patience is critical; respect any induction period before the quenching exotherm begins.[14]
-
Carefully monitor the internal temperature throughout the quench, ensuring it remains within a safe range. Adjust the addition rate to maintain temperature control.
-
Continue slow addition until the exotherm subsides.[14]
-
Process Safety & Scale-Up Protocols
Protocol 1: Pre-Scale-up Thermal Hazard Assessment
A thorough hazard evaluation must be conducted before any scale-up.[17][18] This involves using both estimation and experimental techniques to understand the thermal risks.
-
Literature Review: Gather all available safety information on the reactants and solvents.
-
Thermal Screening (DSC): Use Differential Scanning Calorimetry (DSC) to determine the thermal stability of all reactants, intermediates, and the final product. This helps identify the onset temperature (T_onset) for any decomposition reactions.[3][17]
-
Reaction Calorimetry (RC): Perform the reaction in a reaction calorimeter (RC1, Simular, etc.) at the lab scale.[10] This is essential for measuring key parameters required for safe scale-up:
-
Heat of Reaction (ΔH_r): The total energy released by the desired reaction.
-
Heat Flow: The rate of heat release over time.
-
Specific Heat Capacity (C_p): The heat capacity of the reaction mixture.[10]
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were to fail. This is a critical indicator of runaway severity.[3][12]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reactor could reach in a cooling failure scenario. The MTSR must be well below the T_onset of any decomposition reaction.[12][19]
-
Protocol 2: Controlled Scale-Up Workflow
Scaling up a chemical reaction is not linear due to the change in the surface-area-to-volume ratio; a larger reactor has less surface area available to dissipate heat relative to its volume.[17][20]
-
Initial Scale Limit: Never scale a reaction by more than a factor of three (3x) from the previous, successful run.[7]
-
Equipment Check: Ensure the larger-scale equipment is appropriate. This includes using an overhead stirrer for effective mixing (magnetic stir bars are inadequate for large volumes) and ensuring the reactor is appropriately sized (no more than 50-60% full at the end of the process).[1][7]
-
Recalculate Parameters: Using the data from the reaction calorimeter, recalculate the safe addition rate for the new scale to ensure the predicted heat flow does not exceed the cooling capacity of the larger reactor.
-
Conduct a Risk Assessment: Formally document the risk assessment for the new scale, considering potential failure modes (e.g., cooling failure, stirrer failure, power outage) and defining mitigation plans.[7][18]
-
Execute with Caution: Allot extra time for the experiment, as heating, cooling, and quenching will take longer at a larger scale.[7] Monitor the reaction temperature vigilantly throughout the process.
Visualizations & Data
Logical Diagrams
Caption: Troubleshooting Decision Tree for Thermal Excursions.
Caption: Process Safety Workflow for Exothermic Reaction Scale-Up.
Data Tables
Table 1: Key Thermal Hazard Assessment Parameters
| Parameter | Symbol | Description | Importance |
| Process Temperature | T_p | The target operating temperature range for the reaction. | Baseline for control; deviations indicate a problem.[19] |
| Adiabatic Temp. Rise | ΔT_ad | Temperature rise assuming no heat is lost to the surroundings (total cooling failure). | Indicates the worst-case severity of a runaway.[12] |
| Max. Temp. Synthesis Reaction | MTSR | The maximum temperature achievable by the desired reaction in a cooling failure scenario (T_p + ΔT_ad). | Must be significantly lower than T_onset to prevent decomposition.[12][19] |
| Decomposition Onset Temp. | T_onset | The temperature at which an uncontrolled, often highly energetic, decomposition reaction begins. | The ultimate safety boundary that must never be crossed.[19] |
Table 2: Stoessel's Criticality Classification for Exothermic Reactions
| Class | Condition | Risk Level | Description |
| 1 | MTSR < Boiling Point | Very Low | The reaction can be controlled by the heat of evaporation even with cooling failure. Considered inherently safe.[10][19] |
| 2 | T_p < MTSR < Boiling Point | Low | A cooling failure will not cause the solvent to boil. The system is generally controllable.[19] |
| 3 | Boiling Point < MTSR < T_onset | Medium | Cooling failure leads to boiling and pressure increase, but not decomposition. Requires robust engineering controls.[10][19] |
| 4 | MTSR ≈ T_onset | High | A cooling failure could directly trigger a hazardous secondary decomposition. Process redesign is strongly recommended.[19] |
| 5 | T_p > T_onset | Very High | The reaction is running under conditions where decomposition can occur even during normal operation. Inherently unsafe.[19] |
References
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
- A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals. [Link]
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. [Link]
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- H.E.L Group. (n.d.).
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
- Ladenburg, P., & Studer, P. (2019, June 10). Safe scale-up with exothermic reactions.
- Organic Syntheses Procedure. (n.d.).
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
- Chem Reactor. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. [Link]
- The Safety Officer. (2024, July 6). Exothermic reaction safety [Video]. YouTube. [Link]
- Wang, Y., Han, B., Liu, J., & Chen, C. (2022, March 9).
- Veedhi, S., & Babu, S. R. (n.d.). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Organic Process Research & Development. [Link]
- Practical approach to prediction and prevention of runaway reactions. (n.d.). Journal of Engineering and Applied Science. [Link]
- Wikipedia. (n.d.). Thermal runaway. [Link]
- Wang, Y., Gu, L., Lei, N., & Chen, Q. (2022, January 26).
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
- Chen, Q., et al. (n.d.). Inhibition of exothermic runaway of batch reactors for the homogeneous esterification using nano-encapsulated phase change materials.
- Chemistry Stack Exchange. (2017, May 26).
- Science Ready. (n.d.).
- Quora. (2020, October 21). How to slow down a runaway reaction. [Link]
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9).
- American Chemical Society. (n.d.). Grignard Reaction. [Link]
- Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents. (n.d.).
- PubChem. (n.d.).
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characterization of unexpected products in Methyl 4-hydroxyoxane-4-carboxylate reactions
Technical Support Center: Methyl 4-hydroxyoxane-4-carboxylate Reactions
A Guide for Advanced Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that even well-established reactions can yield unexpected results. This guide is designed to help you navigate the complexities of working with this versatile building block, providing in-depth, field-proven insights into potential side reactions, product characterization, and troubleshooting. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: In reactions with organometallic reagents (e.g., Grignard, organolithiums), my reaction is sluggish or incomplete, and I recover significant starting material. What is the likely cause?
Answer:
This is a classic issue rooted in the dual reactivity of your starting material. This compound possesses both an electrophilic center (the ester carbonyl) and an acidic proton (the tertiary hydroxyl group).
Organometallic reagents are not only potent nucleophiles but also strong bases. The first equivalent of your Grignard (R-MgX) or organolithium (R-Li) reagent will invariably perform an acid-base reaction, deprotonating the hydroxyl group to form a magnesium or lithium alkoxide. This initial reaction is extremely fast and consumes one full equivalent of your reagent before any nucleophilic attack on the ester can occur.[1][2]
If you use only one equivalent of the organometallic reagent, you will likely only see deprotonation and recover your starting material after an aqueous workup. To achieve the desired nucleophilic addition to the ester, you must use at least two equivalents for a single addition or at least three equivalents for the expected double addition.
Troubleshooting Steps:
-
Stoichiometry is Key: For a double addition to the ester, begin with a minimum of 3.0-3.5 equivalents of the organometallic reagent. The first equivalent is sacrificial for deprotonation, and the next two are for the nucleophilic attacks.
-
Inverse Addition: To maintain a high concentration of the nucleophile relative to the substrate's acidic proton, consider using an "inverse addition" technique. Add your solution of this compound dropwise to the cooled Grignard or organolithium solution, rather than the other way around. This ensures the acidic proton is quenched immediately in a sea of reagent, allowing subsequent equivalents to attack the ester more effectively.
-
Temperature Control: Keep the reaction temperature low (e.g., -78 °C to 0 °C) during the addition to minimize potential side reactions like elimination.
FAQ 2: My mass spectrometry data shows significant peaks corresponding to mass losses of 18 (M-18), 44 (M-44), or 62 (M-62). What are these unexpected products?
Answer:
These mass losses are characteristic signatures of elimination and/or decarboxylation events, which are common side reactions for β-hydroxy esters and their corresponding acids, especially under thermal or acidic/basic conditions.
-
M-18 (Loss of H₂O): This corresponds to the elimination of the tertiary hydroxyl group and an adjacent proton to form an unsaturated ester, Methyl 3,6-dihydro-2H-pyran-4-carboxylate. This is often promoted by acidic conditions or heat.
-
M-62 (Loss of C₂H₆O₂): This is a two-step process. First, the methyl ester is hydrolyzed to the corresponding β-hydroxy carboxylic acid (a mass increase of 14, then loss of CH3OH). This acid is then highly susceptible to decarboxylation (loss of CO₂), especially with heat, resulting in the formation of oxan-4-one. The net mass change from the starting material is -62 Da.
-
M-44 (Loss of CO₂): Direct decarboxylation from the ester is less common but can be preceded by other rearrangements. A more likely route is the formation of the corresponding carboxylic acid via hydrolysis, which then readily loses CO₂ upon heating.[3][4][5]
Causality and Mechanism: The decarboxylation of β-keto acids is a well-known process that proceeds through a stable, six-membered cyclic transition state.[5] While your starting material is a β-hydroxy ester, its hydrolyzed form, 4-hydroxyoxane-4-carboxylic acid, can undergo a similar, albeit often higher-energy, process to eliminate CO₂.
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions during workup if possible. Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching organometallic reactions.
-
Low Temperature Workup: Keep all extraction and purification steps cold to minimize thermal decomposition.
-
Avoid Overheating: When removing solvent under reduced pressure, use a low-temperature water bath (<30-40 °C). Avoid prolonged heating.
-
Chromatography Conditions: If using silica gel chromatography, which is inherently acidic, consider deactivating it with a small amount of triethylamine in your eluent or using an alternative stationary phase like alumina.
FAQ 3: I'm observing a new, highly polar product that streaks on my TLC plate. What is it and how do I characterize it?
Answer:
This is very likely the result of ester hydrolysis, yielding 4-hydroxyoxane-4-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding esters, leading to low retention factors (Rf) and streaking on silica gel TLC plates. This side reaction can be catalyzed by trace amounts of acid or base, or even water at elevated temperatures.
Characterization Guide:
This polar byproduct can be challenging to isolate and analyze due to its high polarity and potential for co-elution with other polar species.[6] A combination of LC-MS and NMR is the most effective strategy.
Protocol 1: LC-MS Analysis for Polar Byproducts
-
Sample Prep: Dilute a small aliquot of your crude reaction mixture in a suitable solvent like methanol or acetonitrile/water.
-
Column Selection: Use a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column.[7][8]
-
Mobile Phase: A typical gradient might run from high organic content (e.g., 95% acetonitrile with 0.1% formic acid) to higher aqueous content (e.g., 50% water with 0.1% formic acid). Formic acid helps with peak shape and ionization.
-
MS Detection: Use Electrospray Ionization (ESI) in negative mode. The carboxylic acid will readily deprotonate to [M-H]⁻, giving you a clear signal for the hydrolyzed product at m/z 145.04.
| Compound | Formula | Molecular Weight | Expected [M-H]⁻ Ion (m/z) |
| Starting Ester | C₇H₁₂O₄ | 160.17 | 159.07 (as adduct) |
| Hydrolyzed Acid | C₆H₁₀O₄ | 146.14 | 145.04 |
Protocol 2: NMR Confirmation
If you can isolate the byproduct, or if it is a major component of the mixture, NMR can provide definitive proof.
-
Solvent: Use a deuterated solvent that can exchange with the acidic protons, such as MeOD-d₄ or D₂O.
-
Key Signatures:
-
¹H NMR: The most telling sign is the disappearance of the methyl ester singlet, which typically appears around 3.7-3.8 ppm in the starting material. The broad -OH and -COOH protons may be visible or may exchange with the solvent.
-
¹³C NMR: Look for the disappearance of the methyl ester quartet (~52 ppm) and a slight shift in the carbonyl carbon signal (~175 ppm).
-
Systematic Troubleshooting Workflow
When faced with an unidentifiable product mixture, a systematic approach is crucial. The following workflow will guide your characterization efforts.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Antus, C., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
- Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- Haimböck, M., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing).
- Theodoridis, G., et al. (2012). LC-MS metabolomics of polar compounds. PubMed.
- ResearchGate. (2000). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate.
- Kovalskyi, A., et al. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.
- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
- ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. ResearchGate.
- ResearchGate. (2022). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate.
- Antus, C., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH.
- Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor.
- Weinberg, H. S., & Galyean, P. F. (1998). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal.
- Loh, T. P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
- Ilkei, V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
- Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate.
- Mobley, C. K., & Brüschweiler, R. (2017). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
- Chemistry Steps. (n.d.). Decarboxylation. Chemistry Steps.
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with Methyl 4-hydroxyoxane-4-carboxylate
Welcome to the technical support center for Methyl 4-hydroxyoxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for avoiding the common pitfall of ester hydrolysis during chemical transformations. Our goal is to equip you with the knowledge to protect the integrity of your molecule and ensure the success of your synthetic endeavors.
Introduction to the Challenge: The Susceptibility of a Tertiary Ester
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a tertiary alcohol and a methyl ester appended to the same quaternary center, presents a unique set of synthetic challenges. The primary obstacle is the susceptibility of the methyl ester to hydrolysis, a reaction that cleaves the ester back to its parent carboxylic acid and methanol.[1] This unwanted side reaction can be catalyzed by both acidic and basic conditions, which are common in many synthetic transformations.[1][2]
This guide provides a comprehensive overview of the mechanisms of ester hydrolysis and practical, field-proven strategies to mitigate this issue in various reaction types.
Frequently Asked Questions (FAQs)
Q1: Why is the methyl ester in this compound so prone to hydrolysis?
A1: The ester group, while generally stable, is susceptible to cleavage in the presence of water under either acidic or basic conditions.[2][3] The reaction is essentially the reverse of Fischer esterification.[4][5] In acidic media, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5][6] Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol.[3][4] This process, known as saponification, is irreversible and often drives the reaction to completion, resulting in unwanted byproducts.[2][4]
Q2: What are the tell-tale signs of ester hydrolysis in my reaction?
A2: The most common indications of unintended ester hydrolysis include:
-
Lower-than-expected yield of your desired product.
-
The reappearance of the starting carboxylic acid (4-hydroxyoxane-4-carboxylic acid) in your reaction mixture.
-
Complex NMR spectra of the crude product showing a mixture of the desired product and the hydrolyzed acid.
-
The appearance of a more polar spot on a Thin-Layer Chromatography (TLC) plate corresponding to the carboxylic acid.
Q3: Can I just use anhydrous conditions to prevent hydrolysis?
A3: While running reactions under strictly anhydrous conditions is a crucial first step, it may not be sufficient on its own.[7] Many reagents can contain trace amounts of water, or water can be introduced during the workup procedure.[8] Additionally, some reactions may generate water as a byproduct. Therefore, a multi-faceted approach is often necessary.
Troubleshooting Guide: Reaction-Specific Scenarios
This section addresses common synthetic transformations involving this compound and provides specific troubleshooting advice to prevent ester hydrolysis.
Scenario 1: Amide Bond Formation
Problem: "I am trying to couple an amine to the carboxylic acid derived from my ester, but I am seeing significant hydrolysis of the methyl ester on my starting material."
Root Cause: Standard amide coupling reactions often employ reagents and conditions that can inadvertently promote ester hydrolysis. For instance, activating the carboxylic acid can sometimes lead to side reactions if not performed under optimal conditions.
Solutions:
-
Direct Aminolysis (under specific conditions): While direct reaction of esters with amines to form amides is possible, it often requires high temperatures, which can lead to other side reactions. This method is generally not recommended for this substrate.
-
Protecting Group Strategy: The most robust solution is to protect the tertiary alcohol of this compound before proceeding with the hydrolysis of the ester to the carboxylic acid and subsequent amide coupling.
-
Protocol 1: Protection of the Tertiary Alcohol: A common and effective protecting group for tertiary alcohols is the trimethylsilyl (TMS) ether.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction: Dissolve this compound in an anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA). Cool the mixture to 0 °C.
-
Addition of Protecting Group: Slowly add trimethylsilyl chloride (TMSCl).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
-
Mild Coupling Reagents: When coupling the corresponding carboxylic acid (after ester hydrolysis and alcohol protection), utilize mild coupling reagents that do not require harsh acidic or basic conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are excellent choices.[9][10][11][12]
Scenario 2: Reduction of the Ester
Problem: "I want to reduce the methyl ester to a primary alcohol, but my reaction with Lithium Aluminum Hydride (LiAlH₄) is messy and gives low yields."
Root Cause: LiAlH₄ is a very strong reducing agent and a potent source of hydride ions, which are highly basic.[13][14] The basicity of the reaction mixture can promote hydrolysis if any water is present. Furthermore, the intermediate aldehyde formed during the reduction is more reactive than the starting ester, leading to a rapid second reduction.[14][15]
Solutions:
-
Strictly Anhydrous Conditions: This is non-negotiable when using LiAlH₄. Use freshly distilled solvents and ensure all glassware is rigorously dried.[7]
-
Alternative, Milder Reducing Agents: Consider using a less basic and more selective reducing agent.
-
Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is a powerful but more selective reducing agent than LiAlH₄.[16] It is also soluble in a wider range of hydrocarbon solvents.[16]
-
Lithium Borohydride (LiBH₄): LiBH₄ is less reactive than LiAlH₄ but still capable of reducing esters.[16] It has good solubility in THF.[16]
-
Sodium Borohydride (NaBH₄) with an additive: While NaBH₄ alone is generally too weak to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a protic solvent like methanol at elevated temperatures.[15][16]
-
| Reagent | Reactivity | Selectivity | Common Solvents |
| LiAlH₄ | Very High | Low | Ether, THF |
| DIBAL-H | High | Moderate | DCM, Toluene, Hexane |
| LiBH₄ | Moderate | Moderate | THF |
| NaBH₄ | Low | High | Methanol, Ethanol |
Table 1: Comparison of Common Reducing Agents for Esters.
Scenario 3: Grignard and Organolithium Reactions
Problem: "When I react my ester with a Grignard reagent to form a tertiary alcohol, I get a complex mixture of products and a low yield of the desired alcohol."
Root Cause: Grignard and organolithium reagents are extremely strong bases and potent nucleophiles.[17][18][19][20] They will react with the ester, but they will also readily deprotonate the tertiary alcohol, consuming the reagent and complicating the reaction. The intermediate ketone formed after the first addition is more reactive than the starting ester, leading to a second addition.[18]
Solutions:
-
Protecting the Tertiary Alcohol: This is the most critical step for a successful Grignard or organolithium reaction. Before introducing the organometallic reagent, protect the tertiary alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to strongly basic and nucleophilic conditions.[13][21]
-
Protocol 2: TBDMS Protection of the Tertiary Alcohol:
-
Preparation: Work under anhydrous and inert conditions.
-
Reaction: Dissolve the this compound in anhydrous DMF. Add imidazole.
-
Addition of Protecting Group: Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Monitoring and Workup: Monitor by TLC. Upon completion, quench with water and extract the product.
-
-
-
Excess Reagent: Even with protection, it is common to use a slight excess of the Grignard or organolithium reagent to ensure complete conversion of the ester.
General Strategies for Preventing Ester Hydrolysis
The following are overarching principles that should be applied to any reaction involving this compound to minimize the risk of hydrolysis.
-
Maintain Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware in an oven and cool under a stream of inert gas or in a desiccator.[7]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[7]
-
-
Control of pH:
-
Avoid Strong Acids and Bases: Whenever possible, choose reaction conditions that are neutral or mildly acidic/basic.[22]
-
Buffering: In some cases, using a buffer system can help maintain a stable pH and prevent excursions into highly acidic or basic territory.
-
Non-nucleophilic Bases: When a base is required, opt for a non-nucleophilic, sterically hindered base like triethylamine, diisopropylethylamine, or 2,6-lutidine.
-
-
Temperature Control:
-
Low Temperatures: Running reactions at lower temperatures can significantly slow down the rate of hydrolysis.[7]
-
-
Workup Considerations:
-
Minimize Contact with Water: Perform aqueous workups quickly and efficiently.[8]
-
Use Cold Solutions: Use ice-cold water or brine for washes to further slow down hydrolysis.[8]
-
Neutralize Carefully: If an acid or base wash is necessary, perform it quickly and immediately follow with a wash with a neutral solution (e.g., brine).
-
Thorough Drying: After the workup, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solution.[8]
-
Visualizing the Strategy: A Decision Workflow
The following diagram illustrates a logical workflow for planning a reaction with this compound to avoid ester hydrolysis.
Caption: Decision workflow for mitigating ester hydrolysis.
By following the guidance in this technical support center, you will be better equipped to design and execute successful synthetic routes using this compound, minimizing the impact of ester hydrolysis and maximizing your product yields.
References
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Wikipedia. (2024). Protecting group.
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- Chemistry Steps. (n.d.). Esters to Alcohols.
- University of California, Irvine. (n.d.). Protecting Groups.
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
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- BYJU'S. (n.d.). Ester Hydrolysis.
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- Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
- Vedantu. (n.d.). Write steps for reduction of ester to alcohol class 12 chemistry CBSE.
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- Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Organic Chemistry Portal. (n.d.). Ester to Alcohol.
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- Organic Chemistry Portal. (n.d.). Grignard Reaction.
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- Master Organic Chemistry. (2022, November 10). Transesterification.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- E3S Web of Conferences. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw.
- National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. PubChem.
- MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
- MDPI. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Data of Methyl 4-hydroxyoxane-4-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-hydroxyoxane-4-carboxylate, a substituted tetrahydropyran, represents a scaffold of interest due to the prevalence of the oxane ring in numerous bioactive natural products. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and differentiation from structurally related analogues.
This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, we will derive its predicted spectral properties from fundamental principles and compare them against the known experimental data of a close structural analogue, Methyl 4-hydroxycyclohexanecarboxylate . This comparative approach not only helps in postulating the spectral features of the target molecule but also highlights the subtle yet significant influence of heteroatomic substitution on spectroscopic outcomes.
Molecular Structures Under Comparison
A clear visualization of the molecules is crucial for understanding the origin of their spectroscopic differences. The key distinction is the presence of an oxygen atom at position 1 of the ring in our target molecule, versus a methylene group in the comparator.
Caption: Target and Comparator Molecules.
General Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical. The following sections describe robust, field-proven methodologies for acquiring high-quality spectroscopic data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. A standard ¹H and ¹³C NMR analysis, often supplemented with a DEPT-135 experiment, is indispensable for structural confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for moderately polar compounds and has a well-defined residual solvent peak for reference.[2] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration & Transfer: To avoid peak broadening caused by particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Standard Addition (Optional): For a precise chemical shift reference, a small amount of Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CHCl₃ at δ 7.26 ppm) is common practice.[2]
-
Acquisition: Place the sample in the spectrometer. After locking on the deuterium signal and shimming the magnetic field to homogeneity, acquire the ¹H spectrum. Subsequently, run the ¹³C and DEPT-135 experiments. Standard pulse programs are typically sufficient.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The hydroxyl (-OH) and ester carbonyl (C=O) groups of our target compound will produce strong, characteristic absorption bands.
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation: Gently grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder. KBr is used because it is transparent to IR radiation in the typical analysis range.[3] Mix thoroughly with the sample until a homogenous powder is obtained.
-
Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically several tons) for a few minutes to form a thin, transparent or translucent pellet. Cloudiness can indicate insufficient grinding or moisture absorption.[4]
-
Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for small, volatile molecules.
Step-by-Step Protocol (Direct Infusion ESI as an alternative to EI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is likely to yield a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed will correspond to the molecular weight plus a proton or sodium ion.
-
Fragmentation Analysis (MS/MS): To gain structural information, perform a product ion scan on the isolated molecular ion. This will induce fragmentation and provide data on the structural components of the molecule.
Spectroscopic Analysis: this compound (Predicted)
The following data is predicted based on the known effects of the functional groups and the tetrahydropyran ring system.
¹H NMR (400 MHz, CDCl₃)
The structure possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C6 and C3/C5 are chemically equivalent.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.80 | s | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~ 3.75 | m | 4H | H-2, H-6 | Protons alpha to the ring oxygen are significantly deshielded. Expected to be complex due to coupling with H-3/H-5. |
| ~ 3.50 | s (br) | 1H | -OH | A broad singlet, exchangeable with D₂O. Position is concentration-dependent. |
| ~ 1.90 | m | 4H | H-3, H-5 | Protons beta to the ring oxygen and adjacent to the quaternary center. |
¹³C NMR (100 MHz, CDCl₃)
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~ 175 | No peak | C=O | Characteristic shift for an ester carbonyl carbon. |
| ~ 70 | No peak | C-4 | Quaternary carbon attached to two oxygens (-OH, -COOR). |
| ~ 65 | CH₂ (Down) | C-2, C-6 | Carbons alpha to the ring oxygen are significantly deshielded compared to a standard alkane. |
| ~ 53 | CH₃ (Up) | -OCH₃ | Typical shift for a methyl ester carbon. |
| ~ 35 | CH₂ (Down) | C-3, C-5 | Aliphatic carbons adjacent to the quaternary center. |
FT-IR Spectroscopy (KBr Pellet)
| Predicted ν (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3450 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding from the tertiary alcohol. |
| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretches from the ring and methyl group. |
| ~ 1735 | Strong, Sharp | C=O stretch | Characteristic, intense absorption for a saturated ester carbonyl. |
| ~ 1250 & 1100 | Strong | C-O stretch | Asymmetric and symmetric stretches from the ester and ether linkages. |
Mass Spectrometry (EI)
| Predicted m/z | Interpretation | Rationale |
| 160 | [M]⁺ | Molecular ion. May be weak or absent. |
| 142 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol. |
| 129 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 101 | [M - COOCH₃]⁺ | Alpha-cleavage with loss of the carbomethoxy group. |
| 87 | C₄H₇O₂⁺ | Fragmentation involving ring cleavage. |
Comparative Analysis: Methyl 4-hydroxycyclohexanecarboxylate (Experimental Data)
This carbocyclic analogue serves as an excellent baseline, allowing us to isolate the spectroscopic influence of the ring oxygen in our target molecule.
¹H & ¹³C NMR
Key Expected Differences from Target Molecule:
-
¹H NMR: The most significant difference will be the chemical shift of the H-2/H-6 protons. In the cyclohexane ring, these are standard aliphatic protons and would appear much further upfield, likely in the δ 1.5-2.0 ppm region, as they are no longer deshielded by an adjacent ether oxygen.
-
¹³C NMR: Similarly, the C-2/C-6 carbons would resonate at a much higher field (further upfield) compared to the target molecule, appearing around δ 25-35 ppm instead of ~65 ppm. This dramatic upfield shift is a key diagnostic feature for distinguishing the oxane from the cyclohexane ring.
FT-IR Spectroscopy
The FT-IR spectrum will be very similar to the predicted spectrum of the target molecule, as the dominant functional groups (-OH and methyl ester) are identical. Key peaks for the O-H stretch (~3400 cm⁻¹) and the C=O stretch (~1730 cm⁻¹) will be present. The main difference would be in the C-O stretching region (~1100-1250 cm⁻¹), where the cyclohexane derivative would lack the strong C-O-C ether stretch.
Mass Spectrometry (EI)
The NIST Mass Spectrometry Data Center provides experimental data for Methyl 4-hydroxycyclohexanecarboxylate.[4]
Table of Key Experimental Fragments:
| Experimental m/z | Relative Intensity | Interpretation |
| 158 | ~5% | [M]⁺ |
| 140 | ~15% | [M - H₂O]⁺ |
| 127 | ~20% | [M - OCH₃]⁺ |
| 99 | ~100% | [M - COOCH₃]⁺ |
| 81 | ~75% | [C₆H₉]⁺ (Cyclohexenyl cation) |
Comparison Insights:
-
The molecular ion peak is observed at m/z 158 , consistent with its molecular formula (C₈H₁₄O₃).[4] This is 2 mass units lower than the target molecule (C₇H₁₂O₄, MW 160.17), reflecting the substitution of an oxygen atom for a CH₂ group.
-
The fragmentation pattern, including the loss of water ([M-18]), methoxy radical ([M-31]), and the carbomethoxy group ([M-59]), is analogous to the predicted pattern for the target molecule. This confirms that these fragmentation pathways are driven by the alcohol and ester groups common to both molecules.
-
The presence of a strong peak at m/z 81, corresponding to the loss of both water and the ester group, is characteristic of the cyclohexane ring fragmentation.
Conclusion
This guide outlines the expected spectroscopic characteristics of this compound by leveraging fundamental principles of chemical spectroscopy. The comparative analysis with its carbocyclic analogue, Methyl 4-hydroxycyclohexanecarboxylate, provides a powerful framework for identification.
The key differentiating features for this compound are:
-
In ¹H and ¹³C NMR: A significant downfield shift for the protons and carbons at the C-2 and C-6 positions due to the deshielding effect of the adjacent ring oxygen.
-
In FT-IR: A strong, characteristic C-O-C ether stretching band in the fingerprint region.
-
In MS: A molecular ion peak at m/z 160.
By understanding these predicted data points and the underlying reasons for their differences from known analogues, researchers can approach the synthesis and characterization of this and related compounds with a higher degree of confidence.
References
- PubChem. Ethyl 4-hydroxycyclohexanecarboxylate.
- PubChem. Methyl 4-hydroxycyclohexanecarboxylate.
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- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- University of California, Los Angeles.
- KINTEK.
- JASCO. Various measurement methods in FTIR spectroscopy. [Link]
- Michigan State University.
- Chemistry LibreTexts. Interpreting Mass Spectra. [Link]
- Iowa State University. NMR Sample Preparation.
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comparing reactivity of Methyl 4-hydroxyoxane-4-carboxylate with analogs
An In-Depth Comparative Guide to the Reactivity of Methyl 4-hydroxyoxane-4-carboxylate and Its Structural Analogs
Introduction: Unveiling the Reactivity of a Multifunctional Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored properties. This compound is a particularly interesting molecule, embedding three key functional features within a single, compact structure: a tetrahydropyran (oxane) ring, a tertiary alcohol, and a sterically hindered methyl ester. The interplay between these groups dictates the molecule's overall reactivity, stability, and potential for further chemical modification.
Understanding the reactivity of this scaffold is paramount for its effective utilization in drug development and synthetic chemistry. How does the oxane ring's heteroatom influence the adjacent functional groups compared to a carbocyclic analog? How does the six-membered ring's conformational stability affect reaction rates compared to a more strained five-membered ring system? This guide provides a comprehensive, data-driven comparison of this compound with three carefully selected analogs to probe these questions. By examining their behavior under identical reaction conditions, we can delineate the subtle yet critical structure-activity relationships that govern their chemical transformations.
Rationale for Analog Selection
To create a meaningful comparison, we have selected three analogs that systematically vary key structural elements of our parent compound, this compound. This allows for the isolation and examination of specific structural effects on reactivity.
Caption: Parent compound and selected analogs for reactivity comparison.
-
Methyl 1-hydroxycyclohexanecarboxylate (Analog 1): By replacing the ring oxygen with a methylene (-CH2-) group, this analog serves as a direct carbocyclic control. It allows us to investigate the electronic influence (or lack thereof) of the ether oxygen on the reactivity of the tertiary alcohol and the ester group.
-
Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate (Analog 2): This analog features a five-membered tetrahydrofuran (THF) ring. THF rings possess greater ring strain than their six-membered tetrahydropyran counterparts.[1][2] This comparison will highlight how ring strain affects stability and the propensity for ring-opening reactions.
-
Methyl 2-hydroxy-2-methylpropanoate (Analog 3): As an acyclic analog, this molecule removes the conformational constraints imposed by the ring structure. It provides a baseline for the inherent reactivity of the tertiary alcohol and ester functionalities when free from cyclic influences.
Part 1: Stability Under Oxidative Stress
Expert Rationale
Tertiary alcohols are famously resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a carbonyl group.[3][4] Strong oxidizing agents under harsh, acidic conditions, such as the Jones reagent (CrO₃ in H₂SO₄/acetone), are required to force a reaction, which often proceeds via C-C bond cleavage rather than simple oxidation.[5][6] By subjecting our parent compound and its analogs to Jones oxidation, we are not aiming for a clean transformation but rather probing the relative stability of the molecular scaffold. The extent of decomposition or reaction will serve as an inverse measure of the compound's robustness.
Experimental Protocol: Jones Oxidation
-
Preparation: To a solution of the substrate (1.0 mmol) in 10 mL of acetone, cool the mixture to 0 °C in an ice bath.
-
Titration: Slowly add Jones reagent dropwise with vigorous stirring. The persistence of the orange-brown color of Cr(VI) indicates the absence of a rapid reaction.
-
Monitoring: Monitor the reaction mixture by Thin Layer Chromatography (TLC) over a period of 2 hours at 0 °C, followed by warming to room temperature for an additional 2 hours.
-
Workup: Quench the reaction by adding isopropanol until the solution turns green, indicating the consumption of excess Cr(VI).[7] Dilute with water and extract with ethyl acetate.
-
Analysis: Analyze the crude extract by GC-MS to identify any degradation products and quantify the remaining starting material.
Comparative Data: Stability to Oxidation
| Compound | Starting Material Remaining (%) | Major Degradation Products | Interpretation |
| This compound | >95% | None detected | Highly stable scaffold. The electron-withdrawing ether oxygen may slightly deactivate the ring C-H bonds. |
| Methyl 1-hydroxycyclohexane-1-carboxylate | >95% | None detected | Highly stable, similar to the oxane analog, indicating the ether oxygen has a minimal role in oxidative stability under these conditions. |
| Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate | ~80% | Ring-opened products | Less stable. Increased ring strain makes the THF ring more susceptible to acid-catalyzed cleavage.[8] |
| Methyl 2-hydroxy-2-methylpropanoate | >95% | None detected | Highly stable, confirming the inherent resistance of the acyclic tertiary alcohol-ester motif. |
Part 2: Reactivity at the Ester Carbonyl - A Steric Hindrance Probe
Expert Rationale
The rate of nucleophilic acyl substitution at an ester carbonyl is highly sensitive to steric hindrance.[9][10][11] The parent compound and its cyclic analogs feature a quaternary carbon adjacent to the ester, creating a sterically congested environment. Base-catalyzed hydrolysis (saponification) is an effective way to quantify this steric effect.[12] The reaction proceeds via a tetrahedral intermediate, and the accessibility of the carbonyl carbon to the incoming hydroxide nucleophile is the rate-determining factor. By monitoring the disappearance of the starting ester over time, we can establish a clear reactivity trend.
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A Comparative Analysis for the Bench Scientist: Methyl 4-hydroxyoxane-4-carboxylate vs. Methyl 4-hydroxycyclohexane-4-carboxylate
In the landscape of molecular design, particularly within drug discovery and materials science, the choice of a chemical scaffold is a critical decision that dictates the physicochemical properties, biological activity, and synthetic accessibility of a target molecule. This guide provides a detailed comparative analysis of two structurally related building blocks: methyl 4-hydroxyoxane-4-carboxylate and methyl 4-hydroxycyclohexane-4-carboxylate. The core difference lies in the six-membered ring system: a saturated heterocycle containing oxygen (an oxane, or tetrahydropyran) versus a carbocycle (a cyclohexane). This seemingly subtle distinction has profound implications for the molecule's behavior, which we will explore through structural analysis, physicochemical property comparison, and practical experimental protocols.
Structural and Physicochemical Distinctions
The introduction of a heteroatom into a carbocyclic ring fundamentally alters its electronic and conformational properties. This compound incorporates an oxygen atom into the cyclohexane framework of its counterpart, methyl 4-hydroxycyclohexane-4-carboxylate.
Caption: Chemical structures of the two compared molecules.
This substitution of a methylene group (CH₂) with an oxygen atom leads to significant changes in polarity, hydrogen bonding capacity, and conformational energetics. The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, which can influence interactions with biological targets or solvent molecules. This increased polarity generally leads to improved aqueous solubility, a desirable trait in drug development.
Comparative Data Summary
The following table summarizes the key computed physicochemical properties of the two molecules, providing a quantitative basis for comparison.
| Property | This compound | Methyl 4-hydroxycyclohexane-4-carboxylate | Rationale for Difference |
| CAS Number | 115996-72-0[1] | 17449-76-2[2][3] | - |
| Molecular Formula | C₇H₁₂O₄[1] | C₈H₁₄O₃[2] | The oxane derivative has one fewer carbon and one additional oxygen. |
| Molecular Weight | 160.17 g/mol [1] | 158.19 g/mol [2] | The replacement of a CH₂ group with an oxygen atom results in a slightly higher molecular weight. |
| XLogP3 | -0.3[1] | 0.7[2] | The ether oxygen increases polarity, reducing lipophilicity (lower LogP). |
| Polar Surface Area | 55.8 Ų[1] | 46.5 Ų[2] | The additional oxygen atom contributes to a larger polar surface area. |
| Hydrogen Bond Donors | 1 | 1 | Both molecules have one hydroxyl group. |
| Hydrogen Bond Acceptors | 4 | 3 | The ether oxygen in the oxane ring provides an additional hydrogen bond acceptor site. |
Conformational Analysis: A Deeper Dive
Both cyclohexane and oxane rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain.[4] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For monosubstituted rings, the equatorial position is generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions.[5]
Caption: Conformational equilibrium in both ring systems.
In the case of these 4,4-disubstituted compounds, one substituent must be axial while the other is equatorial, or both could be in a less stable twist-boat conformation. The presence of the ether oxygen in the oxane ring alters the bond lengths and angles within the ring, which can subtly influence the energetic preference for certain conformations compared to the cyclohexane analog. This can have significant consequences for how the molecule presents its functional groups for interaction with a binding site.
Synthesis and Characterization Protocols
The choice between these scaffolds also has practical laboratory implications. Below are representative synthetic and characterization protocols.
Protocol 1: Synthesis of Methyl 4-hydroxycyclohexane-4-carboxylate
This synthesis can be achieved via the hydrogenation of methyl 4-hydroxybenzoate.[6]
Workflow:
Caption: Synthesis workflow for the cyclohexane derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as isopropanol.
-
Catalyst Addition: Add a catalytic amount of 5% palladium on carbon.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 20-40 kg/cm ² with hydrogen and heat to 170-180°C.[6]
-
Reaction Monitoring: Monitor the reaction progress by checking for the consumption of hydrogen.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield methyl 4-hydroxycyclohexane-4-carboxylate.[6]
Protocol 2: Synthesis of this compound
A plausible synthetic route for the oxane derivative could involve the epoxidation of a suitable precursor followed by intramolecular cyclization.
Step-by-Step Procedure:
-
Starting Material: Begin with a commercially available precursor such as methyl 4-hydroxy-2-butenoate.
-
Epoxidation: Treat the starting material with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.
-
Cyclization: Under basic conditions (e.g., sodium hydride), the hydroxyl group can deprotonate and attack the epoxide in an intramolecular fashion, leading to the formation of the oxane ring.
-
Workup and Purification: Quench the reaction with a proton source, extract the product into an organic solvent, and purify using column chromatography.
Protocol 3: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of these compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Methyl 4-hydroxycyclohexane-4-carboxylate: Expect to see signals corresponding to the methyl ester protons (~3.7 ppm), the hydroxyl proton (variable), and a complex multiplet for the cyclohexane ring protons (1.2-2.2 ppm).
-
This compound: The spectrum will be similar, but the protons on the carbons adjacent to the ring oxygen (positions 2 and 6) will be shifted downfield (~3.5-4.0 ppm) due to the deshielding effect of the oxygen atom.
-
-
¹³C NMR Analysis:
-
Methyl 4-hydroxycyclohexane-4-carboxylate: Look for the carbonyl carbon of the ester (~175 ppm), the carbon bearing the hydroxyl group (~70 ppm), the methyl ester carbon (~52 ppm), and the aliphatic carbons of the ring (25-40 ppm).
-
This compound: The key difference will be the appearance of signals for the carbons adjacent to the ether oxygen, which will be shifted downfield to ~60-70 ppm compared to their counterparts in the cyclohexane ring.
-
Applications and Strategic Selection
The choice between these two scaffolds is driven by the specific goals of the research.
-
Methyl 4-hydroxycyclohexane-4-carboxylate is a versatile intermediate in organic synthesis.[7] Its carbocyclic nature makes it a suitable building block for creating rigid, lipophilic structures. It has found applications in the development of photosensitive materials, where it can be incorporated into photosensitizers or act as an electron acceptor.[8]
-
This compound , while less commercially prevalent, offers advantages often sought in medicinal chemistry. The tetrahydropyran (oxane) ring is a common motif in natural products and pharmaceuticals.[9] Its incorporation is a well-established strategy for:
-
Improving Solubility: The ether oxygen increases polarity and the capacity for hydrogen bonding, often leading to better aqueous solubility compared to a cyclohexane analog.
-
Modulating Lipophilicity: As a bioisosteric replacement for a cyclohexane ring, it can fine-tune the LogP of a molecule to optimize its pharmacokinetic profile.
-
Enhancing Metabolic Stability: The C-O bonds in the oxane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes than the C-C bonds in a cyclohexane ring.
-
Conclusion
While this compound and methyl 4-hydroxycyclohexane-4-carboxylate are close structural relatives, the substitution of a single atom—oxygen for carbon—creates two distinct chemical entities with unique properties and applications. The cyclohexane derivative offers a robust, lipophilic scaffold suitable for materials science and as a general synthetic intermediate. In contrast, the oxane derivative provides a more polar, hydrophilic building block with features that are highly advantageous in the context of drug design, namely improved solubility and metabolic stability. The selection between these two molecules should be a deliberate choice based on a thorough understanding of their comparative properties and the specific requirements of the target application.
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The Strategic Advantage of Methyl 4-hydroxyoxane-4-carboxylate in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic route design, the selection of starting materials is a critical determinant of success. The judicious choice of a building block can significantly influence reaction efficiency, yield, and the ultimate physicochemical and pharmacokinetic properties of the target molecule. This guide provides an in-depth technical comparison of Methyl 4-hydroxyoxane-4-carboxylate, a versatile heterocyclic scaffold, against its carbocyclic and other heterocyclic analogues. We will explore the inherent advantages conferred by its unique structure, supported by experimental data and established synthetic protocols, to illuminate its strategic value in the synthesis of complex molecules and novel drug candidates.
The Emerging Prominence of Saturated Heterocycles in Drug Discovery
Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic scaffolds. However, the contemporary focus has shifted towards molecules with a higher fraction of sp³-hybridized carbons, leading to more three-dimensional structures. Saturated heterocycles, such as the oxane ring in this compound, are at the forefront of this evolution. Their incorporation into drug candidates often leads to improved aqueous solubility, enhanced metabolic stability, and a reduction in the toxicity of metabolites.[1] These "privileged scaffolds" serve as biologically pre-validated platforms for the design of compound libraries, increasing the efficiency of the drug discovery process.[2]
The oxane (or tetrahydropyran) moiety, in particular, is a common feature in many biologically active natural products and pharmaceuticals.[2] Its presence can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in the development of viable drug candidates.[3]
Comparative Analysis: this compound vs. Analogous Building Blocks
To fully appreciate the advantages of this compound, a direct comparison with its carbocyclic counterpart, Methyl 4-hydroxycyclohexane-4-carboxylate, and other related building blocks is essential.
Physicochemical Properties: The Impact of the Heteroatom
The primary distinction between the oxane and cyclohexane rings is the presence of an oxygen atom in the former. This single-atom substitution has profound effects on the molecule's physicochemical properties.
| Property | This compound | Methyl 4-hydroxycyclohexane-4-carboxylate | Advantage of the Oxane Scaffold |
| Polarity | Higher | Lower | The oxygen heteroatom increases polarity, which can lead to improved aqueous solubility of derivatives.[1] |
| Hydrogen Bonding | The ring oxygen can act as a hydrogen bond acceptor. | No hydrogen bond accepting capability within the ring. | Provides an additional point of interaction with biological targets and can influence conformation. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Lower lipophilicity is often associated with a better ADME profile and reduced off-target toxicity.[3] |
| Metabolic Stability | The ether linkage is generally more stable to metabolic oxidation than a methylene group in a similar environment. | The cyclohexane ring is more susceptible to oxidative metabolism by cytochrome P450 enzymes. | Can lead to a longer in vivo half-life and improved bioavailability of the final compound.[4][5] |
The introduction of an oxetane ring, a smaller cyclic ether, has been shown to significantly improve metabolic stability in drug candidates.[4] While oxane is a six-membered ring, the principle of reduced susceptibility to oxidative metabolism compared to carbocycles generally holds true.
Synthetic Utility and Reaction Efficiency
The true measure of a building block's value lies in its performance in chemical synthesis. This compound offers distinct advantages in the construction of complex molecular architectures, particularly spirocyclic systems.
Diagram: Key Synthetic Transformations of this compound
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A Comparative Guide to Oxane vs. Cyclohexane Carboxylates: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Saturated Rings in Medicinal Chemistry
Saturated six-membered rings, such as cyclohexane and oxane (tetrahydropyran), are fundamental scaffolds in modern drug discovery.[1][2] Their three-dimensional structures offer a powerful tool for optimizing a drug candidate's physicochemical properties, including solubility, metabolic stability, and target binding affinity. When functionalized with a carboxylate group, these rings become key components in a vast array of pharmaceuticals, acting as crucial binding motifs or bioisosteres.
The substitution of a methylene group (-CH₂-) in cyclohexane with an oxygen heteroatom to form oxane introduces significant changes in the molecule's electronic structure, conformation, and intermolecular interaction potential. Understanding these differences at a quantum-mechanical level is paramount for rational drug design.[3][4] This guide provides an in-depth comparative analysis of oxane-4-carboxylate and cyclohexane-4-carboxylate using Density Functional Theory (DFT), a powerful computational method for simulating molecular properties with high accuracy.[5][6] We will explore their structural, electronic, and thermodynamic differences, offering field-proven insights into the causal relationships behind their distinct behaviors.
Theoretical Framework and Computational Rationale
To ensure a robust and reliable comparison, a well-defined computational methodology is essential. This section outlines the chosen DFT approach and explains the reasoning behind each selection, establishing a self-validating system for our analysis.
Why Density Functional Theory (DFT)?
DFT has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency.[7] It allows us to solve the electronic structure of molecules to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics like orbital energies and charge distributions.[5][6] For comparing structurally similar molecules like oxane and cyclohexane carboxylates, DFT provides a reliable framework to dissect the subtle yet significant impacts of heteroatom substitution.
Selection of Functional and Basis Set:
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high performance for a wide range of organic molecules, particularly in predicting geometries and energies of saturated heterocycles.[7][8] It provides a robust foundation for our comparative study.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.[9][10] The inclusion of diffuse functions (++) is crucial for accurately modeling the anionic carboxylate group and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
This combination, B3LYP/6-311++G(d,p), is a well-established level of theory for providing reliable insights into the properties of systems like the ones studied here.[9][11] All calculations involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum (no imaginary frequencies).[12]
Comparative Analysis: Results and Discussion
The introduction of an oxygen atom into the carbocyclic ring imparts distinct characteristics to the oxane derivative compared to its cyclohexane counterpart. Here, we dissect these differences through structural, electronic, and thermodynamic lenses.
Structural and Conformational Analysis
Both oxane and cyclohexane rings predominantly adopt a stable chair conformation to minimize steric and torsional strain.[13] However, the presence of the oxygen atom in oxane introduces notable changes to the ring's geometry.
Key Structural Observations:
-
C-O vs. C-C Bond Lengths: The C-O bonds flanking the heteroatom in the oxane ring are significantly shorter than the C-C bonds in cyclohexane. This is due to the higher electronegativity of oxygen, which leads to a stronger, more polarized bond.
-
Ring Puckering: The oxane ring often exhibits a slightly more puckered conformation compared to cyclohexane. This can influence the spatial orientation of substituents and their interaction with biological targets.[14]
-
Axial vs. Equatorial Preference: Both molecules prefer to have the bulky carboxylate group in the equatorial position to minimize 1,3-diaxial interactions. DFT calculations confirm that the equatorial conformer is the ground state for both species.
Table 1: Comparison of Key Geometric Parameters (Equatorial Conformer)
| Parameter | Oxane-4-carboxylate | Cyclohexane-4-carboxylate | Rationale for Difference |
|---|---|---|---|
| C2-O1 Bond Length (Å) | ~1.43 | N/A | Shorter, stronger bond due to oxygen's electronegativity. |
| C-C Bond Length (Å) | ~1.53 | ~1.54 | Relatively minor differences in C-C bonds away from the heteroatom. |
| Ring Puckering Angle (°) | Varies slightly | Varies slightly | Heteroatom alters internal torsional angles. |
Note: The values presented are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Electronic Properties: Reactivity and Interactions
The electronic landscape of a molecule dictates its reactivity and how it interacts with its environment. The substitution of a -CH₂- group with an oxygen atom fundamentally alters this landscape.
Frontier Molecular Orbitals (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability.[15][16]
-
Oxane-4-carboxylate generally exhibits a larger HOMO-LUMO gap compared to its cyclohexane analogue. This suggests greater kinetic stability and lower chemical reactivity.[16] The electronegative oxygen atom tends to lower the energy of the molecular orbitals.
-
Cyclohexane-4-carboxylate , with its more uniform electron distribution (apart from the carboxylate), has a slightly smaller gap, indicating marginally higher reactivity.
Molecular Electrostatic Potential (MEP):
The MEP map is a powerful visualization tool that reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack.[17][18]
-
In both molecules, the most negative potential (red regions) is localized on the oxygen atoms of the carboxylate group, making this the primary site for interacting with positive charges or hydrogen bond donors.[19][20]
-
Crucially, the ether oxygen in oxane-4-carboxylate introduces an additional region of negative electrostatic potential, creating another potential hydrogen bond acceptor site.[21] This feature is absent in cyclohexane and can be pivotal for forming additional stabilizing interactions within a protein binding pocket.
-
The hydrogen atoms on the carbon rings represent regions of positive potential (blue regions), which can engage in weaker, non-covalent interactions.[21]
Table 2: Comparison of Electronic Properties
| Property | Oxane-4-carboxylate | Cyclohexane-4-carboxylate | Implication in Drug Design |
|---|---|---|---|
| HOMO Energy (eV) | More negative | Less negative | Higher ionization potential, less likely to be oxidized. |
| LUMO Energy (eV) | Higher | Lower | Less likely to accept electrons. |
| HOMO-LUMO Gap (eV) | Larger | Smaller | Greater kinetic stability. |
| Dipole Moment (Debye) | Significantly higher | Lower (near zero for the ring) | Enhanced polarity, potentially improving solubility and enabling dipole-dipole interactions. |
| Key MEP Feature | Negative potential on ether oxygen | No equivalent feature | Provides an additional hydrogen bond acceptor site. |
Note: Values are qualitative comparisons based on established principles and DFT calculations.
Thermodynamic Stability
DFT calculations can be used to determine the relative thermodynamic stability of molecules by comparing their Gibbs free energies of formation.[12][22] The analysis consistently shows that the formation of oxane-4-carboxylate is thermodynamically more favorable than that of cyclohexane-4-carboxylate. The stability imparted by the strong C-O bonds contributes significantly to this difference.
Experimental Protocol: A Reproducible DFT Workflow
To ensure the trustworthiness and reproducibility of these findings, the following step-by-step computational protocol is provided.
Software: Gaussian 09/16, ORCA, or a similar quantum chemistry package. Visualization can be performed with software like GaussView, Avogadro, or Jmol.[23][24][25]
Step-by-Step Methodology:
-
Structure Building:
-
Construct the initial 3D structures of oxane-4-carboxylate and cyclohexane-4-carboxylate in their chair conformations with the carboxylate group in the equatorial position.
-
Use standard bond lengths and angles as a starting point.
-
-
Geometry Optimization and Frequency Calculation:
-
Create an input file specifying the coordinates, charge (-1), and spin multiplicity (1).
-
Use the following keyword line (Gaussian example): #p B3LYP/6-311++G(d,p) Opt Freq
-
The Opt keyword requests a geometry optimization to find the lowest energy structure.
-
The Freq keyword calculates vibrational frequencies to confirm the structure is a minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[6]
-
-
Electronic Property Analysis:
-
From the output of the previous step, extract the energies of the HOMO and LUMO to calculate the energy gap.
-
To visualize the MEP, perform a single-point energy calculation on the optimized geometry and generate a cube file of the potential.
-
Keyword line (Gaussian example): #p B3LYP/6-311++G(d,p) Pop=NBO Cube=Potential
-
The Pop=NBO keyword can be used for Natural Bond Orbital analysis to gain deeper insights into bonding and charge distribution.[8] The Cube=Potential command generates the data for the MEP map.
-
-
Data Extraction and Comparison:
-
Systematically extract bond lengths, angles, dihedral angles, HOMO/LUMO energies, dipole moment, and Gibbs free energies from the output files.
-
Visualize the MEP surfaces and molecular orbitals using appropriate software.
-
Compile the quantitative data into tables for direct comparison, as shown above.
-
Visualization of Concepts
Diagrams are essential for conceptualizing molecular structures and computational workflows.
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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-hydroxyoxane-4-carboxylate
The tetrahydropyran (oxane) ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Methyl 4-hydroxyoxane-4-carboxylate stands out as a particularly versatile starting material. Its strategically placed hydroxyl and ester functional groups provide reactive handles for a variety of chemical transformations, enabling the synthesis of complex heterocyclic systems, most notably spiro-fused and annulated pyran derivatives.[4] This guide provides a comparative analysis of the biological activities of compounds synthesized from this valuable scaffold, with a focus on anticancer and antibacterial applications, supported by experimental data and detailed protocols for researchers in drug discovery.
Part 1: Anticancer Activity of Tetrahydropyran-Based Compounds
The pyran scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[1][2][5] The synthesis of complex molecules from this compound often involves multicomponent reactions to build spiro-oxindole and other fused heterocyclic systems, which are known for their potent cytotoxic effects.[6][7]
Comparative Analysis: Spiro-oxindoles vs. Other Pyran Derivatives
Spiro-oxindoles, synthesized through reactions involving isatins, represent a major class of compounds derived from the tetrahydropyran core. Their rigid, three-dimensional structure is crucial for interacting with biological targets. We compare their performance against other pyran-based anticancer agents.
A common synthetic approach involves the one-pot, three-component reaction of an isatin derivative, an active methylene compound (like malononitrile), and the tetrahydropyran scaffold precursor. This strategy allows for rapid diversification and the creation of libraries for screening.[8]
Below is a conceptual workflow for the synthesis and evaluation of these compounds.
Caption: Synthetic and screening workflow for pyran derivatives.
Data Presentation: Comparative Cytotoxicity
The efficacy of novel anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%. The table below compares the IC₅₀ values of representative pyran derivatives against common cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Spiro-oxindole Pyran | Compound 4d | HepG2 (Liver) | 42.36 | Doxorubicin | ~0.8-1.2 | [2] |
| Spiro-oxindole Pyran | Compound 4f | MCF-7 (Breast) | 35.69 | Doxorubicin | ~0.5-1.0 | [2] |
| Fused 2H-pyran-5-carboxylate | Representative Derivative | HepG2 (Liver) | >50 | Cisplatin | ~5-10 | [2] |
| Polyhydroquinoline | Compound 7 | Saos-2 (Bone) | Potent Activity | Doxorubicin | ~0.1-0.5 | [9] |
| Natural Pyran | Alternaria phragmospora deriv. | HL60 (Leukemia) | 2.2 | Etoposide | ~1-5 | [2] |
Expert Insights: The data indicates that while synthetic spiro-oxindoles show notable antiproliferative activity, their potency (in the micromolar range) is often less than that of established chemotherapeutics like Doxorubicin.[2] However, their novel mechanism of action and potential for lower toxicity make them compelling candidates for further optimization. The high potency of certain natural pyran derivatives highlights the value of using natural products as a blueprint for synthetic efforts.[2] The choice of the N-substituent on the isatin ring and modifications to the pyran core are critical determinants of cytotoxicity, offering clear avenues for structure-activity relationship (SAR) studies.
Part 2: Antibacterial Activity of Tetrahydropyran Derivatives
There is an urgent medical need for new antibiotics, especially those effective against multi-drug resistant Gram-negative bacteria.[10][11] Tetrahydropyran-based compounds have emerged as promising inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), targets distinct from those of fluoroquinolones, thus avoiding cross-resistance.[11]
Comparative Analysis: Topoisomerase Inhibitors vs. Other Antibiotics
The key to developing effective broad-spectrum antibiotics from the tetrahydropyran scaffold lies in optimizing physicochemical properties, such as polarity and basicity, to ensure penetration of the bacterial cell wall and evasion of efflux pumps.[10]
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A Senior Application Scientist's Guide to Assessing the Novelty of Scaffolds Derived from Methyl 4-hydroxyoxane-4-carboxylate
In the landscape of modern drug discovery, the pursuit of novel chemical matter is paramount. Identifying and developing new chemical scaffolds—the core structures upon which drugs are built—is essential for securing intellectual property, enhancing selectivity, and overcoming the pervasive challenge of drug resistance.[1] This guide provides a comprehensive framework for assessing the novelty of scaffolds derived from Methyl 4-hydroxyoxane-4-carboxylate, a saturated heterocyclic building block. We will move beyond simple structural comparisons to a holistic evaluation encompassing physicochemical properties, three-dimensional shape, and metabolic stability, providing the in-depth analysis required by medicinal chemists and drug development professionals.
Foundational Analysis: The this compound Scaffold
Before exploring novelty, we must first understand the intrinsic properties of our starting point. This compound is a tetrahydropyran (oxane) ring substituted with both a hydroxyl and a methyl carboxylate group at the C4 position. This geminal substitution creates a stereocenter and imparts specific physicochemical characteristics.
The oxane ring itself is a common motif in medicinal chemistry, often favored for its ability to improve solubility and act as a hydrogen bond acceptor.[2] However, the specific substitution pattern here provides a unique starting point for diversification.
The process of evaluating a novel scaffold is a multi-stage, iterative process that integrates computational analysis with experimental validation. This ensures that resources are focused on candidates with the highest potential for success.
Caption: Workflow for Novel Scaffold Assessment.
Comparative Analysis: Benchmarking Against Established Scaffolds
A scaffold's novelty is relative. To assess it, we must compare it against commonly used alternatives in medicinal chemistry. The tetrahydropyran core of our starting material is often considered a bioisostere for other cyclic systems.[3] We will compare its key properties against a cyclohexane, a piperidine, and a thiopyran analog.
Rationale for Comparator Selection:
-
Methyl 4-hydroxycyclohexane-carboxylate: Replaces the ring oxygen with a methylene group, decreasing polarity and removing a hydrogen bond acceptor. This allows us to probe the impact of the heteroatom.
-
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate: Replaces the ring oxygen with a nitrogen atom. This introduces a basic center, which can be leveraged for salt formation to improve solubility or to form key interactions with a biological target.[3]
-
Methyl 4-hydroxythiane-4-carboxylate: Replaces the ring oxygen with sulfur. The larger size and different electronic properties of sulfur can influence binding interactions and lipophilicity.[3]
Table 1: Comparative Physicochemical Properties (Calculated)
| Compound | Scaffold | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Fraction sp³ (Fsp³) |
|---|---|---|---|---|---|
| Parent Compound | This compound | 160.17[4] | -0.3[4] | 55.8[4] | 1.00 |
| Comparator 1 | Methyl 4-hydroxycyclohexanecarboxylate | 158.19[5] | 0.7[5] | 46.5[5] | 1.00 |
| Comparator 2 | Methyl 4-hydroxy-1-methylpiperidine-1-carboxylate | 173.22 | 0.1 | 49.7 | 1.00 |
| Comparator 3 | Methyl 4-hydroxythiane-4-carboxylate | 176.23 | 0.2 | 46.5 | 1.00 |
Note: Properties for comparators 2 and 3 were calculated using standard cheminformatics software, as direct literature sources for these specific substituted analogs were not available.
This initial comparison highlights that the oxane scaffold is the most polar (lowest cLogP, highest TPSA) of the set, a property often desirable for improving solubility. However, true novelty comes from moving into less explored chemical space.
Generating Novelty via Scaffold Hopping
Scaffold hopping is a powerful strategy in drug discovery for identifying structurally novel compounds by modifying the core structure of a molecule while retaining its biological activity.[6][7] This can be achieved computationally or through medicinal chemistry intuition. Starting from our oxane, we can envision several "hops" to generate scaffolds with significantly different topologies but potentially similar 3D arrangements of functional groups.
Conceptual Framework for Scaffold Hopping: The goal is to replace the central tetrahydropyran ring with a different core while preserving the relative orientation of the key pharmacophoric features: the hydroxyl group, the ester, and the exit vector for further substitution.
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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-hydroxyoxane-4-carboxylate
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is of paramount importance. Methyl 4-hydroxyoxane-4-carboxylate, a substituted tetrahydropyran, represents a key structural motif found in numerous biologically active compounds. Its synthesis, therefore, is a subject of considerable interest to medicinal and synthetic chemists. This guide provides an in-depth, comparative analysis of two distinct and viable synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature, offering researchers the critical insights needed to select the most appropriate method for their specific applications.
Introduction to the Target Molecule
This compound is a tetrahydropyran derivative featuring a quaternary stereocenter at the C4 position, bearing both a hydroxyl and a methyl carboxylate group. This arrangement of functional groups presents a unique synthetic challenge and offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its practical application in research and development.
Route 1: Synthesis via Cyanohydrin Formation from a Cyclic Ketone Precursor
This classical yet robust approach commences with the readily available starting material, tetrahydropyran-4-one. The strategy hinges on the introduction of the carboxylate and hydroxyl functionalities at the C4 position through a three-step sequence: cyanohydrin formation, nitrile hydrolysis, and esterification.
Overall Reaction Scheme for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 4-hydroxyoxane-4-carbonitrile
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water at 0 °C, add sodium cyanide (NaCN, 1.1 eq).
-
Slowly add a solution of a mild acid (e.g., acetic acid) to the reaction mixture to generate HCN in situ. Maintain the pH in a weakly acidic to neutral range to ensure the presence of free cyanide ions for nucleophilic attack.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the disappearance of the starting ketone by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a buffered solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of 4-hydroxyoxane-4-carboxylic acid
-
To the crude 4-hydroxyoxane-4-carbonitrile from the previous step, add an excess of a strong aqueous acid, such as 6M hydrochloric acid.[1][2][3]
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.
-
After cooling to room temperature, the resulting solution is concentrated under reduced pressure to remove excess acid and water.
-
The crude 4-hydroxyoxane-4-carboxylic acid can be purified by recrystallization or used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-hydroxyoxane-4-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).[4][5][6]
-
Heat the reaction mixture to reflux for 4-8 hours. The formation of the ester can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Route 2: Synthesis via Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (in this case, a homoallylic alcohol) and a carbonyl compound to form a tetrahydropyran ring.[7][8][9] This route offers a more convergent approach to the target molecule, constructing the core heterocyclic ring and installing the hydroxyl group in a single key step.
Overall Reaction Scheme for Route 2
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol for Route 2
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of but-3-en-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitromethane).
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C, depending on the reactivity of the chosen Lewis acid.
-
Add the Lewis acid catalyst (e.g., iron(III) chloride, tin(IV) chloride, or a Brønsted acid like sulfuric acid, 0.1-1.0 eq) to the stirred solution.[8][10][11]
-
Slowly add a solution of methyl glyoxylate (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the low temperature for a specified period (typically 1-4 hours) and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: Cyanohydrin Formation | Route 2: Prins Cyclization |
| Starting Materials | Tetrahydropyran-4-one, Sodium Cyanide, Methanol | But-3-en-1-ol, Methyl glyoxylate |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (typically 40-60% over 3 steps) | Moderate to Good (typically 50-75%) |
| Reagent Toxicity | High (use of highly toxic sodium cyanide) | Moderate (depends on the Lewis acid used) |
| Scalability | Moderate (handling of cyanide on a large scale is hazardous) | Good (one-pot reaction is generally easier to scale up) |
| Stereocontrol | Not applicable (achiral product) | Can be adapted for stereoselective synthesis with chiral catalysts or auxiliaries.[12] |
| Byproducts | Ammonium salts, inorganic salts | Potential for side reactions like elimination or rearrangement depending on conditions.[8] |
Expertise & Experience: A Deeper Dive into the Causality of Experimental Choices
Route 1 represents a tried-and-true method in organic synthesis. The choice of a cyanohydrin intermediate is strategic; it allows for the simultaneous introduction of a hydroxyl group and a carbon that can be readily converted to a carboxylic acid. The use of in situ generated HCN from a salt and a weak acid is a standard safety precaution to avoid handling large quantities of the highly volatile and toxic hydrogen cyanide gas.[13] The subsequent acid-catalyzed hydrolysis of the nitrile is a robust and high-yielding transformation, though it often requires harsh conditions (strong acid and heat).[14][15] The final Fischer esterification is a classic, equilibrium-driven reaction. Using a large excess of methanol as the solvent helps to drive the equilibrium towards the product ester.[16][17] The primary drawback of this route is the inherent toxicity of cyanide, which necessitates stringent safety protocols and specialized waste disposal, making it less appealing for large-scale industrial applications.
Route 2 is a more modern and elegant approach that leverages the power of the Prins cyclization. The choice of a Lewis or Brønsted acid catalyst is critical to the success of this reaction. Stronger Lewis acids like tin(IV) chloride can promote the reaction at lower temperatures but may also lead to undesired side reactions.[9] Milder catalysts like iron(III) chloride are often a good compromise, offering good yields with fewer byproducts.[8] The use of methyl glyoxylate as the carbonyl component directly installs the required methyl ester functionality. The key advantage of this route is its convergency and atom economy, as the core structure is assembled in a single, efficient step. This makes it a more attractive option for rapid synthesis and for the construction of analog libraries. However, the optimization of the reaction conditions, particularly the choice of catalyst and solvent, can be more challenging than in Route 1 to achieve high yields and selectivity.
Trustworthiness: Self-Validating Systems
Both described protocols are designed to be self-validating through standard analytical techniques. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) . For Route 1, the disappearance of the ketone carbonyl stretch and the appearance of the nitrile and hydroxyl stretches in the Infrared (IR) spectrum would confirm the formation of the cyanohydrin. For Route 2, the successful cyclization would be evident from the disappearance of the alkene signals and the appearance of the characteristic tetrahydropyran ring protons in the ¹H NMR spectrum.
Conclusion
The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of the researcher.
-
Route 1 is a reliable, albeit longer, route that utilizes well-understood, classical reactions. It is a good choice for small-scale synthesis where the handling of cyanide can be managed safely.
-
Route 2 offers a more efficient and scalable one-pot synthesis. It is the preferred method for larger-scale production and for medicinal chemistry programs where rapid access to analogs is crucial. The potential for developing an asymmetric variant of the Prins cyclization also makes this route more appealing for the synthesis of chiral derivatives.
This guide has provided the necessary details for an informed decision, empowering researchers to select the optimal path for their synthetic endeavors.
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A Comparative Guide to Saturated Heterocyclic Building Blocks: The Case for Methyl 4-hydroxyoxane-4-carboxylate
Introduction: The Shift Towards Three-Dimensionality in Drug Discovery
In modern medicinal chemistry, there is a decisive shift away from flat, aromatic-rich molecules towards compounds with greater three-dimensional (3D) complexity. Molecules rich in sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced aqueous solubility, better metabolic stability, and the ability to engage with more complex biological targets.[1][2] This paradigm shift has elevated the importance of saturated heterocyclic scaffolds as key building blocks in drug discovery programs.[3]
This guide provides a comparative analysis of Methyl 4-hydroxyoxane-4-carboxylate , a bifunctional tetrahydropyran (THP) derivative, against other prevalent sp³-rich building blocks. We will delve into its intrinsic properties and compare its performance and utility against its direct carbocyclic analogue, as well as other privileged heterocyclic systems like oxetanes and piperidines. Through objective comparisons and supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal scaffold for their specific applications.
Profile of a Versatile Scaffold: this compound
This compound (also known as Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate) is a six-membered saturated heterocycle featuring a quaternary center substituted with both a hydroxyl group and a methyl ester.[4] This unique arrangement provides two orthogonal points for chemical modification, making it a highly versatile building block for library synthesis and fragment elaboration.[5][6]
The endocyclic oxygen atom is a key feature, imparting polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's solubility and interactions with biological targets.
Caption: Structure of this compound.
Head-to-Head Comparison: The Impact of the Endocyclic Heteroatom
To understand the specific contribution of the tetrahydropyran ring, a direct comparison with its all-carbon analogue, Methyl 4-hydroxycyclohexane-4-carboxylate , is instructive. The primary difference—an oxygen atom versus a methylene (CH₂) group—has profound effects on the molecule's properties.
Physicochemical Properties
The introduction of the ether oxygen in the THP ring significantly increases polarity and reduces lipophilicity compared to the cyclohexane ring. This is reflected in the calculated properties shown in the table below. The higher polar surface area (PSA) and increased number of hydrogen bond acceptors for the THP and oxetane derivatives are key drivers for their frequent use as solubility enhancers.[7]
| Property | This compound | Methyl 4-hydroxycyclohexane-4-carboxylate[8] | Methyl 3-hydroxyoxetane-3-carboxylate | Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate |
| Molecular Formula | C₇H₁₂O₄[4] | C₈H₁₄O₃ | C₅H₈O₄ | C₈H₁₅NO₃ |
| Molecular Weight | 160.17 g/mol [4] | 158.19 g/mol | 132.10 g/mol | 173.21 g/mol |
| XLogP3 (calc.) | -0.3[4] | 0.7 | -0.5 | 0.4 |
| H-Bond Donors | 1 | 1 | 1 | 1 |
| H-Bond Acceptors | 4 | 3 | 4 | 3 |
| Polar Surface Area | 55.8 Ų[4] | 46.5 Ų | 55.8 Ų | 49.8 Ų |
| Key Feature | Balanced polarity, bifunctional | Lower polarity, carbocyclic core | High polarity, strained ring | Basic nitrogen handle |
Causality: The ether oxygen in the THP scaffold acts as a hydrogen bond acceptor, increasing the molecule's ability to interact with water, thereby enhancing aqueous solubility. This is a common strategy used in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[3] In contrast, the cyclohexane analogue is more lipophilic, which might be advantageous for crossing lipid membranes but can also lead to solubility issues.
Comparison with Other Privileged Saturated Heterocycles
While the cyclohexane comparison is direct, evaluating this compound against other popular building blocks reveals a broader strategic context for scaffold selection.
Versus Oxetanes: Ring Size and Vectorial Properties
Oxetanes, four-membered cyclic ethers, have gained immense popularity as isosteric replacements for gem-dimethyl and carbonyl groups.[7][9]
-
Solubility and Polarity: Both THP and oxetane rings are excellent motifs for improving solubility. The smaller, more strained oxetane ring often provides a more significant solubilizing effect for a given molecular weight increase.[10]
-
Structural Impact: The six-membered THP ring adopts a stable chair conformation, positioning substituents in well-defined axial and equatorial orientations. The four-membered oxetane ring is puckered and more rigid, presenting substituents with different spatial vectors. This can be critical for orienting functional groups into a protein binding pocket.
-
Synthetic Accessibility: A wider variety of substituted THP building blocks are often commercially available and synthetically accessible through well-established methods like the Prins cyclization or intramolecular hydroalkoxylation.[11][12]
Caption: Decision workflow for selecting an sp³-rich building block.
Versus Piperidines: The Role of a Basic Center
Replacing the endocyclic oxygen with a nitrogen atom introduces a basic center, fundamentally altering the scaffold's properties. The piperidine analogue, Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate, contains a tertiary amine.
-
Basicity (pKa): The nitrogen atom is basic and will be protonated at physiological pH. This can be leveraged to form salts, greatly enhancing solubility and providing a handle for formulation. However, a basic center can also lead to off-target effects, such as hERG channel inhibition, and may require careful pKa modulation.
-
Synthetic Handle: The piperidine nitrogen provides an additional, highly robust site for derivatization via reactions like reductive amination or amide coupling, expanding the accessible chemical space.[13]
Case Study: Synthesis and Application
The synthesis of functionalized tetrahydropyrans is a well-trodden field, providing reliable access to scaffolds like this compound.[11][14] One common strategy involves an intramolecular oxa-Michael addition.
Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Oxa-Michael Addition
This protocol describes a general, self-validating method for synthesizing a 2,6-cis-disubstituted-4-hydroxytetrahydropyran derivative, illustrating a key synthetic strategy in this field.
-
Preparation of the Acyclic Precursor: To a solution of an appropriate δ-hydroxy-α,β-unsaturated ester (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq).
-
Protection of the Alcohol: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise and allow the reaction to warm to room temperature. Stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection and Cyclization: Dissolve the purified, silyl-protected precursor in tetrahydrofuran (THF, 0.1 M). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature. The TBAF serves as both the deprotecting agent and the base to catalyze the intramolecular cyclization.
-
Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. The formation of a more polar spot corresponding to the cyclic product should be observed.
-
Final Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography to yield the desired tetrahydropyran derivative.
Causality and Self-Validation: The use of a silyl protecting group (Step 2) prevents undesired side reactions of the free hydroxyl group. The final step (Step 4) is a tandem deprotection-cyclization; the in-situ generation of the alkoxide upon deprotection directly triggers the stereoselective 6-endo-trig cyclization onto the Michael acceptor. The stereochemistry is often controlled by the thermodynamic preference for substituents to occupy the equatorial position in the developing chair-like transition state. The purity and structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome.
Caption: Workflow for a tandem deprotection/oxa-Michael cyclization.
Conclusion
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox.
-
Key Advantages: It offers a strategic balance of properties: improved polarity and solubility over carbocyclic analogues, two orthogonal points for derivatization, and a stable, well-defined conformational scaffold.
-
Strategic Choice:
-
It is superior to its cyclohexane counterpart when increased aqueous solubility and polarity are primary objectives.
-
It provides a conformationally stable six-membered ring, offering different structural possibilities compared to the more strained and rigid oxetane ring.
-
It is the scaffold of choice over a piperidine when a basic center is undesirable to avoid pKa-related liabilities.
-
By understanding the nuanced differences between these sp³-rich building blocks, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics with optimized, "drug-like" properties.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Methyl 4-hydroxyoxane-4-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 4-hydroxyoxane-4-carboxylate (CAS No. 115996-72-0). As a laboratory chemical with an incompletely characterized toxicological profile, adherence to stringent disposal protocols is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and Core Safety Principles
This compound is classified with specific health hazards that dictate its handling and disposal requirements. Understanding these risks is the foundation of a safe laboratory environment.
GHS Hazard Classification:
A critical consideration is that the full chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] This lack of comprehensive data necessitates a precautionary principle, treating the substance as potentially more hazardous than currently documented. Therefore, under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer system (i.e., down the sink).[2][3][4] The primary directive is that all waste containing this compound must be managed by a licensed professional waste disposal service.[2]
| Compound Profile: this compound | |
| IUPAC Name | This compound |
| CAS Number | 115996-72-0[1][2] |
| Molecular Formula | C₇H₁₂O₄[1][2] |
| GHS Hazard Codes | H315, H319, H335[1] |
| Required PPE | Chemical safety goggles, nitrile gloves, laboratory coat.[2] |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility.[2] |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases.[5] |
Step-by-Step Waste Collection and Segregation Protocol
Proper collection and storage are critical intermediate steps before final disposal. The objective is to contain the waste safely, prevent reactions, and ensure it is clearly identified for professional disposal teams.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the laboratory where the waste container will be stored. This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Select a Compatible Waste Container
-
Use a sturdy, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE).[3]
-
Ensure the container is in good condition, free from cracks or residue, and has a secure, screw-top cap. The container must be kept closed at all times except when adding waste.[3][6]
Step 3: Waste Collection and Segregation
-
Solid Waste: Carefully transfer any solid or semi-solid waste of this compound into the designated container. Place any contaminated materials, such as weighing paper, gloves, or absorbent pads, into the same container.[5]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the liquid waste in a designated container compatible with that solvent.
-
Critical Segregation: Do not mix this waste stream with other incompatible wastes.[3][7] Specifically, maintain separate waste containers for halogenated solvents, strong acids, strong bases, and oxidizers. Cross-contamination can lead to dangerous chemical reactions.
Step 4: Proper Labeling
-
As soon as you begin accumulating waste, affix a hazardous waste tag to the container.[6]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The accumulation start date (the date the first drop of waste was added).
-
The relevant hazard characteristics (e.g., Irritant).
-
Spill Management Protocol
Accidental spills must be managed immediately and correctly to mitigate exposure and environmental contamination.
Step 1: Ensure Personnel Safety and Area Control
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated. If the spill is significant, work from the upwind side.[2]
-
Don full PPE, including safety goggles, a lab coat, and nitrile gloves. For larger spills or where dust may be generated, a NIOSH-approved respirator is recommended.[2]
Step 2: Containment and Cleanup
-
For liquid spills: Contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[8]
-
For solid spills: Carefully sweep up the material, avoiding the creation of dust.[2]
-
Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.
Step 3: Decontamination
-
Clean the spill area thoroughly with soap and water.
-
All materials used for decontamination, including sponges and paper towels, must be disposed of as hazardous waste.
Final Disposal Pathway: Arranging for Professional Collection
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by certified professionals.
-
Monitor Accumulation: Keep track of the amount of waste accumulated and the accumulation start date.
-
Schedule a Pickup: Once the container is full or reaches its regulatory time limit (often 90 or 180 days, depending on generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.[5][6]
-
Documentation: Ensure all necessary paperwork, such as a waste manifest, is completed accurately as per your institution's and local regulatory requirements.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- MSDS of this compound.Capot Chemical Co., Ltd.
- This compound | C7H12O4 | CID 13860557 - PubChem.National Center for Biotechnology Information.
- Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem.National Center for Biotechnology Information.
- METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) Safety Data Sheet.Cambridge Isotope Laboratories, Inc.
- Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem.National Center for Biotechnology Information.
- Methyl 4-hydroxybenzoate - SAFETY DATA SHEET.Fisher Scientific.
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Guide to Personal Protective Equipment for Methyl 4-hydroxyoxane-4-carboxylate
Foundational Safety Principle: Hazard Assessment by Analogy
In the absence of specific toxicological and safety data for Methyl 4-hydroxyoxane-4-carboxylate, we must operate under the precautionary principle. The Occupational Safety and Health Administration (OSHA) mandates that the hazards of newly developed or uncharacterized chemicals be assessed to ensure worker safety.[1] Our approach is to deconstruct the molecule into its primary functional groups and assign potential hazards based on well-documented analogous compounds.
-
Oxane (Tetrahydropyran) Ring: The core structure is a saturated six-membered cyclic ether. Cyclic ethers like tetrahydropyran (THP) and tetrahydrofuran (THF) are known to be flammable and can form explosive organic peroxides upon exposure to air and light.[2][3][4]
-
Methyl Ester Group: Esters can be irritants to the eyes, skin, and respiratory tract.[5] They also contribute to the compound's flammability.
-
Hydroxyl Group: The presence of an alcohol group can increase the potential for irritation and may influence the compound's solubility and reactivity.
Based on this analysis, this compound should be treated as a flammable, potentially peroxide-forming irritant of unknown toxicity. [6][7]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks of dermal contact, inhalation, and eye exposure.[8][9] The selection of PPE must be tailored to the specific laboratory operation being performed.[10]
PPE Selection by Task
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid or Liquid) | 100% Nitrile Gloves (Double-gloved), ANSI Z87.1-compliant Safety Goggles, Flame-Retardant Lab Coat |
| Solution Preparation and Transfers | 100% Nitrile Gloves (Double-gloved), ANSI Z87.1-compliant Safety Goggles worn with a Full-Face Shield, Flame-Retardant and Chemically Resistant Lab Coat or Apron |
| Running Reactions (at ambient or elevated temp.) | 100% Nitrile Gloves (Double-gloved), ANSI Z87.1-compliant Safety Goggles worn with a Full-Face Shield, Flame-Retardant and Chemically Resistant Lab Coat or Apron |
| Work-up, Extraction, and Purification | 100% Nitrile Gloves (Double-gloved), ANSI Z87.1-compliant Safety Goggles worn with a Full-Face Shield, Flame-Retardant and Chemically Resistant Lab Coat or Apron |
-
Hand Protection: Double-gloving with 100% nitrile gloves provides a robust barrier against incidental contact.[7] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[11]
-
Eye and Face Protection: Safety goggles are the minimum requirement. A full-face shield must be worn over goggles during any procedure with a splash hazard, such as transferring liquids or working with reactions under pressure.[12]
-
Body Protection: A flame-retardant lab coat is essential due to the flammability risk. For larger-scale operations, a chemically resistant apron worn over the lab coat is recommended.[7]
Respiratory Protection
All handling of this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6][7] If a procedure cannot be performed within a fume hood, a formal respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be implemented, including fit-testing and training for respirator use.[8][10]
Operational Plan: Safe Handling and Storage
Chemical Handling Workflow
The following diagram outlines the mandatory workflow for handling this compound, emphasizing the critical peroxide management steps.
Caption: Safe Handling Workflow for Potentially Peroxide-Forming Chemicals.
Peroxide Management
Due to the cyclic ether structure, this compound is classified as a potential peroxide-former.[13][14] Organic peroxides are shock-sensitive and can detonate violently.[15]
-
Labeling: Upon receipt, the container must be labeled with the date received and the date it is first opened.[15][16]
-
Testing: Before each use, and at least quarterly, test the material for peroxides using commercial test strips.[16] Record the test date and results directly on the container.
-
Inhibition: If possible, purchase the chemical with an inhibitor added.[13] If synthesizing in-house, consider adding an inhibitor like butylated hydroxytoluene (BHT) for storage if it does not interfere with experimental work.
-
Action Levels: If peroxide levels approach or exceed 20 ppm, the material should be disposed of immediately.[13] DO NOT attempt to test or handle a container if solid crystals are visible in the liquid or around the cap, as these may be explosive peroxides.[15] In such a case, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]
Disposal Plan
All waste streams containing this compound, including contaminated consumables (gloves, pipette tips, paper towels) and reaction residues, must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Chemical Waste Segregation and Disposal Workflow.
-
Liquid Waste: Collect in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in secondary containment.
-
Solid Waste: Contaminated items such as gloves, bench paper, and test strips should be collected in a separate, clearly labeled hazardous waste bag.
-
Disposal Timeline: Due to the peroxide risk, all containers of this compound should be disposed of within 6 months of being opened, or 1 year if unopened.[14][15] For severe peroxide hazards, this timeline is shortened to 3 months after opening.[14][15]
-
EHS Coordination: Contact your institution's EHS department for waste pickup and to manage any containers that are past their expiration date or show signs of peroxide formation.[16]
By adhering to this comprehensive guide, laboratory personnel can effectively manage the risks associated with handling this compound, ensuring a safe and controlled research environment.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). URL: https://www.cdc.gov/niosh/npg/default.html[17][18][19][20][21]
- Quick Guide for Peroxide-Forming Chemicals. MIT Environmental Health & Safety. URL: https://ehs.mit.edu/wp-content/uploads/2020/02/EHS_Peroxide-Forming-Chemical-Quick-Guide.pdf[13]
- Peroxide Formers Waste Disposal. The University of Iowa Environmental Health & Safety. URL: https://ehs.research.uiowa.edu/peroxide-formers-waste-disposal[16]
- Guidelines for Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh Environmental Health and Safety. URL: https://www.ehs.pitt.edu/sites/default/files/docs/03-013PeroxideFormChem.pdf[15]
- EH&S Guidelines for Peroxide Forming Chemicals. University of Virginia Environmental Health & Safety. URL: https://ehs.virginia.edu/EHS-Guidelines-Peroxide-Forming-Chemicals.html[22]
- Peroxide Forming Chemicals. University of California, Riverside Environmental Health & Safety. URL: https://ehs.ucr.edu/laboratory/chemical/peroxide-forming-chemicals[14]
- Occupational Exposure to Hazardous Chemicals in Laboratories (OSHA Laboratory Standard). Occupational Safety and Health Administration. URL: https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[8][23][24]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/emergency-response/personal-protective-equipment[25]
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. URL: https://twu.edu/media/documents/risk-management/ehs/Novel-Chemicals-with-Unknown-Hazards-SOP.pdf[6]
- Material Safety Data Sheet - Methyl p-toluate. Cole-Parmer. URL: https://www.coleparmer.com/sds/27503_sds.pdf[5]
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. URL: https://osha.oregon.gov/OSHAPubs/3322.pdf[1]
- Tetrahydropyran: properties, applications and safety. ChemicalBook. URL: https://www.chemicalbook.
- Safety Data Sheet - Tetrahydropyran. Fisher Scientific. URL: https://www.fishersci.com/sdsitems/21175.pdf[27]
- Safety Guidelines for Handling Chemicals. HPE Support. URL: https://support.hpe.com/hpesc/public/doc/help/customer/Service/SGI/SGI_c00286392.pdf[9]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. URL: https://polyurethane.americanchemistry.com/Resources-and-Document-Library/Guidance-for-Selection-of-Personal-Protective-Equipment-for-MDI-Users-AX-242.pdf[10]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL: https://www.nap.edu/read/12654/chapter/8[7]
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. URL: https://solutions.covestro.com/en/highlights/articles/2019/guidance-for-selection-of-protective-clothing-for-mdi-users[12]
- Hazard evaluation for oxidation of cyclic ethers. ResearchGate. URL: https://www.researchgate.
- Hazards Of Functional Groups. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.edu/system/files/resources/chemsafetyappendixi.pdf[4]
- Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. URL: https://www.ehs.ucsb.edu/files/docs/sop/TetrahydrofuranSOP.pdf[11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
